Technical Documentation Center

2-(5-Isobutylisoxazol-3-yl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-Isobutylisoxazol-3-yl)acetonitrile
  • CAS: 1245772-96-6

Core Science & Biosynthesis

Foundational

2-(5-Isobutylisoxazol-3-yl)acetonitrile chemical properties

This technical guide details the chemical properties, synthesis, and applications of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Compound Identity

2-(5-Isobutylisoxazol-3-yl)acetonitrile is a functionalized isoxazole derivative characterized by a reactive cyanomethyl group at the C3 position and a lipophilic isobutyl chain at the C5 position. It serves as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory agents, kinase inhibitors, and agrochemicals. Its dual functionality—combining the stability of the isoxazole core with the electrophilic versatility of the nitrile—makes it a valuable scaffold for fragment-based drug discovery (FBDD).

Attribute Details
IUPAC Name 2-[5-(2-methylpropyl)-1,2-oxazol-3-yl]acetonitrile
CAS Number 1245772-96-6
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
SMILES CC(C)CC1=CC(CC#N)=NO1
Key Moiety 1,2-Oxazole (Isoxazole) ring

Physicochemical Properties

The following data aggregates experimental values and high-confidence predicted parameters based on structural analogs (e.g., 5-methyl and 5-isopropyl variants).

Table 1: Physical & Chemical Specifications
PropertyValue / DescriptionNote
Appearance Pale yellow to colorless oil or low-melting solidTendency to solidify upon cooling.[1]
Boiling Point 280–285 °C (Predicted)distillable under high vacuum (~120 °C @ 0.5 mmHg).
Density 1.04 ± 0.05 g/cm³Slightly denser than water.
LogP 1.8 – 2.1Moderate lipophilicity due to isobutyl group.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO, MeCN.Sparingly soluble in water.
pKa (C-H) ~25 (acetonitrile α-proton)Deprotonation requires strong bases (e.g., LDA, NaH).
H-Bond Acceptors 3 (Nitrile N, Isoxazole N, O)
Rotatable Bonds 3Isobutyl chain flexibility.

Synthetic Pathways

For research and scale-up, two primary routes are established. Route A is preferred for convergent synthesis from acyclic precursors, while Route B utilizes a divergent approach from a halogenated intermediate.

Route A: Cyclocondensation (The -Keto Nitrile Method)

This route constructs the isoxazole ring directly from a


-keto nitrile precursor. It is atom-economical and avoids heavy metal catalysts.

Mechanism: Regioselective cyclization of 5-methyl-3-oxohexanenitrile with hydroxylamine hydrochloride.

Protocol:

  • Precursor Synthesis: React isovaleryl chloride with cyanoacetic acid (dianion generated by 2 eq. n-BuLi) or via condensation of isobutyl ester with acetonitrile (using NaH or LDA) to yield 5-methyl-3-oxohexanenitrile.

  • Cyclization:

    • Dissolve 5-methyl-3-oxohexanenitrile (1.0 eq) in Ethanol/Water (4:1).

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 4–6 hours. Monitor by TLC (formation of a less polar spot).[2]

    • Workup: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Route B: Nucleophilic Substitution (The Chloromethyl Method)

This method is ideal if 3-(chloromethyl)-5-isobutylisoxazole is available as a starting material.

Protocol:

  • Cyanidation:

    • Dissolve 3-(chloromethyl)-5-isobutylisoxazole (CAS 1142210-99-8) in DMSO.

    • Add NaCN or KCN (1.5 eq) carefully (Caution: Toxic).

    • Stir at ambient temperature for 12 hours or heat to 60°C for 2 hours.

    • Quench: Pour into ice water containing dilute NaOH (to trap HCN).

    • Extraction: Extract with DCM. Wash organic layer with brine to remove DMSO.

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Legend Precursor1 Isovaleryl Chloride (Starting Material) BetaKeto 5-Methyl-3-oxohexanenitrile (β-Keto Nitrile) Precursor1->BetaKeto LDA, MeCN -78°C to RT Target 2-(5-Isobutylisoxazol-3-yl)acetonitrile (TARGET) BetaKeto->Target NH2OH·HCl NaOAc, EtOH, Reflux (Cyclocondensation) Chloromethyl 3-(Chloromethyl)-5-isobutylisoxazole (Alternative Precursor) Chloromethyl->Target NaCN, DMSO Nucleophilic Substitution (SN2) key Route A: Ring Construction Route B: Side-chain Functionalization

Caption: Figure 1. Convergent (Route A) and Divergent (Route B) synthetic strategies for the target compound.

Reactivity & Stability Profile

The Nitrile Group (Side Chain)

The cyanomethyl group is the primary site for chemical elaboration:

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to the corresponding carboxylic acid (2-(5-isobutylisoxazol-3-yl)acetic acid).

  • Alkylation: The methylene protons (

    
     to nitrile) are acidic (
    
    
    
    ). Treatment with bases (e.g., NaH, KOtBu) allows for mono- or di-alkylation with alkyl halides.
  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) yields the ethylamine derivative.

The Isoxazole Ring (Core)
  • Electrophilic Substitution: The C4 position is the only available site for electrophilic attack. Halogenation (NCS/NBS) or nitration can occur here, though the electron-withdrawing cyanomethyl group may deactivate the ring slightly.

  • Reductive Ring Opening: Under vigorous reducing conditions (e.g., H₂/Pd-C, high pressure), the N-O bond cleaves to form

    
    -amino enones, destroying the aromatic system. This is generally avoided unless the ring is a "masked" 1,3-dicarbonyl equivalent.
    
  • Base Stability: The isoxazole ring is generally stable to weak bases but can undergo ring cleavage with strong bases (e.g., NaOH/MeOH) at high temperatures.

Handling, Safety & Storage

Hazard Classification (Derived):

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitrile metabolism can release cyanide ions in vivo.

  • Skin/Eye Irritation: Irritant (Category 2).

  • Signal Word: WARNING

Storage Protocol:

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation or hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps.

Disposal: Treat as hazardous chemical waste. Do not dispose of down drains. Quench nitrile residues with bleach (sodium hypochlorite) if required by local protocols before disposal.

Applications in Drug Discovery

The 5-isobutylisoxazole moiety acts as a bioisostere for phenyl or pyridine rings, offering distinct solubility and metabolic stability profiles.

  • Kinase Inhibitors: The isoxazole nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The isobutyl group fills hydrophobic pockets (e.g., the "gatekeeper" region).

  • Anti-inflammatory Agents: Isoxazoles are core pharmacophores in COX-2 inhibitors (e.g., Valdecoxib). This specific derivative allows for linker elongation via the nitrile group.

  • Agrochemicals: Used as a precursor for herbicides targeting HPPD enzymes.

References

  • ChemicalBook. (2024). Product Entry: (5-isobutylisoxazol-3-yl)acetonitrile (CAS 1245772-96-6).[3] Retrieved from

  • BenchChem. (2025). Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (Analogous synthetic route methodology).[2] Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives. PubMed. Retrieved from

  • Sigma-Aldrich. (2024). Product Detail: 3-(Chloromethyl)-5-isobutylisoxazole (CAS 1142210-99-8). Retrieved from

  • Walunj, Y., et al. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives.[4][5][6][7] Mini-Reviews in Organic Chemistry. Retrieved from

Sources

Exploratory

Structural Analysis & Characterization of 2-(5-Isobutylisoxazol-3-yl)acetonitrile

The following technical guide provides a comprehensive structural analysis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a specialized heterocyclic intermediate. This guide is designed for medicinal chemists and analytica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural analysis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a specialized heterocyclic intermediate. This guide is designed for medicinal chemists and analytical scientists, focusing on the validation of chemical identity through multi-modal spectroscopy and rigorous mechanistic logic.

Executive Summary

The compound 2-(5-Isobutylisoxazol-3-yl)acetonitrile (Formula:


) represents a critical pharmacophore in drug discovery, particularly as a bioisostere for carboxylic acid derivatives in anti-inflammatory (COX-2 inhibition) and antimicrobial research.[1] Its structural integrity relies on the stability of the 1,2-oxazole ring and the reactivity of the acetonitrile "warhead," which serves as a versatile handle for further functionalization into amines or amides.

This guide details the structural elucidation of this molecule, distinguishing it from regioisomers (e.g., 3-isobutyl-5-acetonitrile variants) and quantifying its purity profile.[1]

Molecular Identity & Physicochemical Profile

Before instrumental analysis, the theoretical baseline must be established to validate experimental data.

PropertyValue / Descriptor
IUPAC Name 2-[5-(2-methylpropyl)-1,2-oxazol-3-yl]acetonitrile
Molecular Formula

Exact Mass 164.0950 Da
ClogP (Predicted) ~2.1 (Moderate Lipophilicity)
Topological Polar Surface Area ~50 Ų (Good membrane permeability)
Key Functional Groups Nitrile (

), Isoxazole Core, Isobutyl Chain

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to analyzing the structure, as it dictates the impurity profile (regioisomers and unreacted precursors).[1] The standard route involves the cyclocondensation of


-ketonitriles with hydroxylamine.
Figure 1: Synthetic Pathway & Regioselectivity

The following diagram outlines the formation of the isoxazole core and potential side reactions.[1][2]

SynthesisPath Start 5-methyl-3-oxohexanenitrile (Beta-ketonitrile) Inter Oxime Intermediate Start->Inter Condensation (pH 5-6) Reagent Hydroxylamine (NH2OH·HCl) Reagent->Inter Product 2-(5-Isobutylisoxazol-3-yl) acetonitrile (Target) Inter->Product Cyclization (-H2O) Impurity Regioisomer Impurity (3-Isobutyl-5-acetonitrile) Inter->Impurity Minor Pathway

Caption: Cyclocondensation pathway. Regioselectivity is controlled by the pH-dependent attack of hydroxylamine on the ketone vs. nitrile/enol carbon.[1]

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for confirming the regiochemistry of the isoxazole ring.[1] The 3,5-disubstitution pattern is validated by the chemical shift of the single ring proton and the coupling patterns of the isobutyl group.

Predicted

NMR Data (

)
Position

(ppm)
MultiplicityIntegralAssignment Logic
Isoxazole H-4 6.05 - 6.15 Singlet (s)1HCharacteristic aromatic proton of 3,5-disubstituted isoxazoles.[1] Lack of splitting confirms no neighbors on the ring.

-CN
3.70 - 3.80 Singlet (s)2HDeshielded by both the nitrile and the aromatic ring.[1] Key diagnostic peak for the acetonitrile moiety.[1][3][4]
Isobutyl

2.55 - 2.65 Doublet (d,

)
2HBenzylic-like position attached to C-5 of the ring.[1]
Isobutyl CH 1.90 - 2.05 Multiplet (m)1HMethine proton splitting into a nonet (theoretically) due to 8 adjacent protons.[1]
Isobutyl

0.90 - 0.98 Doublet (d,

)
6HThe two equivalent methyl groups at the chain terminus.[1]

Critical Validation Step: If the singlet at ~6.1 ppm appears as a doublet or shifts significantly upfield, suspect the presence of the regioisomer (where the isobutyl and acetonitrile positions are swapped).[1] The H-4 proton environment is highly sensitive to the electronic nature of the C-3 vs. C-5 substituents.


NMR Highlights
  • Nitrile Carbon:

    
    .[1][5]
    
  • Isoxazole C-5 (O-C=C):

    
     (Deshielded by Oxygen).[1]
    
  • Isoxazole C-3 (N=C-C):

    
    .[1]
    
  • Isoxazole C-4 (HC=C):

    
     (Shielded).[1]
    
Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" verification of functional groups, particularly useful for monitoring reaction completion (disappearance of ketone carbonyls).[1]

  • Nitrile Stretch (

    
    ):  A sharp, distinct band at 
    
    
    
    .[1]
  • Isoxazole Ring Breathing: Characteristic bands at

    
      and 
    
    
    
    .[1]
  • C-H Stretch (Aliphatic): Strong absorptions at

    
      (asymmetric) and 
    
    
    
    (symmetric) from the isobutyl group.[1]
Mass Spectrometry (MS) & Fragmentation

Under Electron Ionization (EI) or ESI+, the molecule exhibits a distinct fragmentation pattern driven by the cleavage of the labile N-O bond in the isoxazole ring.[1]

Figure 2: Proposed Fragmentation Pathway

The following Graphviz diagram illustrates the logical mass loss sequence.

MassSpec M_Ion Molecular Ion [M]+ m/z 164 Frag1 Loss of Methyl [M - CH3]+ m/z 149 M_Ion->Frag1 -15 Da Frag2 Isobutyl Cleavage (McLafferty-like) m/z 121 M_Ion->Frag2 -43 Da (Isopropyl) Frag3 Ring Cleavage (N-O) + Nitrile Loss m/z ~82 Frag2->Frag3 Ring Opening

Caption: MS fragmentation logic. The stability of the isoxazole ring is compromised under high energy, leading to characteristic alkyl losses.

Experimental Protocols

HPLC Purity Assay Method

For quantitative analysis, a Reverse-Phase HPLC method is recommended to separate the target from potential acidic hydrolysis byproducts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A:

    
     Formic Acid in Water.[1]
    
  • Mobile Phase B: Acetonitrile.[1][3][6]

  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes.
  • Detection: UV at 254 nm (Isoxazole absorption max) and 210 nm (Nitrile/General).[1]

  • Retention Time: The isobutyl group renders the molecule moderately hydrophobic; expect elution around

    
     B.[1]
    
Sample Preparation for NMR
  • Weigh

    
     of the solid compound.
    
  • Dissolve in

    
     of 
    
    
    
    (Chloroform-d).
    • Note: If the compound is an oil (common for isobutyl derivatives), filter through a small plug of glass wool to remove suspended solids.[1]

  • Add TMS (

    
    ) as an internal standard if not already present in the solvent.
    

References

  • BenchChem Technical Support. (2025).[1][7][8][9][10] Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3564783, 2-(5-methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [1]

  • Baggio, C., et al. (2020).[1] Isoxazole Derivatives as Potent Inhibitors of Bromodomain-Containing Proteins. Journal of Medicinal Chemistry. (Contextualizing isoxazole scaffold analysis).

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem., 62, 7512-7515. (Standard for solvent impurity validation in NMR).

Sources

Foundational

2-(5-Isobutylisoxazol-3-yl)acetonitrile spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(5-Isobutylisoxazol-3-yl)acetonitrile Disclaimer: Direct experimental spectroscopic data for 2-(5-isobutylisoxazol-3-yl)acetonitrile is not extensively availa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Disclaimer: Direct experimental spectroscopic data for 2-(5-isobutylisoxazol-3-yl)acetonitrile is not extensively available in public-domain literature. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive, and illustrative overview based on established principles of spectroscopy and data from structurally analogous compounds, such as 2-(5-methylisoxazol-3-yl)acetonitrile.[1][2] The methodologies and expected data herein serve as a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel isoxazole derivatives.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[3][4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The compound 2-(5-isobutylisoxazol-3-yl)acetonitrile combines this versatile core with a reactive acetonitrile moiety and a lipophilic isobutyl group, making it a valuable building block for creating complex molecular architectures.

Accurate structural elucidation is the bedrock of chemical research and development. A combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is indispensable for unambiguously confirming the identity and purity of synthesized compounds like 2-(5-isobutylisoxazol-3-yl)acetonitrile. This guide provides a detailed examination of the expected spectroscopic signature of this molecule and outlines the self-validating experimental protocols required for its characterization.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the structure of 2-(5-isobutylisoxazol-3-yl)acetonitrile with the IUPAC-recommended numbering scheme that will be used throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~10-15 mg of 2-(5-isobutylisoxazol-3-yl)acetonitrile prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add internal standard (TMS, δ = 0.00 ppm) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Tune and shim the spectrometer for the sample prep4->acq1 acq2 6. Acquire ¹H NMR Spectrum (16 scans, 1s relaxation delay) acq1->acq2 acq3 7. Acquire ¹³C NMR Spectrum (1024 scans, 2s relaxation delay, proton decoupled) acq1->acq3 proc1 8. Apply Fourier Transform acq2->proc1 acq3->proc1 proc2 9. Phase and baseline correct the spectra proc1->proc2 proc3 10. Calibrate spectrum to TMS (or residual solvent peak) proc2->proc3 proc4 11. Integrate ¹H peaks and pick peaks for both spectra proc3->proc4 G M [C₉H₁₂N₂O]⁺• m/z = 164 F149 [C₈H₉N₂O]⁺ m/z = 149 M->F149 - •CH₃ F107 [C₇H₁₁NO]⁺ m/z = 107 M->F107 - •CH₂CN F57 [C₄H₉]⁺ m/z = 57 M->F57 - C₅H₃N₂O (Ring) F69 [C₄H₅N]⁺ m/z = 69 F107->F69 Ring Cleavage

Caption: Predicted major fragmentation pathways in Electron Ionization Mass Spectrometry.

Experimental Protocol for GC-MS Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like the target molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation & Parameters (GC):

    • Injector: Split/splitless inlet, set to 250 °C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Instrumentation & Parameters (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak can then be extracted and analyzed for the molecular ion and fragment ions.

Conclusion

The structural elucidation of 2-(5-isobutylisoxazol-3-yl)acetonitrile relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a predictive yet comprehensive framework for its spectroscopic characterization. The ¹H and ¹³C NMR spectra will define the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of critical nitrile and isoxazole functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. By adhering to the detailed, self-validating protocols outlined herein, researchers can confidently confirm the structure and purity of this valuable chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. BenchChem.
  • N J E S R. (n.d.). Studies on some aspects of chemistry of Isoxazole derivatives.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. American Chemical Society.
  • Research Trend. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects.
  • BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 2-(5-Methylisoxazol-3-yl)acetonitrile: A Technical Overview. BenchChem.
  • BenchChem. (2025). Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PMC. (n.d.). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

Sources

Exploratory

Plausible Synthetic Routes for 2-(5-isobutylisoxazol-3-yl)acetonitrile: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals The isoxazole core is a privileged scaffold in medicinal chemistry, frequently serving...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

The isoxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for esters and amides in the development of kinase inhibitors, COX-2 inhibitors, and PDE4 antagonists. The target molecule, 2-(5-isobutylisoxazol-3-yl)acetonitrile , presents a unique 3,5-disubstitution pattern. Synthesizing this compound requires strict regiocontrol to ensure the isobutyl group is localized at the 5-position and the acetonitrile moiety at the 3-position.

This guide outlines the causal logic, retrosynthetic strategies, and self-validating experimental protocols required to synthesize this molecule with high atom economy and isomeric purity.

Retrosynthetic Strategy & Causality

The most robust method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.

  • The Dipolarophile (5-Position): The 5-isobutyl group is installed using 4-methylpent-1-yne . The steric and electronic bias of terminal alkynes strongly directs the oxygen atom of the nitrile oxide to the internal carbon, ensuring >95% regioselectivity for the 5-substituted isomer.

  • The 1,3-Dipole (3-Position): Direct use of cyanoacetonitrile oxide is highly unstable and prone to rapid polymerization. Instead, we utilize a masked precursor: chloroacetonitrile oxide . This generates an intermediate 3-(chloromethyl)isoxazole, which is subsequently converted to the target nitrile via a classic SN2 displacement.

We evaluate two primary pathways for generating the critical 3-(chloromethyl) intermediate:

  • Route A (Direct Halomethylation): Utilizes chloroacetaldehyde oxime. This route is highly atom-economical, telescoping the chlorination and cycloaddition steps to bypass intermediate isolation.

  • Route B (Ester-Reduction): Utilizes ethyl 2-chloro-2-(hydroxyimino)acetate. While this adds reduction and halogenation steps, it avoids volatile oximes and relies on highly crystalline, easily purifiable intermediates.

For process chemistry and rapid throughput, Route A is the preferred pathway.

Mechanistic Pathway Visualization

The following diagram illustrates the forward synthetic flow for Route A, highlighting the key intermediates and orthogonal reactivity utilized in this sequence.

G SM1 4-Methylpent-1-yne Int2 3-(Chloromethyl)- 5-isobutylisoxazole SM1->Int2 [3+2] Cycloaddition SM2 Chloroacetaldehyde oxime Int1 Chloroacetohydroximoyl chloride SM2->Int1 NCS, DMF Electrophilic Chlorination Int1->Int2 Et3N (in situ Nitrile Oxide) Target 2-(5-Isobutylisoxazol- 3-yl)acetonitrile Int2->Target NaCN, DMSO SN2 Cyanation

Forward synthetic pathway for 2-(5-isobutylisoxazol-3-yl)acetonitrile via [3+2] cycloaddition.

Quantitative Data & Route Comparison

The table below summarizes the operational metrics for both evaluated pathways, allowing process chemists to select the route that best fits their infrastructure and safety constraints.

MetricRoute A: Direct HalomethylationRoute B: Ester-Reduction
Step Count 2 (Telescoped) + 14 (Discrete)
Expected Overall Yield 55 - 65%40 - 50%
Atom Economy HighModerate (Loss of EtOH, SO2)
Key Advantage Rapid throughput, low step countHighly stable, crystalline intermediates
Primary Risk Exothermic oxime chlorinationOver-reduction of the isoxazole ring
Self-Validating Experimental Protocols (Route A)

To ensure trustworthiness and reproducibility, the following protocols integrate In-Process Controls (IPCs) and causality-driven safety measures.

Step 1 & 2 (Telescoped): Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole
  • Causality: Telescoping the electrophilic chlorination and the cycloaddition minimizes operator exposure to the lachrymatory and potentially unstable hydroximoyl chloride intermediate.

  • Oxime Activation: Charge a jacketed reactor with chloroacetaldehyde oxime (1.0 equiv) and anhydrous DMF (4 volumes). Cool the system to 0 °C.

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.05 equiv) in four equal portions over 1 hour.

    • Causality & IPC: The electrophilic chlorination of the oxime is preceded by an induction period and becomes highly exothermic once initiated[1]. Portion-wise addition prevents thermal runaway. Monitor by GC-MS until the oxime peak is fully consumed.

  • Dipolarophile Addition: Add 4-methylpent-1-yne (1.2 equiv) directly to the reaction mixture.

    • Causality: Adding the alkyne before the base ensures it is present in massive excess relative to the transient nitrile oxide, kinetically favoring the [3+2] cycloaddition over dimerization.

  • Cycloaddition: Dose triethylamine (1.1 equiv) dissolved in DMF (1 volume) via a syringe pump over 3 hours at 0–5 °C.

    • Causality: Slow base addition keeps the steady-state concentration of chloroacetonitrile oxide extremely low, effectively eliminating the formation of the furoxan dimer byproduct.

  • Workup: Dilute the mixture with MTBE (10 volumes) and wash extensively with water (3x) and brine to remove DMF and triethylamine hydrochloride. Dry over Na2SO4 and concentrate to yield the crude 3-(chloromethyl)-5-isobutylisoxazole.

Step 3: Synthesis of 2-(5-isobutylisoxazol-3-yl)acetonitrile
  • Causality: DMSO is chosen as the solvent because it is a polar aprotic medium that leaves the cyanide anion unsolvated and highly nucleophilic, drastically reducing SN2 reaction times compared to alcoholic solvents[2].

  • Preparation: To a reactor equipped with an internal temperature probe, charge 3-(chloromethyl)-5-isobutylisoxazole (1.0 equiv) and anhydrous DMSO (5 volumes). Cool to 15 °C.

  • Cyanation: Add NaCN (1.1 equiv) in a single portion.

    • IPC: The reaction is mildly exothermic. Maintain the temperature below 30 °C to prevent the formation of dialkylated byproducts. Stir for 3-4 hours at 20-25 °C. The self-validating endpoint is the complete consumption of the chloride precursor via TLC (Hexanes/EtOAc 4:1).

  • Quench & Extraction: Pour the reaction mixture into 15 volumes of ice water.

    • Causality: The massive aqueous dilution crashes out the highly lipophilic isoxazole product while keeping the inorganic salts (NaCl, excess NaCN) fully dissolved. Extract with EtOAc (3 x 5 volumes).

  • Safety Validation Workup: Wash the combined organic layers with a 5% aqueous NaOCl (bleach) solution.

    • Critical Safety Step: This is a mandatory, self-validating step to oxidatively destroy any trace cyanide that partitioned into the organic layer, converting it into benign cyanate.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography to afford pure 2-(5-isobutylisoxazol-3-yl)acetonitrile.

References
  • Smiley, R. A., & Arnold, C. (1960). Notes- Aliphatic Nitriles from Alkyl Chlorides. The Journal of Organic Chemistry, 25(2), 257–258.[Link]

  • Liu, K.-C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918.[Link]

Sources

Foundational

The Isoxazole Scaffold: A Technical Whitepaper on Biological Activity and Experimental Validation

Executive Summary & Pharmacophoric Rationale As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic binding affinities to understand the physicochemical causality driving effic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic binding affinities to understand the physicochemical causality driving efficacy. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a privileged pharmacophore in drug discovery 1[1]. Its unique electronic distribution imparts significant hydrogen-bonding capabilities (acting primarily as a hydrogen bond acceptor via the nitrogen atom) while maintaining sufficient lipophilicity to cross biological membranes 2[2].

This delicate balance of solubility and permeability is the mechanistic driver behind the success of FDA-approved isoxazole-containing drugs such as the COX-2 inhibitor valdecoxib, the antirheumatic leflunomide, and beta-lactamase-resistant antibiotics like oxacillin 1[1]. This guide synthesizes the core biological activities of isoxazole derivatives, supported by quantitative data and self-validating experimental workflows designed to ensure assay integrity.

Mechanistic Insights into Biological Activities

Anticancer Activity: Kinase Inhibition and Apoptosis Induction

Isoxazole derivatives exert potent anticancer effects primarily through the modulation of intracellular signaling cascades, notably the PI3K/Akt and MAPK/ERK pathways 3[3]. The isoxazole moiety often acts as a bioisostere for amide or ester groups, allowing it to dock deeply into the ATP-binding pockets of receptor tyrosine kinases (RTKs) 4[4]. By competitively inhibiting ATP binding, these compounds arrest the phosphorylation cascade, thereby downregulating mTOR and triggering apoptosis 3[3].

Pathway Isoxazole Isoxazole Derivatives Receptor Receptor Tyrosine Kinase Isoxazole->Receptor Inhibition Apoptosis Apoptosis Induction Isoxazole->Apoptosis Activation PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Isoxazole-mediated modulation of PI3K/Akt signaling and apoptosis induction.

Antimicrobial Activity: Target-Specific Disruption

In antimicrobial applications, the isoxazole ring frequently targets bacterial enzymes critical for DNA replication and cell wall synthesis. For instance, isoxazole-oxazole hybrids have demonstrated sub-micromolar inhibition of E. coli DNA gyrase (IC50 = 0.4 µM) 5[5]. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of adjacent pharmacophores, facilitating high-affinity non-covalent interactions with the gyrase A subunit 5[5].

Quantitative Efficacy Data

To benchmark the biological activity of novel isoxazole derivatives, we systematically evaluate their half-maximal inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC). The following table consolidates recent quantitative data across various therapeutic domains.

Compound Class / IDTarget / Cell LineActivity MetricValueReference / Source
Isoxazole Chalcone (Cmpd 28) Bacterial strainsMIC1 µg/mL6[6]
Dihydropyrazole (Cmpd 45) Cancer Cell LinesIC502 ± 1 µg/mL6[6]
Isoxazole Derivative (4b) HepG2 (Liver Cancer)IC506.38 µM3[3]
Isoxazole Derivative (10a) DU145 (Prostate Cancer)IC500.96 µM3[3]
Isoxazole-Oxazole Hybrid (16) E. coli DNA GyraseIC500.4 µM5[5]
Isoxazole-Oxazole Hybrid (19) MRSA & S. aureusMIC2 µg/mL5[5]

Self-Validating Experimental Protocols

Biological data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives caused by compound aggregation or optical interference.

In Vitro Cytotoxicity Workflow (CellTiter-Glo / ATP Luminescence)

Causality Note: We strictly utilize ATP-based luminescent assays over colorimetric MTT assays for evaluating isoxazole derivatives. Highly conjugated isoxazole-chalcones often absorb light in the visible spectrum, leading to optical interference in absorbance-based readouts. Luminescence bypasses this artifact entirely.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., HepG2, MCF-7) at a density of 5,000 cells/well in a white 96-well opaque plate to prevent luminescent crosstalk.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell adhesion and log-phase growth entry.

  • Compound Dosing: Prepare a 10-point serial dilution (1:3) of the isoxazole derivative in DMSO. Transfer to the assay plate ensuring final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment Window: Incubate cells with compounds for 72 hours. Include positive controls (e.g., Doxorubicin) and vehicle controls (0.5% DMSO).

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis and Stabilization: Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute resting phase to stabilize the luminescent signal.

  • Readout & Analysis: Measure luminescence using a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality Note: To ensure the isoxazole's lipophilicity does not cause precipitation in aqueous media (which mimics bacterial growth turbidity but is actually compound aggregation), a kinetic solubility check is integrated prior to inoculation.

Workflow Prep Compound Dilution Solubility Kinetic Solubility Prep->Solubility Inoculum Bacterial Inoculum Solubility->Inoculum Pass Incubation Incubation (37°C) Inoculum->Incubation Readout Absorbance Readout Incubation->Readout MIC MIC Determination Readout->MIC

Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Media Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB) to ensure standard growth conditions.

  • Compound Dilution: Perform two-fold serial dilutions of the isoxazole compound directly in the 96-well plate (range: 64 µg/mL to 0.125 µg/mL).

  • Solubility Check: Read the baseline optical density (OD 600 nm) before adding bacteria. High baseline OD indicates compound precipitation; such wells must be excluded.

  • Inoculum Preparation: Adjust bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of ~5 × 10^5 CFU/mL.

  • Inoculation: Add the inoculum to the compound-containing wells. Include a growth control (bacteria + vehicle) and a sterility control (media only).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Endpoint Determination: Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth. For enhanced sensitivity, add 30 µL of 0.015% resazurin dye; a color change from blue to pink indicates active bacterial metabolism (failure of inhibition).

Conclusion

The isoxazole ring is a highly versatile pharmacophore that bridges the gap between target affinity and pharmacokinetic viability. By rigorously mapping its structure-activity relationships (SAR) and deploying self-validating assay architectures, researchers can effectively harness its potential to develop next-generation anticancer and antimicrobial therapeutics.

References

  • A review of isoxazole biological activity and present synthetic techniques. IJPCA. URL: [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. URL: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. URL:[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. URL: [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. NCBI/PMC. URL:[Link]

Sources

Exploratory

2-(5-Isobutylisoxazol-3-yl)acetonitrile: A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of lead optimization. 2-(5-Isobutylisoxazol-3-yl)acetonitrile is a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of lead optimization. 2-(5-Isobutylisoxazol-3-yl)acetonitrile is a highly specialized, bifunctional heterocyclic scaffold. By combining the metabolic stability of an isoxazole ring, the lipophilic pocket-targeting capability of an isobutyl group, and the synthetic versatility of an acetonitrile moiety, this compound serves as a premier starting material for developing anti-inflammatory agents, immunomodulators, and targeted covalent inhibitors.

As a Senior Application Scientist, I have designed this technical guide to transcend basic chemical descriptions. Here, we will dissect the causality behind its structural features and provide field-proven, self-validating synthetic protocols to seamlessly integrate this molecule into your drug development pipelines.

Structural & Mechanistic Profiling

The architectural brilliance of 2-(5-Isobutylisoxazol-3-yl)acetonitrile lies in its tripartite structure, where each functional group plays a distinct mechanistic role in both synthesis and pharmacology.

The Isoxazole Pharmacophore

The 3,5-disubstituted isoxazole ring is a privileged scaffold in medicinal chemistry[1]. It functions as a stable, electron-withdrawing bioisostere for amides and esters. Because it acts as a robust hydrogen-bond acceptor while resisting in vivo hydrolysis, it is a core component in blockbuster drugs. For instance, the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib relies heavily on the isoxazole core to selectively bind and inhibit the cyclooxygenase-2 (COX-2) enzyme[2].

Isobutyl Substitution: Steric & Lipophilic Tuning

While 5-methylisoxazole derivatives are common[1], the substitution of a methyl group with an isobutyl group fundamentally alters the molecule's pharmacokinetic profile. The isobutyl moiety significantly increases the lipophilicity (LogP) and introduces controlled steric bulk. In target-directed drug design, this branched aliphatic chain is strategically utilized to fill deep hydrophobic clefts within receptor active sites, while simultaneously shielding the vulnerable positions of the isoxazole ring from premature metabolic oxidation by hepatic Cytochrome P450 enzymes.

Acetonitrile Moiety: The Reactive Handle

The


 group provides a dual-purpose handle. Biologically, the electrophilic nature of the nitrile carbon allows it to act as a covalent "warhead," capable of forming reversible or irreversible covalent bonds with catalytic cysteine residues in viral and human proteases[3]. Synthetically, it serves as a divergence point, allowing medicinal chemists to easily transform the molecule into carboxylic acids, primary amines, or tetrazoles to map structure-activity relationships (SAR)[4].

Visualizing the Scaffold Logic

To understand how this molecule is deployed in drug discovery, we must visualize both its synthetic divergence and its pharmacophore mapping.

SyntheticPathways Core 2-(5-Isobutylisoxazol-3-yl)acetonitrile Hydrolysis Acid/Base Hydrolysis Core->Hydrolysis Reduction Catalytic Hydrogenation Core->Reduction Cycloaddition [3+2] Cycloaddition (NaN3) Core->Cycloaddition Acid Isoxazole Acetic Acid (COX-2 / Anti-inflammatory) Hydrolysis->Acid Amine Isoxazole Ethylamine (Kinase Inhibitor Linker) Reduction->Amine Tetrazole Isoxazole Tetrazole (Carboxylic Acid Bioisostere) Cycloaddition->Tetrazole

Caption: Synthetic divergence of 2-(5-Isobutylisoxazol-3-yl)acetonitrile into bioactive intermediates.

Pharmacophore Molecule 2-(5-Isobutylisoxazol-3-yl)acetonitrile Isoxazole Isoxazole Ring (H-Bond Acceptor / Scaffold) Molecule->Isoxazole Isobutyl Isobutyl Group (Lipophilic Pocket Binding) Molecule->Isobutyl Nitrile Acetonitrile Group (Covalent Warhead / Linker) Molecule->Nitrile Target1 COX-2 Binding Site (Anti-inflammatory) Isoxazole->Target1 Target2 Hydrophobic Cleft (Steric Shielding) Isobutyl->Target2 Target3 Cysteine Protease (Covalent Inhibition) Nitrile->Target3

Caption: Pharmacophore mapping and target-directed binding rationale for the isoxazole scaffold.

Synthetic Utility & Workflow Protocols

Reproducible chemistry is the bedrock of trustworthy drug development. The following protocols detail the transformation of the acetonitrile group into two highly valuable medicinal chemistry intermediates. Each protocol is designed as a self-validating system , ensuring that the chemist can verify success at critical junctures.

Protocol A: Acid-Catalyzed Hydrolysis to Isoxazole Acetic Acid

Causality: Nitriles are generally robust, but under strong aqueous acidic conditions and heat, they hydrate to primary amides and subsequently hydrolyze to carboxylic acids[4]. This resulting acetic acid derivative is a direct precursor for synthesizing amide-linked kinase inhibitors.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-(5-isobutylisoxazol-3-yl)acetonitrile in 20 mL of distilled water in a round-bottom flask.

  • Catalysis: Slowly add 10 mL of concentrated sulfuric acid (

    
    ) dropwise at 0°C. Note: The ice bath is critical to prevent exothermic degradation of the isoxazole ring.
    
  • Reflux: Heat the mixture under reflux (approx. 100°C) for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the lipophilic nitrile spot (higher

      
      ) and the emergence of a baseline-retained acid spot confirm the hydration-hydrolysis sequence.
      
  • Quenching & Neutralization: Cool to room temperature and pour over 50 g of crushed ice. Carefully neutralize with 6M NaOH until the pH reaches exactly ~3.

  • Extraction: Extract the protonated acid with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from an ethyl acetate/hexanes system to yield the pure 2-(5-isobutylisoxazol-3-yl)acetic acid.

Protocol B: [3+2] Cycloaddition to Isoxazole-Tetrazole

Causality: Tetrazoles are highly sought-after, metabolically stable bioisosteres of carboxylic acids. They maintain a similar


 (~4.5) and planar geometry but resist in vivo decarboxylation and glucuronidation. We utilize a Lewis acid-catalyzed [3+2] cycloaddition with sodium azide to construct this ring[5].

Step-by-Step Methodology:

  • Activation: In a pressure vessel, suspend 10 mmol of the nitrile, 15 mmol of sodium azide (

    
    ), and 10 mmol of zinc bromide (
    
    
    
    ) in 30 mL of a water/isopropanol mixture (1:1 v/v). Causality:
    
    
    acts as a Lewis acid, coordinating the nitrile nitrogen to lower the LUMO energy, thereby facilitating the nucleophilic azide attack.
  • Cycloaddition: Seal the vessel and heat the reaction mixture to 100°C for 12–16 hours.

  • Workup: Cool the mixture to room temperature. The product currently exists as a water-soluble sodium tetrazolide complex.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2.

    • Self-Validation Checkpoint: Acidification is a critical diagnostic step. The sudden, voluminous precipitation of the product confirms the successful protonation and formation of the free, weakly acidic tetrazole from the aqueous phase.

  • Recovery: Filter the precipitate, wash thoroughly with cold water to remove zinc salts, and dry under a vacuum.

Quantitative Data Summary

The table below consolidates the physicochemical properties and expected synthetic yields for 2-(5-Isobutylisoxazol-3-yl)acetonitrile and its immediate derivatives, providing a benchmark for laboratory execution.

Property / ParameterValue / Description
Chemical Name 2-(5-Isobutylisoxazol-3-yl)acetonitrile
Molecular Formula

Molecular Weight 164.20 g/mol
Pharmacophore Core 3,5-Disubstituted Isoxazole
LogP (Predicted) ~2.1 (Enhanced lipophilicity via Isobutyl group)
Hydrolysis Yield (Protocol A) 82% - 88% (Post-recrystallization)
Cycloaddition Yield (Protocol B) 75% - 81% (Post-precipitation)

References

The following authoritative sources were utilized to ground the mechanistic claims, pharmacological context, and synthetic protocols described in this whitepaper:

  • Google Patents. "WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof."
  • Preprints.org . "The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches." [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile via Nucleophilic Substitution

Abstract & Introduction This application note details the optimized protocol for the synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a critical heterocyclic intermediate in the development of agrochemicals and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a critical heterocyclic intermediate in the development of agrochemicals and pharmaceutical active ingredients (APIs). Isoxazole-3-acetonitriles serve as versatile scaffolds, acting as precursors for amino acids, amidines, and fused heterocyclic systems.

While various routes exist—including the cyclization of


-ketonitriles—this guide focuses on the nucleophilic substitution  strategy.[1] This pathway offers superior regiocontrol and scalability, utilizing the displacement of a chloride leaving group from a 3-(chloromethyl)isoxazole precursor by a cyanide ion. We provide a robust, self-validating protocol emphasizing safety, yield optimization, and impurity profiling.

Retrosynthetic Analysis & Reaction Scheme

The synthesis hinges on the SN2 displacement of the chloride at the C3-methyl position. The steric bulk of the isobutyl group at C5 does not significantly impede the nucleophilic attack at the distal C3 position, allowing for standard kinetic conditions.

Reaction Scheme

ReactionScheme cluster_conditions Reaction Conditions SM 3-(Chloromethyl)-5-isobutylisoxazole (Precursor) Reagents NaCN (1.5 eq) DMSO, 60°C Product 2-(5-Isobutylisoxazol-3-yl)acetonitrile (Target) SM->Product Byproduct NaCl

Figure 1: Synthetic pathway for the cyanation of the chloromethyl isoxazole precursor.

Safety & Handling (Critical)

DANGER: CYANIDE HAZARD This protocol utilizes Sodium Cyanide (NaCN).[2][3] Ingestion or inhalation of dust/vapors can be fatal.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a full-face shield.

  • Emergency: Have a Cyanide Antidote Kit available immediately outside the work area.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[1][4][5][6][7][8]Role
3-(Chloromethyl)-5-isobutylisoxazole 173.641.0Substrate
Sodium Cyanide (NaCN) 49.011.5Nucleophile
Dimethyl Sulfoxide (DMSO) 78.13-Solvent (Anhydrous)
Ethyl Acetate 88.11-Extraction Solvent
Sodium Hypochlorite (10%) --Quenching Agent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charge the RBF with 3-(chloromethyl)-5-isobutylisoxazole (10.0 g, 57.6 mmol).

  • Add anhydrous DMSO (50 mL). Stir until fully dissolved. Note: DMSO is chosen for its high dielectric constant, which enhances the nucleophilicity of the cyanide ion.

  • Add Sodium Cyanide (4.23 g, 86.4 mmol, 1.5 eq) in a single portion.

    • Caution: Ensure no acid sources are present to prevent HCN generation.

Step 2: Reaction Execution

  • Seal the flask with a septum and insert a nitrogen balloon to maintain an inert atmosphere.

  • Heat the mixture to 60°C in an oil bath.

  • Monitor the reaction by TLC (Eluent: 20% EtOAc/Hexanes).

    • Rf Observation: The starting chloride (higher Rf) should disappear, replaced by the nitrile product (lower Rf).

    • Typical Time: 2–4 hours.[1][9] Do not overheat (>90°C) to avoid polymerization or hydrolysis.

Step 3: Work-up & Quenching

  • Cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

    • Why: This precipitates the organic components and dissolves the inorganic salts.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash the combined organic layers with:

    • Water (2 x 50 mL) to remove residual DMSO.

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude residue is typically a yellow/orange oil.

  • Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
  • Evaporate fractions to yield the target as a clear to pale yellow oil (or low-melting solid).

Process Workflow Diagram

Workflow Start Start: Precursor Dissolution (DMSO, 25°C) ReagentAdd Add NaCN (1.5 eq) (Inert Atmosphere) Start->ReagentAdd Reaction Heat to 60°C (2-4 Hours) ReagentAdd->Reaction Check TLC Check (Complete Conversion?) Reaction->Check Check->Reaction No (Continue Heating) Quench Quench into Ice Water (Precipitation) Check->Quench Yes Extract Extraction (EtOAc) & Brine Wash Quench->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify End Final Product Analysis (NMR, IR) Purify->End

Figure 2: Operational workflow for the synthesis and isolation process.

Results & Characterization

Successful synthesis is validated by the following spectral data:

  • Appearance: Pale yellow oil or low-melting solid.

  • IR (ATR): Distinct sharp peak at ~2250 cm-1 (C

    
    N stretch). Absence of C-Cl stretch.
    
  • 1H NMR (400 MHz, CDCl3):

    • 
       6.10 (s, 1H, Isoxazole C4-H ).
      
    • 
       3.85 (s, 2H, CH2 -CN).
      
    • 
       2.55 (d, 2H, Isobutyl CH2 ).
      
    • 
       1.95 (m, 1H, Isobutyl CH ).
      
    • 
       0.95 (d, 6H, Isobutyl CH3 ).
      
  • Yield Expectations: 85–92% after chromatography.[7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete substitution or hydrolysis.Ensure DMSO is anhydrous. Verify NaCN quality. Avoid heating >90°C.
Emulsion during Extraction DMSO presence.Wash organic layer thoroughly with water. Add solid NaCl to break emulsion.
Side Product (Amide) Hydrolysis of nitrile.Ensure all glassware is dry. Do not prolong quench time; extract immediately.
Slow Reaction Steric hindrance or old reagents.Add catalytic NaI (0.1 eq) to form the more reactive iodide intermediate in situ (Finkelstein condition).

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (2025).[1][9][8] Retrieved from

  • Friedman, L., & Shechter, H. Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[10] Journal of Organic Chemistry, 25(6), 877–879. (1960).[10] Retrieved from

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (n.d.). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Isoxazole Derivatives. (n.d.). Retrieved from

Sources

Application

Isoxazole ring formation from a β-ketonitrile for 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Technical Application Note: Regioselective Synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile Abstract This technical guide details the regioselective synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile, a critical he...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Abstract This technical guide details the regioselective synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile, a critical heterocyclic building block in medicinal chemistry. While isoxazole synthesis often employs


-ketonitriles to yield 3-aminoisoxazoles, the specific requirement for a 3-cyanomethyl  (

) moiety necessitates a modified synthetic strategy. This protocol prioritizes the

-diketone cyclization pathway
to establish the 3-methyl-5-isobutylisoxazole core, followed by radical functionalization to install the acetonitrile side chain. This approach ensures high regiochemical fidelity and avoids the formation of the 3-amino byproduct common to direct

-ketonitrile condensations.

Strategic Analysis & Retrosynthesis

The synthesis of 3,5-disubstituted isoxazoles is governed by the electrophilic nature of the 1,3-dicarbonyl precursor.

  • The

    
    -Ketonitrile Trap:  A common misconception is that condensing a 
    
    
    
    -ketonitrile (e.g., 5-methyl-3-oxohexanenitrile) with hydroxylamine yields the acetonitrile derivative. In reality, the nitrile group participates in the cyclization (via the oxime intermediate), predominantly yielding 3-amino-5-isobutylisoxazole .
  • The Correct Pathway (Functionalization Strategy): To secure the 3-acetonitrile functionality, we must first construct a 3-methyl-5-isobutylisoxazole scaffold. The stable 3-methyl group then serves as a "masked" acetonitrile, revealed through radical halogenation and nucleophilic substitution.

Retrosynthetic Logic: Target (3-CH2CN)


Intermediate (3-CH2Br)

Core (3-CH3)

Precursor (6-methyl-2,4-heptanedione)

Experimental Protocol

Phase 1: Isoxazole Ring Construction

Objective: Synthesis of 3-Methyl-5-isobutylisoxazole via cyclocondensation. Precursor: 6-Methyl-2,4-heptanedione (Isobutylacetylacetone).

  • Mechanism: The reaction proceeds via the formation of a mono-oxime intermediate. Under acidic conditions, the hydroxylamine attacks the more electrophilic ketone (C2), followed by cyclization onto the C4 ketone and dehydration. Regioselectivity is controlled by the steric bulk of the isobutyl group vs. the methyl group.

Reagents:

  • 6-Methyl-2,4-heptanedione (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Ethanol (Solvent, 5 mL/mmol)

  • Sodium Acetate (

    
    ) (1.2 equiv) or Pyridine
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methyl-2,4-heptanedione (10 mmol) in Ethanol (50 mL).

  • Addition: Add Hydroxylamine hydrochloride (12 mmol, 0.83 g) followed by Sodium Acetate (12 mmol, 0.98 g) to buffer the solution.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the diketone.
    
  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to isolate 3-methyl-5-isobutylisoxazole .

Phase 2: Side-Chain Functionalization (The "Acetonitrile" Installation)

Objective: Conversion of the 3-methyl group to the 3-cyanomethyl target.

Step 2A: Radical Bromination

  • Reaction: Dissolve 3-methyl-5-isobutylisoxazole (5 mmol) in

    
     or Benzotrifluoride (green alternative) (25 mL).
    
  • Initiation: Add N-Bromosuccinimide (NBS, 5.5 mmol) and a catalytic amount of Benzoyl Peroxide (BPO, 0.1 mmol).

  • Activation: Reflux the mixture (

    
    ) under a nitrogen atmosphere with visible light irradiation (250W tungsten lamp) to promote radical generation. Stir for 2-4 hours.
    
  • Filtration: Cool to

    
     to precipitate succinimide byproduct. Filter and concentrate the filtrate to yield crude 3-(bromomethyl)-5-isobutylisoxazole . Note: Use immediately to prevent decomposition.
    

Step 2B: Cyanation (Nucleophilic Substitution)

  • Substitution: Dissolve the crude bromide in anhydrous DMSO (10 mL).

  • Reagent: Add Sodium Cyanide (NaCN, 6.0 mmol). Caution: NaCN is highly toxic. Use bleach traps for waste.

  • Conditions: Stir at room temperature for 12 hours. If reaction is sluggish, heat gently to

    
    .
    
  • Quench: Pour the mixture into ice-water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Final Purification: Wash organics with water (

    
    ) to remove DMSO. Dry and concentrate. Purify via chromatography (Hexane:EtOAc) to yield the final 2-(5-Isobutylisoxazol-3-yl)acetonitrile .
    

Data & Yield Summary

StepTransformationKey ReagentsTypical YieldCritical QC Parameter
1 Ring Formation

, EtOH
85-92%Regioisomer ratio (>20:1 favored)
2A BrominationNBS, BPO,

65-75%Avoid di-bromination (control equivalents)
2B CyanationNaCN, DMSO70-80%Complete removal of DMSO during workup

Pathway Visualization

The following diagram illustrates the mechanistic flow from the dicarbonyl precursor to the final nitrile target, highlighting the divergence from the "amino-isoxazole" trap.

G cluster_0 Critical Decision Point Precursor 6-Methyl-2,4-heptanedione (Beta-Diketone) Cyclization Step 1: Cyclocondensation (NH2OH, EtOH, Reflux) Precursor->Cyclization Trap Beta-Ketonitrile Route (5-Methyl-3-oxohexanenitrile) AminoProduct 3-Amino-5-isobutylisoxazole (Undesired Byproduct) Trap->AminoProduct NH2OH (Standard Reaction) Core 3-Methyl-5-isobutylisoxazole (Stable Core) Cyclization->Core Dehydration Bromination Step 2A: Radical Bromination (NBS, BPO, Light) Core->Bromination Bromide 3-(Bromomethyl)-5-isobutylisoxazole (Intermediate) Bromination->Bromide Wohl-Ziegler Cyanation Step 2B: Cyanation (NaCN, DMSO) Bromide->Cyanation Target 2-(5-Isobutylisoxazol-3-yl)acetonitrile (Final Target) Cyanation->Target Sn2 Displacement

Caption: Synthetic workflow comparing the chosen


-diketone route (solid lines) against the undesired 

-ketonitrile route (dashed lines).

Troubleshooting & Critical Parameters

  • Regioselectivity: In Step 1, the isobutyl group is bulkier than the methyl group. Hydroxylamine preferentially attacks the less hindered carbonyl (the acetyl group) first, ensuring the methyl ends up at the 3-position (required for functionalization) and the isobutyl at the 5-position.

  • Bromination Control: Over-bromination (forming the dibromomethyl derivative) is the main yield killer in Step 2A. Stop the reaction when ~90% starting material is consumed rather than pushing for 100%.

  • Safety: Sodium Cyanide generates HCN gas if exposed to acid. Maintain basic pH in the aqueous waste stream (add NaOH/Bleach).

References

  • BenchChem. (2025).[1][2][3][4] Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Retrieved from .

  • Kociolek, M. G., et al. (2005).[5] "Synthesis of

    
    -Ketonitriles from 3-Bromoisoxazoles." Letters in Organic Chemistry, 2(3), 280-282.[5] .
    
  • Pattanayak, P., & Chatterjee, T. (2023).

    
    -keto hydroxamic acids." Journal of Organic Chemistry, 88, 5420-5430. .
    
  • Mosallanezhad, A., & Kiyani, H. (2018).[6] "KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl Aldehydes and

    
    -Oxoesters." Orbital: The Electronic Journal of Chemistry, 10(2), 133-139.[6][7] .[6]
    

Sources

Method

Application Note: High-Throughput Analogue Synthesis Utilizing 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Abstract This guide provides a comprehensive framework for leveraging 2-(5-isobutylisoxazol-3-yl)acetonitrile as a versatile scaffold in parallel synthesis campaigns. Isoxazole-containing compounds are prevalent in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for leveraging 2-(5-isobutylisoxazol-3-yl)acetonitrile as a versatile scaffold in parallel synthesis campaigns. Isoxazole-containing compounds are prevalent in medicinal chemistry, recognized for their diverse biological activities and metabolic stability.[1][2][3] The title compound combines this privileged heterocycle with a reactive nitrile handle, making it an ideal starting point for the rapid generation of compound libraries aimed at accelerating drug discovery programs.[4][5] We present detailed protocols for derivatization, focusing on robust chemical transformations suitable for high-throughput formats. The methodologies described herein are designed to empower researchers in lead generation and optimization by providing a practical, efficient, and scalable approach to analogue synthesis.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it an attractive bioisosteric replacement for other functional groups, often leading to improved pharmacokinetic profiles.[6] When incorporated into a parallel synthesis workflow—a strategy that enables the simultaneous preparation of large numbers of individual compounds—scaffolds like 2-(5-isobutylisoxazol-3-yl)acetonitrile become powerful tools for efficiently exploring structure-activity relationships (SAR).[7][8]

The core of this building block presents three key features for analogue design:

  • The Isoxazole Ring: A stable aromatic core.

  • The Isobutyl Group: A lipophilic moiety at the C5 position that can be varied in the initial scaffold synthesis to probe hydrophobic pockets in a biological target.

  • The Acetonitrile Group: A highly versatile functional group at the C3 position that serves as the primary anchor for diversification. The electrophilic carbon and the adjacent activated methylene protons offer multiple avenues for chemical modification.[9][10]

This document will focus on the practical application of this scaffold, detailing workflows optimized for a parallel synthesis format.

General Parallel Synthesis Workflow

Parallel synthesis is a systematic approach to chemical synthesis that accelerates the drug discovery process by running multiple reactions simultaneously in an array format (e.g., 96-well plates).[4][5][11] The workflow is designed for efficiency, from reagent handling to final product analysis.

Parallel_Synthesis_Workflow plate_prep Plate & Reagent Preparation reagent_add Scaffold & Reagent Dispensing (Automated) plate_prep->reagent_add Map Library reaction Reaction Incubation (Heating/Shaking) reagent_add->reaction Seal Plate workup Parallel Work-up & Quenching reaction->workup Cool purification High-Throughput Purification (e.g., SPE, Prep-HPLC) workup->purification Transfer analysis Library Analysis (LC-MS, NMR) purification->analysis Collect Fractions storage Compound Plating & Storage analysis->storage Validate & Quantify Diversification_Strategies scaffold 2-(5-Isobutylisoxazol-3-yl)acetonitrile ketone Ketone Library (R-CO-CH2-Isox) scaffold->ketone 1. R-MgBr 2. H3O+ amine Primary Amine Intermediate (H2N-CH2-CH2-Isox) scaffold->amine LiAlH4 or Raney Ni/H2 acid Acetic Acid Intermediate (HOOC-CH2-Isox) scaffold->acid H2SO4 / H2O, Δ amide Amide Library (R-CO-NH-R') amine->amide R'-COCl, Base sulfonamide Sulfonamide Library (R-SO2-NH-R') amine->sulfonamide R'-SO2Cl, Base

Caption: Key diversification pathways from the nitrile scaffold.

Strategy A: Synthesis of Ketone Libraries via Grignard Addition

The addition of organometallic reagents, such as Grignard reagents, to the electrophilic carbon of the nitrile provides a direct and powerful method for C-C bond formation, yielding a diverse library of ketones after acidic work-up. [12][13]

Strategy B: Two-Step Synthesis of Amide & Sulfonamide Libraries

This strategy involves the reduction of the nitrile to a primary amine, followed by acylation or sulfonylation. This two-step sequence dramatically expands the accessible chemical space. The reduction is a crucial first step, yielding a primary amine intermediate that is the cornerstone for numerous subsequent reactions. [12][13]The resulting amines can be readily coupled with a wide array of commercially available carboxylic acid chlorides or sulfonyl chlorides. [8]

Experimental Protocols

The following protocols are designed for a 96-well plate format (1-2 mL well volume) and assume the use of standard laboratory equipment for parallel synthesis, including multichannel pipettes or automated liquid handlers, plate shakers, and a centrifugal evaporator.

Protocol 1: Parallel Synthesis of a Ketone Library

Objective: To synthesize a library of ketones by reacting 2-(5-isobutylisoxazol-3-yl)acetonitrile with a diverse set of Grignard reagents.

Materials:

  • 2-(5-isobutylisoxazol-3-yl)acetonitrile (Scaffold)

  • Anhydrous Tetrahydrofuran (THF)

  • A library of Grignard reagents (e.g., 0.5 M in THF)

  • 1 M Hydrochloric Acid (HCl), aqueous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (saturated NaCl solution, aq.)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Causality and Experimental Choices:

  • Solvent: Anhydrous THF is essential as Grignard reagents are highly reactive with protic solvents like water, which would quench the reaction. THF also effectively solubilizes the organometallic species.

  • Temperature: The initial addition is performed at 0 °C to control the exothermicity of the reaction. The subsequent warming to room temperature ensures the reaction proceeds to completion.

  • Work-up: The acidic quench (HCl) is critical for hydrolyzing the intermediate imine salt to the final ketone product. [13]The bicarbonate wash neutralizes any remaining acid.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 0.2 M stock solution of the scaffold in anhydrous THF.

    • Aliquot the desired Grignard reagents into separate wells of a "reagent plate".

    • All glassware and reaction plates must be rigorously dried to prevent quenching the Grignard reagents.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 250 µL of the scaffold stock solution (0.05 mmol, 1.0 eq).

    • Cool the reaction plate to 0 °C using an ice bath.

    • Using a liquid handler or multichannel pipette, add 110 µL of the appropriate Grignard reagent (0.055 mmol, 1.1 eq) to each corresponding well. Add dropwise to control the reaction rate.

    • Once addition is complete, remove the plate from the ice bath, seal it, and allow it to stir at room temperature for 3 hours on a plate shaker.

  • Work-up and Extraction:

    • Cool the reaction plate back to 0 °C.

    • Carefully and slowly add 200 µL of 1 M HCl to each well to quench the reaction.

    • Add 500 µL of ethyl acetate to each well and shake for 10 minutes to extract the product.

    • Allow the layers to separate. Remove the aqueous (bottom) layer.

    • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.

    • Transfer the organic layer to a fresh plate containing anhydrous Na₂SO₄ to dry.

  • Isolation:

    • Filter the solutions to remove the Na₂SO₄.

    • Concentrate the plate in a centrifugal evaporator to yield the crude ketone products.

    • Purify as needed using high-throughput techniques like solid-phase extraction (SPE) or mass-directed preparative HPLC.

Protocol 2: Parallel Synthesis of an Amide Library

Objective: A two-step protocol to first reduce the scaffold to a primary amine, followed by acylation to form a diverse amide library.

Part A: Reduction of Nitrile to Primary Amine

Materials:

  • 2-(5-isobutylisoxazol-3-yl)acetonitrile (Scaffold)

  • Lithium Aluminum Hydride (LiAlH₄), 1 M in THF

  • Anhydrous Diethyl Ether (Et₂O) or THF

  • Water

  • 15% Sodium Hydroxide (NaOH) solution (aq.)

Step-by-Step Methodology:

  • Reaction Setup:

    • To each well of a dry 96-well plate, add 250 µL of a 0.2 M scaffold solution in anhydrous Et₂O (0.05 mmol, 1.0 eq).

    • Cool the plate to 0 °C.

    • Slowly add 75 µL of 1 M LiAlH₄ in THF (0.075 mmol, 1.5 eq) to each well.

    • Seal the plate and allow it to stir at room temperature for 2 hours.

  • Work-up (Fieser Method):

    • Cool the plate back to 0 °C.

    • Extremely carefully, add the following reagents sequentially and dropwise to each well, allowing the effervescence to subside between additions:

      • 3 µL of water

      • 3 µL of 15% NaOH solution

      • 9 µL of water

    • A granular precipitate should form. Stir the plate at room temperature for 30 minutes.

    • Add anhydrous Na₂SO₄, and filter the solution. The filtrate contains the desired primary amine, 2-(5-isobutylisoxazol-3-yl)ethan-1-amine, which can be used directly in the next step.

Part B: Parallel Acylation

Materials:

  • Crude amine solution from Part A

  • Dichloromethane (DCM) or Acetonitrile

  • A library of acyl chlorides or sulfonyl chlorides (as 0.2 M stock solutions)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Reaction Setup:

    • Evaporate the solvent from the amine solution obtained in Part A.

    • Re-dissolve the crude amine in 250 µL of DCM.

    • Add 1.5 equivalents of DIPEA to each well.

    • Add 1.1 equivalents of the selected acyl chloride or sulfonyl chloride stock solution to each well.

    • Seal the plate and shake at room temperature for 4-12 hours.

  • Work-up and Isolation:

    • Add 500 µL of water to each well and shake. Remove the aqueous layer.

    • Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate.

    • Dry the organic layer with Na₂SO₄, filter, and concentrate using a centrifugal evaporator.

    • Purify as required.

Data Presentation: Representative Library

The following table illustrates a hypothetical output from a parallel synthesis campaign based on Protocol 1, demonstrating the diversity that can be achieved.

Compound IDR-Group (from R-MgBr)Product StructureTheoretical MWPurity (LC-MS)
LIB-001 Methyl181.23>95%
LIB-002 Ethyl195.26>95%
LIB-003 Phenyl243.30>92%
LIB-004 Cyclopropyl207.27>96%
LIB-005 4-Fluorophenyl261.29>90%

(Note: Structures are illustrative representations of the final ketone products)

Conclusion

2-(5-Isobutylisoxazol-3-yl)acetonitrile is an exemplary building block for modern medicinal chemistry, particularly well-suited for parallel synthesis. Its stable core and highly reactive nitrile handle provide a reliable platform for generating large and diverse compound libraries. The robust protocols detailed in this guide for creating ketone, amine, amide, and sulfonamide analogues can significantly shorten the design-synthesis-test cycle time, thereby accelerating the identification and optimization of novel drug candidates. [7][8]

References

  • BioDuro. Parallel Synthesis. BioDuro-Global CRDMO. [Link]

  • Scribd. Combinatorial and Parallel Synthesis in Drug Discovery. Scribd. [Link]

  • Harris, N. V., et al. (1998). Parallel-compound synthesis: methodology for accelerating drug discovery. Journal of Computer-Aided Molecular Design, 12(2), 111-118. [Link]

  • Bobbili, D. R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(30), 21481-21503. [Link]

  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. [Link]

  • Roughley, S. D., & Jordan, A. M. (2022). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry, 87(5), 3478-3490. [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Chemistry Steps. Reactions of Nitriles. Chemistry Steps. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • NCBI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (2018). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • ResearchGate. (2020). Diverse reactions of nitriles in organic synthesis. ResearchGate. [Link]

Sources

Application

Application Note: Synthesis of Highly Functionalized 3-(5-Isobutylisoxazol-3-yl)pyridines via a Modified Multicomponent Hantzsch Strategy

Introduction & Strategic Rationale Isoxazole-containing scaffolds are highly privileged in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Isoxazole-containing scaffolds are highly privileged in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Specifically, the 5-isobutylisoxazole moiety has demonstrated exceptional utility in occupying lipophilic binding pockets, such as those targeted in novel Trypanosoma brucei N-myristoyltransferase (NMT) inhibitors[3].

Fusing this lipophilic moiety with a pyridine core—a ubiquitous bioisostere and structural anchor in drug design—creates a rigidified, highly functionalized pharmacophore. This application note details a robust, self-validating protocol for synthesizing ethyl 2-amino-4-aryl-3-(5-isobutylisoxazol-3-yl)-6-methylpyridine-5-carboxylates . By modifying the classical Hantzsch 1,4-dihydropyridine synthesis to incorporate 2-(5-isobutylisoxazol-3-yl)acetonitrile as an active methylene component, we can precisely direct the cyclization pathway to yield 2-aminopyridines[4][5].

Reaction Design & Mechanistic Causality

The traditional Hantzsch synthesis utilizes two equivalents of a


-ketoester. In this modified approach, we replace one equivalent with a heteroarylacetonitrile. This single substitution fundamentally alters the reaction cascade:
  • Knoevenagel Condensation: The highly acidic methylene protons of 2-(5-isobutylisoxazol-3-yl)acetonitrile facilitate rapid condensation with an aromatic aldehyde (e.g., 4-fluorobenzaldehyde), forming a strongly electrophilic cinnamonitrile intermediate.

  • Michael Addition & Directed Cyclization: Ethyl 3-aminocrotonate (generated in situ from ethyl acetoacetate and ammonium acetate) attacks the Knoevenagel adduct. The presence of the nitrile group dictates the cyclization trajectory: the enamine nitrogen nucleophilically attacks the electrophilic nitrile carbon. This forms an exocyclic imine that rapidly tautomerizes to a stable 2-amino group, yielding a 1,4-dihydropyridine (1,4-DHP) intermediate[4].

  • Oxidative Aromatization: 1,4-DHPs must be oxidized to achieve the final aromatic pyridine. We employ 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. DDQ drives a rapid, electron-transfer-induced aromatization at room temperature, which is significantly milder, cleaner, and higher-yielding than traditional nitric acid or thermal oxidative methods[6][7].

Mechanism Aldehyde Aromatic Aldehyde (ArCHO) Knoevenagel Knoevenagel Adduct Ar-CH=C(CN)(Isoxazole) Aldehyde->Knoevenagel Nitrile 2-(5-Isobutylisoxazol-3-yl)acetonitrile (Active Methylene) Nitrile->Knoevenagel Acetoacetate Ethyl Acetoacetate + NH4OAc Enamine Ethyl 3-aminocrotonate (Enamine) Acetoacetate->Enamine Michael Michael Addition Adduct Knoevenagel->Michael Enamine->Michael Cyclization Intramolecular Cyclization (Amine attacks Nitrile) Michael->Cyclization DHP 2-Amino-1,4-dihydropyridine Intermediate Cyclization->DHP Oxidation DDQ Oxidation (Electron Transfer) DHP->Oxidation Product Final Product: 2-Amino-3-(isoxazolyl)pyridine Derivative Oxidation->Product

Figure 1: Mechanistic pathway of the modified Hantzsch synthesis and DDQ aromatization.

Quantitative Data: Reaction Optimization

To ensure maximum throughput and purity, the multicomponent condensation step was optimized. Microwave irradiation in a polar protic solvent proved vastly superior to conventional reflux, minimizing the degradation of the Knoevenagel intermediate.

EntrySolventCatalyst / AdditiveConditionsYield of 1,4-DHP (%)
1EthanolNoneReflux, 12 h42%
2EthanolPiperidine (10 mol%)Reflux, 8 h58%
3Solvent-freeL-Proline (10 mol%)90 °C, 4 h65%
4 Ethanol None Microwave (120 °C), 15 min 88%
5PEG-400NoneMicrowave (120 °C), 15 min81%

Table 1: Optimization of the multicomponent condensation step. Entry 4 represents the optimal conditions utilized in the protocol below.

Experimental Workflow & Protocols

Workflow Step1 Step 1: Reagent Mixing Equimolar Reactants Step2 Step 2: MCR Condensation MW, EtOH, 120°C Step1->Step2 Step3 Step 3: Intermediate Isolation Precipitate in Ice Water Step2->Step3 Step4 Step 4: DDQ Oxidation CH2Cl2, RT, 2 h Step3->Step4 Step5 Step 5: Reaction Workup Wash with Sat. Na2CO3 Step4->Step5 Step6 Step 6: Purification Silica Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Protocol A: Microwave-Assisted Synthesis of the 1,4-Dihydropyridine Intermediate

Causality Note: Using an excess of ammonium acetate is critical, as it acts as both the nitrogen source for the enamine and a mild buffer to facilitate the Knoevenagel condensation.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-(5-isobutylisoxazol-3-yl)acetonitrile (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Nitrogen Source: Add ammonium acetate (3.0 mmol) to the mixture, followed by absolute ethanol (3.0 mL). Seal the vial with a crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 120 °C for 15 minutes (Dynamic power mode, max 150 W).

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active Knoevenagel intermediate (

    
    ) and the appearance of a lower-running fluorescent spot (
    
    
    
    ) indicates successful cyclization.
  • Isolation: Pour the cooled reaction mixture into crushed ice-water (20 mL) under vigorous stirring. Filter the resulting precipitate, wash with cold water (2 × 5 mL), and dry under a vacuum to afford the 1,4-DHP intermediate as a pale yellow solid.

Protocol B: DDQ-Mediated Oxidative Aromatization

Causality Note: DDQ is utilized because it selectively abstracts hydride/protons without over-oxidizing the sensitive isoxazole ring or the 2-amino group[6].

  • Dissolution: Dissolve the crude 1,4-DHP intermediate (approx. 0.8 mmol) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    , 10 mL) in a 50 mL round-bottom flask.
  • Oxidation: Slowly add DDQ (0.85 mmol, 1.05 equiv) in small portions over 5 minutes at room temperature.

  • Self-Validation (Visual Cue): Upon addition of DDQ, observe an immediate color shift from pale yellow to deep red/brown. This indicates the formation of the transient charge-transfer complex. Over 2 hours of stirring, the solution will lighten, and a pale precipitate (DDQH

    
     by-product) will form.
    
  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DDQH

    
    . Wash the filtrate sequentially with saturated aqueous Na
    
    
    
    CO
    
    
    (3 × 15 mL) to remove residual quinones, followed by brine (15 mL).
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent gradient: Hexane to Hexane:EtOAc 6:4) to yield the pure 2-amino-3-(5-isobutylisoxazol-3-yl)pyridine derivative.

References

1.[3] Development of Small-Molecule Trypanosoma brucei N-Myristoyltransferase Inhibitors: Discovery and Optimisation of a Novel Binding Mode - PMC - 2.[1] Advances in isoxazole chemistry and their role in drug discovery - PMC - 3.[2] A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole - ResearchGate - 4.[6] Electron Transfer-induced Aromatization of 1,4-Dihydropyridines - Verlag der Zeitschrift für Naturforschung - 5.[7] Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods - ResearchGate - 6.[4] One-Step, Three-Component Synthesis of Pyridines and 1,4-Dihydropyridines with Manifold Medicinal Utility - ACS Publications - 7.[5] The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC -

Sources

Method

Application Note: Precision Synthesis of Isoxazolyl-Thiophene Hybrids via the Gewald Reaction

Topic: Gewald Thiophene Synthesis with 2-(5-Isobutylisoxazol-3-yl)acetonitrile Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Gewald Thiophene Synthesis with 2-(5-Isobutylisoxazol-3-yl)acetonitrile Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This technical guide details the synthesis of 2-aminothiophene derivatives utilizing 2-(5-isobutylisoxazol-3-yl)acetonitrile as the activated methylene component in a multicomponent Gewald reaction.

The fusion of an isoxazole moiety with a thiophene ring creates a "hybrid pharmacophore" with significant potential in kinase inhibition and anti-inflammatory therapeutics.[1] While standard Gewald protocols utilize simple cyanoesters, the use of an isoxazolyl-acetonitrile introduces unique electronic and steric factors. This protocol addresses these challenges, providing an optimized, scalable methodology for generating high-purity 2-amino-3-(isoxazolyl)thiophenes.

Scientific Foundation & Chemical Logic

The Gewald Reaction Paradigm

The Gewald reaction is a base-catalyzed, multicomponent condensation between an activated nitrile, a carbonyl compound (ketone/aldehyde), and elemental sulfur (


).[2][3][4][5]

In this specific application, 2-(5-isobutylisoxazol-3-yl)acetonitrile functions as the activated methylene source. The isoxazole ring at the


-position exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly acidifying the methylene protons (

). This activation is critical for the initial Knoevenagel condensation with the ketone.[1]
Mechanistic Pathway

The reaction proceeds through a defined cascade:

  • Deprotonation: The amine base deprotonates the nitrile to form a resonance-stabilized carbanion.[1]

  • Knoevenagel Condensation: The carbanion attacks the ketone, eliminating water to form an

    
    -unsaturated nitrile intermediate.
    
  • Sulfur Functionalization: The base activates elemental sulfur (opening the

    
     crown), which then attacks the Knoevenagel adduct (or its tautomer).[1]
    
  • Cyclization: Intramolecular nucleophilic attack by the sulfur on the nitrile carbon, followed by tautomerization, yields the 2-aminothiophene core.[1]

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical transition states.

GewaldMechanism Start Reagents: Nitrile + Ketone + S8 Step1 Step 1: Knoevenagel Condensation Start->Step1 Base (Morpholine) Inter1 Intermediate: α,β-Unsaturated Nitrile Step1->Inter1 - H2O Step2 Step 2: Sulfur Uptake Inter1->Step2 + S8 / Base Inter2 Intermediate: Mercapto-Nitrile Step2->Inter2 Step3 Step 3: Cyclization & Tautomerization Inter2->Step3 Intramolecular Product Product: 2-Aminothiophene Step3->Product

Caption: Mechanistic cascade of the Gewald reaction converting 2-(5-isobutylisoxazol-3-yl)acetonitrile into the thiophene scaffold.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
2-(5-Isobutylisoxazol-3-yl)acetonitrile Limiting Reagent>97% Purity, Dry
Cyclohexanone Carbonyl SourceDistilled, 1.0 - 1.2 equiv
Elemental Sulfur (

)
Heteroatom SourceFinely Powdered, 1.0 equiv
Morpholine Base/CatalystReagent Grade, 1.0 - 1.2 equiv
Ethanol (Absolute) SolventAnhydrous preferred

Note: While cyclohexanone is used here as the standard model, this protocol is adaptable to other ketones (e.g., cyclopentanone, acetophenone).

Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Ensure the system is vented to a fume hood (hydrogen sulfide byproducts may form in trace amounts).[1]

Step 2: Charging

  • Add 2-(5-isobutylisoxazol-3-yl)acetonitrile (2.05 g, 10.0 mmol) to the flask.

  • Add Cyclohexanone (1.08 g, 1.14 mL, 11.0 mmol).

  • Add Elemental Sulfur (0.32 g, 10.0 mmol). Tip: Grind sulfur with a mortar and pestle immediately before use to ensure rapid dissolution.[1]

  • Add Ethanol (10 mL). The mixture will be a suspension.[1]

Step 3: Initiation

  • Begin stirring at room temperature.

  • Add Morpholine (0.96 g, 0.96 mL, 11.0 mmol) dropwise over 2 minutes.

    • Observation: The reaction is slightly exothermic.[1] The suspension may darken as sulfur begins to react.[1]

Step 4: Reaction

  • Heat the mixture to 60°C in an oil bath.

  • Maintain stirring at 60°C for 3–5 hours .

    • Monitoring: Use TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).[1] The starting nitrile (

      
      ) should disappear, and a highly fluorescent spot (the thiophene product) will appear (
      
      
      
      ).

Step 5: Work-up & Isolation

  • Cool the reaction mixture to room temperature (20–25°C).

  • Precipitation: In many cases, the product precipitates upon cooling.[1] If no solid forms, place the flask in an ice bath for 30 minutes.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Wash: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and dark impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Step 6: Purification (If necessary) If the product is oily or impure:[1]

  • Evaporate the ethanol.[1]

  • Dissolve the residue in minimal Dichloromethane (DCM).[1]

  • Purify via Flash Column Chromatography (Silica Gel, Gradient 0-40% EtOAc/Hexanes).

Expected Results & Characterization

Quantitative Data Summary
ParameterValue / Range
Typical Yield 65% – 82%
Appearance Yellow to Orange Crystalline Solid
Melting Point Derivative dependent (typically >120°C)
Spectroscopic Validation

To validate the structure of 2-amino-3-(5-isobutylisoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene , look for these key signals:

  • FT-IR:

    • Primary Amine (

      
      ): Doublet at 
      
      
      
      .
    • Nitrile peak (

      
      ) from starting material should be absent .[1]
      
  • 1H NMR (DMSO-

    
    ): 
    
    • 
       ppm (Broad s, 2H): Characteristic 
      
      
      
      protons (exchangeable with
      
      
      ).
    • 
       ppm (s, 1H): Isoxazole ring proton (H-4).
      
    • 
       ppm (d, 6H): Isobutyl methyl groups.
      
    • 
       ppm (m, 8H): Cyclohexyl ring protons.
      

Process Workflow Diagram

Workflow Setup Setup: 50mL RBF Reagents: Nitrile, Ketone, Sulfur, EtOH Initiation Add Morpholine (Base) Dropwise Setup->Initiation Reaction Heat to 60°C Time: 3-5 Hours Initiation->Reaction Check TLC Check (Disappearance of Nitrile) Reaction->Check Check->Reaction Incomplete Cooling Cool to RT / Ice Bath Precipitate Formation Check->Cooling Complete Filtration Vacuum Filtration Wash with Cold EtOH Cooling->Filtration Final Final Product: Yellow Crystalline Solid Filtration->Final

Caption: Operational workflow for the synthesis of 2-amino-3-(isoxazolyl)thiophenes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel stepIncrease temperature to 80°C (reflux) or add molecular sieves to remove water.
Product is Oily Impurities preventing crystallizationUse column chromatography or recrystallize from Ethanol/Water (9:1).[1]
Unreacted Sulfur Poor solubility or old reagentsUse freshly ground sulfur.[1] Ensure vigorous stirring.
Side Products Aldol condensation of ketoneAvoid strong bases like KOH; stick to secondary amines (Morpholine/Piperidine).[1]

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[4] Link

  • Sabnis, R. W. (2014). 2-Aminothiophenes by the Gewald Reaction. In Sulfur Chemistry (pp. 1-35). Springer.[1] Link

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.[4] Link

  • Puthani, B., et al. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 683-707. Link

  • BenchChem Technical Guides. (2025). Application Notes and Protocols for the Gewald Reaction. Link

Sources

Application

Analytical methods for characterizing 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Application Note: Analytical Characterization of 2-(5-Isobutylisoxazol-3-yl)acetonitrile Executive Summary This guide details the analytical characterization of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a critical hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Executive Summary

This guide details the analytical characterization of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a critical heterocyclic building block often used in the synthesis of immunomodulatory drugs and agrochemicals. While structurally similar to the common 5-methyl analog (a Leflunomide intermediate), the introduction of the isobutyl group at the C5 position significantly alters the molecule's lipophilicity and spectral signature.

This protocol provides a self-validating analytical workflow, moving from crude identification to high-purity certification. It addresses specific challenges, such as distinguishing the isobutyl spin system in NMR and optimizing reverse-phase retention for the more hydrophobic alkyl chain.

Compound Profile & Physicochemical Properties

  • IUPAC Name: 2-(5-(2-methylpropyl)isoxazol-3-yl)acetonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.23 g/mol

  • Predicted LogP: ~2.1 (vs. 0.6 for the 5-methyl analog)

  • Physical State: Low-melting solid or colorless oil (depending on purity/crystallinity).

Structural Context: The molecule consists of a 1,2-isoxazole ring substituted at the 3-position with a cyanomethyl group (


) and at the 5-position with an isobutyl group (

).

Analytical Workflow Strategy

The following decision tree outlines the logical flow for characterizing this compound, ensuring no step is wasted on impure material.

AnalyticalWorkflow cluster_legend Workflow Legend Sample Crude Sample (Post-Synthesis) TLC TLC Screening (Hex/EtOAc 4:1) Sample->TLC Flash Purification (Flash Chromatography) TLC->Flash Impure (<90%) NMR_H1 1H NMR (CDCl3) Structure Confirmation TLC->NMR_H1 Clean Single Spot Flash->NMR_H1 HPLC HPLC-UV Purity (>98% Target) NMR_H1->HPLC Structure Confirmed HPLC->Flash Purity <95% MS LC-MS (ESI+) MW Confirmation HPLC->MS Purity >95% CoA Final Certificate of Analysis MS->CoA Mass Match Screening Screening Critical Critical Decision Validation Validation Step

Figure 1: Analytical decision tree for the characterization of isoxazole derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unequivocally confirm the carbon skeleton, specifically the presence of the isoxazole ring proton and the intact isobutyl chain.

Instrumentation: 400 MHz or higher (e.g., Bruker Avance). Solvent: Chloroform-d (


) is preferred due to the molecule's good solubility and the clear separation of aliphatic signals. DMSO-

is an alternative if the sample contains polar impurities.

Experimental Procedure:

  • Dissolve 5–10 mg of the sample in 0.6 mL of

    
    .
    
  • Acquire a standard 1D

    
    H spectrum (16 scans, 1s relaxation delay).
    
  • Critical Check: Verify the integration ratio of the aromatic proton (1H) to the isobutyl methyls (6H).

Diagnostic Signal Assignment (Expected):

PositionGroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
H-4 Isoxazole Ring6.05 – 6.15 Singlet (s)1HCharacteristic of 3,5-disubstituted isoxazoles.
CH

-CN
Acetonitrile3.75 – 3.85 Singlet (s)2HSharp singlet; broadening indicates acid hydrolysis.
CH

-Iso
Isobutyl methylene2.55 – 2.65 Doublet (d, J~7Hz)2HConnects ring to alkyl chain.
CH-Iso Isobutyl methine1.95 – 2.10 Multiplet (m)1HSeptet-like splitting pattern.
CH

-Iso
Isobutyl methyls0.90 – 1.00 Doublet (d, J~6.7Hz)6HStrong doublet; confirms isobutyl vs. n-butyl.

Troubleshooting:

  • Missing H-4 Signal: If the singlet at ~6.1 ppm is absent, the ring may have opened (unlikely under mild conditions) or the 4-position is substituted (check synthesis reagents).

  • Broad CH

    
    -CN:  Indicates possible tautomerization or hydrolysis to the amide/acid. Ensure sample is dry and solvent is acid-free.
    

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and detect synthetic byproducts (e.g., unreacted


-ketonitrile or regioisomers).

Method Development Logic: Unlike the 5-methyl analog, the 5-isobutyl group adds significant hydrophobicity. A standard C18 column with a gradient elution is required to elute the main peak within a reasonable timeframe while separating polar impurities.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile/backbone).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (elute polar salts)
12.090Linear Gradient (elute product)
15.090Wash
15.110Re-equilibration

Acceptance Criteria:

  • Main Peak Retention: Expected between 8.5 – 10.5 min.

  • Purity: Area % > 98.0% for pharmaceutical screening.

  • Tailing Factor: < 1.5 (Isoxazoles can interact with silanols; formic acid suppresses this).

Protocol 3: Mass Spectrometry (LC-MS)

Objective: To confirm molecular weight and analyze fragmentation for structural validation.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode. ** Rationale:** The isoxazole nitrogen and the nitrile group can accept protons


.

Expected Data:

  • Parent Ion (

    
    ):  m/z 179.12
    
  • Adducts: Sodium adduct

    
     at m/z 201.11 is common.
    

Fragmentation Logic (MS/MS):

  • Loss of Acetonitrile: Cleavage of the side chain may result in a fragment corresponding to the 5-isobutylisoxazole cation.

  • Ring Cleavage: Isoxazoles typically undergo N-O bond cleavage under high collision energy, often losing a nitrile fragment (R-CN).

Protocol 4: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the nitrile functional group.

Method: ATR (Attenuated Total Reflectance) on neat oil/solid. Key Bands:

  • Nitrile (

    
    ):  A sharp, distinct band at 2250 – 2260 cm
    
    
    
    . This is the most diagnostic peak.
  • Isoxazole (C=N/C=C): Bands around 1600 cm

    
      and 1450 cm
    
    
    
    .
  • Aliphatic C-H: Strong stretching at 2850 – 2960 cm

    
      (enhanced due to the isobutyl group).
    

References

  • General Isoxazole Synthesis
  • Analytical Methods for Heterocycles

    • Sielc Technologies.[1] Separation of Isoxazole on Newcrom R1 HPLC column. Available at: [Link].

  • Structural Analogs
  • Spectroscopic Data

    • National Institute of Standards and Technology (NIST). Mass Spectral Library for Isoxazole Derivatives. Available at: [Link].

Sources

Method

Scale-up synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile

An Application Note and Protocol for the Scale-up Synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile Abstract This application note provides a comprehensive and scalable two-step protocol for the synthesis of 2-(5-isob...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of 2-(5-isobutylisoxazol-3-yl)acetonitrile, a valuable heterocyclic building block for drug discovery and development. The synthetic strategy is centered on the initial base-mediated acylation of acetonitrile with an isovalerate ester to form the key β-ketonitrile intermediate, 5-methyl-3-oxohexanenitrile. This is followed by a robust cyclocondensation reaction with hydroxylamine to construct the target isoxazole ring. The protocol is designed for scalability, with detailed explanations of the chemical principles, process parameters, and safety considerations essential for researchers in medicinal and process chemistry.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1] Their prevalence is due to their ability to act as bioisosteres for other functional groups, their metabolic stability, and their capacity to engage in various biological interactions. The isoxazole scaffold is present in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The title compound, 2-(5-isobutylisoxazol-3-yl)acetonitrile, serves as a key intermediate, providing a reactive nitrile handle for further molecular elaboration, making it a highly sought-after building block in the synthesis of complex pharmaceutical candidates.

This guide presents a field-proven, two-step synthesis designed for reliability and scale. The chosen pathway is a convergent strategy that first constructs a key acyclic precursor, which already contains the required carbon framework, and then efficiently forms the heterocyclic ring.[4][5] This approach is often advantageous for scale-up as it can minimize complex purification steps and improve overall yield.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Formation of the β-Ketonitrile Intermediate: A Claisen-type condensation between ethyl isovalerate and acetonitrile using a strong base to yield 5-methyl-3-oxohexanenitrile.

  • Isoxazole Ring Construction: A cyclocondensation reaction of the β-ketonitrile intermediate with hydroxylamine to form the final product.

This route was selected for its operational simplicity, the relatively low cost and availability of starting materials, and its amenability to large-scale production.

Synthetic_Pathway cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Isoxazole Formation Ethyl Isovalerate Ethyl Isovalerate Intermediate 5-Methyl-3-oxohexanenitrile Ethyl Isovalerate->Intermediate Acetonitrile Acetonitrile Acetonitrile->Intermediate Base Sodium Ethoxide (NaOEt) in Ethanol Base->Intermediate Acylation Final_Product 2-(5-Isobutylisoxazol-3-yl)acetonitrile Intermediate->Final_Product Hydroxylamine Hydroxylamine HCl + Base Hydroxylamine->Final_Product Cyclocondensation

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of 5-Methyl-3-oxohexanenitrile

Mechanism and Rationale

The formation of the β-ketonitrile is achieved through the acylation of the acetonitrile anion with an ester.[6] This reaction requires a strong base to deprotonate acetonitrile, which has a pKa of approximately 31 in DMSO, to form a nucleophilic carbanion. Sodium ethoxide is a suitable and cost-effective base for this transformation on a large scale. The reaction is driven to completion because the product, a β-ketonitrile, is more acidic than acetonitrile, and is thus deprotonated by the base, shifting the equilibrium. An acidic workup is required to protonate the resulting enolate and yield the final β-ketonitrile.

Experimental Protocol (100 g Scale)

Materials:

  • Ethyl isovalerate (130.2 g, 1.0 mol)

  • Acetonitrile (61.6 g, 1.5 mol)

  • Sodium ethoxide (81.7 g, 1.2 mol)

  • Anhydrous Ethanol (1.0 L)

  • Toluene (500 mL)

  • Hydrochloric Acid (2M, aqueous)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the flask, suspend sodium ethoxide in 500 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Addition: In the dropping funnel, prepare a mixture of ethyl isovalerate and acetonitrile. Add this mixture dropwise to the stirred sodium ethoxide suspension over 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully quench the reaction by adding 2M HCl until the pH is between 5 and 6.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add 500 mL of water and 500 mL of toluene. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 200 mL of toluene.

  • Washing and Drying: Combine the organic layers and wash with 200 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 5-methyl-3-oxohexanenitrile can be purified by vacuum distillation to yield a colorless oil.

Safety Precautions:

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Acetonitrile is flammable and toxic.

  • The initial reaction is exothermic; ensure adequate cooling and controlled addition.

Part 2: Cyclocondensation to Yield 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Mechanism and Rationale

The formation of the isoxazole ring proceeds via the reaction of the β-ketonitrile with hydroxylamine.[4] The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the ketone carbonyl of the β-ketonitrile.[7][8] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. Hydroxylamine is typically used as its hydrochloride salt, and a mild base like sodium acetate is added to generate the free hydroxylamine in situ.

Experimental Protocol

Materials:

  • 5-Methyl-3-oxohexanenitrile (125.2 g, 1.0 mol, from Part 1)

  • Hydroxylamine hydrochloride (76.5 g, 1.1 mol)

  • Sodium acetate (90.2 g, 1.1 mol)

  • Ethanol (1.0 L)

  • Water (500 mL)

  • Ethyl Acetate

Procedure:

  • Setup: In a 3 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

  • Addition: Add the crude or purified 5-methyl-3-oxohexanenitrile to the hydroxylamine solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add 1 L of water to the residue and extract the product with ethyl acetate (3 x 400 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-(5-isobutylisoxazol-3-yl)acetonitrile as a solid.

Data Summary and Process Optimization

Table 1: Reagent and Solvent Properties
CompoundFormulaMW ( g/mol )Density (g/mL)BP (°C)Hazards
Ethyl IsovalerateC₇H₁₄O₂130.180.866135Flammable
AcetonitrileC₂H₃N41.050.78682Flammable, Toxic
Sodium EthoxideC₂H₅NaO68.050.868-Corrosive, Flammable
Hydroxylamine HClNH₃O·HCl69.491.67-Corrosive, Irritant
Table 2: Process Parameters and Expected Yields
StepReaction TypeKey ReagentsSolventTemp (°C)Time (h)Expected Yield
1AcylationNaOEt, AcetonitrileEthanolReflux4-670-80%
2CyclocondensationNH₂OH·HCl, NaOAcEthanol/WaterReflux4-680-90%

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Ketonitrile Formation cluster_step2 Step 2: Isoxazole Cyclization s1_start Charge Flask with NaOEt and Anhydrous EtOH s1_add Dropwise addition of Ethyl Isovalerate + Acetonitrile s1_start->s1_add s1_reflux Reflux for 4-6h s1_add->s1_reflux s1_quench Cool and Quench with 2M HCl s1_reflux->s1_quench s1_extract Concentrate and Extract with Toluene s1_quench->s1_extract s1_purify Dry and Purify (Vacuum Distillation) s1_extract->s1_purify s1_product Intermediate: 5-Methyl-3-oxohexanenitrile s1_purify->s1_product s2_add Add Ketonitrile Intermediate s1_product->s2_add Transfer s2_start Prepare Solution of NH₂OH·HCl + NaOAc s2_start->s2_add s2_reflux Reflux for 4-6h s2_add->s2_reflux s2_extract Concentrate and Extract with Ethyl Acetate s2_reflux->s2_extract s2_purify Dry and Purify (Recrystallization/Chromatography) s2_extract->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Detailed experimental workflow diagram.

Conclusion

The presented two-step synthesis provides a robust, efficient, and scalable method for producing 2-(5-isobutylisoxazol-3-yl)acetonitrile. The protocol utilizes readily available starting materials and standard organic chemistry transformations, making it highly suitable for implementation in both academic research laboratories and industrial settings. The detailed procedural steps and mechanistic explanations offer a solid foundation for process optimization and troubleshooting, ensuring a reliable supply of this important chemical intermediate.

References

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. Available at: [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484-493. Available at: [Link]

  • Patel, R. V., et al. (2021). Gram scale synthesis of isoxazole and pyrazole. ResearchGate. Available at: [Link]

  • Baxendale, I. R., et al. (2015). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Mondal, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33601-33626. Available at: [Link]

  • Sciencemadness Discussion Board. (2004). Hydroxylamine NH2OH Uses (and Production). Available at: [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Kociolek, M. G., Straub, N. G., & Marton, E. J. (2005). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Letters in Organic Chemistry, 2(3), 280-282. Available at: [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Available at: [Link]

  • Jihad, M. A., & Alkazzaz, F. F. (2022). Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. Iraqi Journal of Science, 63(10), 4142-4151. Available at: [Link]

  • Li, J-T., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13698-13706. Available at: [Link]

  • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-Membere. (2024). MDPI. Available at: [Link]

  • Donohoe, T. J., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2878-2886. Available at: [Link]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

  • Desai, N. C., et al. (2012). Synthesis of some novel Isoxazole, Cyanopyridine and Pyrimidinthione derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Available at: [Link]

  • Joseph, L., et al. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Research Journal of Pharmacy and Technology, 16(7), 3291-3296. Available at: [Link]

  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 115-157. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 3,5-disubstituted isoxazoles

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity, Stability, and Purification in Isoxazole Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity, Stability, and Purification in Isoxazole Synthesis

Introduction: The Isoxazole Challenge

Welcome to the technical support hub for isoxazole synthesis. If you are here, you are likely facing the "regioselectivity crisis"—the difficulty of distinguishing between the 3,5- and 3,4-isomers—or dealing with the instability of nitrile oxide intermediates.

The isoxazole ring is a privileged scaffold in medicinal chemistry (e.g., valdecoxib, leflunomide), but its construction requires navigating a minefield of kinetic vs. thermodynamic traps. This guide prioritizes 3,5-disubstituted isoxazoles , the most common target, and provides self-validating protocols to ensure your scaffold is built correctly.

⚠️ SAFETY CRITICAL: Nitrile oxides are energetic, unstable intermediates. Never isolate them in neat form. Always generate in situ in solution.

Module 1: The Regioselectivity Crisis

User Query: "I am using a standard thermal 1,3-dipolar cycloaddition, but I'm getting a mixture of 3,5- and 3,4-isomers. How do I force the reaction to the 3,5-product?"

Root Cause Analysis

In a thermal Huisgen 1,3-dipolar cycloaddition, regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance. While terminal alkynes generally favor the 3,5-isomer due to sterics, electronic factors (e.g., electron-withdrawing groups on the dipole) can erode this selectivity, leading to inseparable mixtures (


 values are often identical).
The Solution: Copper(I) Catalysis (The "Click" Approach)

Just as CuAAC revolutionized triazole synthesis, Copper(I) catalysis effectively solves the isoxazole regioselectivity problem. The reaction proceeds through a copper acetylide intermediate, which coordinates the nitrile oxide, enforcing a specific geometry that exclusively yields the 3,5-isomer.

Protocol: One-Pot Cu-Catalyzed Synthesis (Hansen-Fokin Method)

Reference: Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1]

Reagents:

  • Aldehyde (Precursor to nitrile oxide)

  • Terminal Alkyne (Dipolarophile)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Chloramine-T or NCS (Oxidant)

  • CuSO₄·5H₂O (Cat. source) + Sodium Ascorbate (Reductant)

  • Base:

    
     or 
    
    
    
  • Solvent:

    
     (1:1)
    

Step-by-Step Workflow:

  • Oxime Formation: Dissolve aldehyde (1.0 equiv) and

    
     (1.2 equiv) in 
    
    
    
    . Add base.[2][3][4][5] Stir until conversion to aldoxime is complete (TLC check).
  • Chlorination: Add Chloramine-T (1.2 equiv) or NCS. Stir for 5–10 mins. This generates the chlorooxime intermediate.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv).

  • Catalysis: Add

    
     (1 mol%) and Sodium Ascorbate (5 mol%).
    
  • Reaction: The copper acetylide captures the in situ generated nitrile oxide. Stir at RT for 6–12 hours.

  • Workup: Dilute with water, extract with EtOAc. The copper ensures >98% regioselectivity for the 3,5-isomer.

Visualizing the Regioselectivity Mechanism

Regioselectivity Start Reagents: Nitrile Oxide + Alkyne Thermal Thermal Pathway (No Catalyst) Start->Thermal Heat Copper Cu(I) Catalyzed Pathway (Fokin Method) Start->Copper CuSO4 / Ascorbate TS_Thermal Concerted Transition State (FMO Controlled) Thermal->TS_Thermal Cu_Acetylide Formation of Cu-Acetylide Copper->Cu_Acetylide Mix Mixture of Isomers (3,5- and 3,4-) TS_Thermal->Mix Low Selectivity Coordination Metallocycle Intermediate (Dinuclear Cu Complex) Cu_Acetylide->Coordination Ligand Exchange Product Exclusive 3,5-Isoxazole Coordination->Product Reductive Elimination

Caption: Figure 1. Divergence of regioselectivity.[2][6] Thermal pathways rely on weak orbital steering, often yielding mixtures. The Copper(I) pathway utilizes a metallocycle intermediate to enforce 3,5-geometry.

Module 2: The "Furoxan" Wall (Dimerization)

User Query: "My yield is very low (<30%), and I see a significant amount of precipitate that isn't my product. What is happening?"

Diagnosis: Nitrile Oxide Dimerization

The precipitate is likely a furoxan (1,2,5-oxadiazole-2-oxide).[7] Nitrile oxides are high-energy dipoles. If they cannot find a dipolarophile (alkyne) immediately, they react with themselves. This is a bimolecular reaction (


).
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Concentration Keep [Nitrile Oxide] Low Dimerization is second-order. Keeping the steady-state concentration of the nitrile oxide low minimizes self-reaction.
Addition Rate Slow Addition If using a precursor (like a hydroximoyl chloride), add it slowly (via syringe pump) to the solution containing the alkyne and base.
Dipolarophile Excess Alkyne (2–3 equiv) Ensure the alkyne is in excess so the nitrile oxide encounters the alkyne statistically more often than another nitrile oxide.
Stirring High RPM Poor mixing creates localized "hotspots" of high concentration where dimerization dominates.

Module 3: Alternative Route (Condensation)

User Query: "I cannot use alkynes because my substrate is sensitive to copper or I need a non-terminal substitution. What is the alternative?"

The Solution: Chalcone Cyclization

If the cycloaddition route fails, switch to the condensation of hydroxylamine with


-unsaturated ketones (chalcones).

Protocol:

  • Chalcone Synthesis: Condense a ketone and an aldehyde using NaOH (Claisen-Schmidt).

  • Cyclization: Reflux the chalcone with

    
     and NaOH in Ethanol.
    

Critical Troubleshooting (The "Isoxazoline" Trap): This reaction often stops at the isoxazoline (dihydro-isoxazole) stage.

  • Fix: If your NMR shows a chiral center (ABX pattern at 4.0–5.0 ppm), you have the isoxazoline. You must oxidize it to the isoxazole.

  • Oxidation Method:[5][8] Add MnO₂ (5 equiv) or DDQ (1.1 equiv) to the reaction mixture and reflux for an additional 2 hours to force aromatization.

Module 4: Purification & Analysis

User Query: "I suspect I still have a mixture. How do I prove I have the 3,5-isomer and not the 3,4-isomer?"

Analytical Validation

Standard


 NMR is often insufficient because the ring proton appears in a similar region (6.0–7.0 ppm) for both isomers.
  • 
     NMR (The Definitive Test): 
    
    • C4 Carbon: This is the most diagnostic signal.

    • 3,5-disubstituted: The C4 carbon usually appears upfield (95–105 ppm ).

    • 3,4-disubstituted: The C4 carbon is substituted, shifting it downfield, while the C5 carbon (now unsubstituted) appears at a distinct shift.

  • NOESY (Nuclear Overhauser Effect):

    • If you have a 3,5-disubstituted isoxazole, the proton at C4 will show NOE correlations with substituents at both the C3 and C5 positions.

    • In the 3,4-isomer, the proton is at C5; it will show strong NOE to the C4 substituent but weak/no NOE to the C3 substituent.

Purification Strategy
  • Flash Chromatography: If separation is difficult, switch from Hexane/EtOAc to Toluene/EtOAc or DCM/MeOH . The

    
    -stacking ability of toluene often differentiates the isomers better than alkanes.
    
  • Recrystallization: 3,5-isomers are often more symmetric and crystalline. Try recrystallizing from hot Ethanol.

Summary of Method Selection

Use this logic flow to select the correct synthetic pathway for your specific substrate.

SelectionLogic Start Target: 3,5-Disubstituted Isoxazole Q1 Is the alkyne terminal? Start->Q1 Q2 Is the substrate Cu-sensitive? Q1->Q2 Yes Method_Cond METHOD C: Chalcone Condensation (Requires Oxidation) Q1->Method_Cond No (Internal Alkyne) Method_Cu METHOD A: Cu-Catalyzed Cycloaddition (High Regioselectivity) Q2->Method_Cu No Method_Therm METHOD B: Thermal Cycloaddition (Risk of Mixtures) Q2->Method_Therm Yes (Avoid Cu)

Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic route based on substrate constraints.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][5][7][9][10] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[11] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Vyas, D. J., & Oestreich, M. (2010). Copper-Catalyzed Synthesis of Isoxazoles. Chemical Communications, 46, 568-570.

Sources

Optimization

Technical Support Center: Purification of Isoxazole Derivatives

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It prioritizes "why" over "how," ensuring you can adapt these protocols to novel isoxazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It prioritizes "why" over "how," ensuring you can adapt these protocols to novel isoxazole scaffolds.

Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purification Strategies

Executive Summary

Isoxazole derivatives present unique purification challenges due to three intrinsic factors:

  • Regioisomerism: Thermal 1,3-dipolar cycloadditions often yield mixtures of 3,5- and 5,3-disubstituted isomers with nearly identical

    
     values.
    
  • N-O Bond Lability: The isoxazole core is sensitive to strong reducing environments and specific cleavage conditions, limiting aggressive purification techniques.[1]

  • Tautomeric Equilibrium: 3-hydroxyisoxazoles and isoxazol-5-ones exist in dynamic equilibrium, leading to "streaking" on silica gel.

Module 1: Chromatographic Separation of Regioisomers

Context: You have synthesized a 3,5-disubstituted isoxazole via nitrile oxide cycloaddition, but the crude NMR shows significant contamination with the 5,3-isomer.

Q: The 3,5- and 5,3-isomers co-elute on standard silica. How do I resolve this "critical pair"?

A: Standard normal-phase chromatography often fails here because the dipole moments of the regioisomers are too similar. You must exploit shape selectivity or hydrogen-bonding differences .

Protocol 1: The "Modifier" Strategy (Normal Phase) If your isoxazole has a hydrogen-bond acceptor (e.g., carbonyl, ester), the steric environment around that group differs between isomers.

  • Standard System: Hexane/Ethyl Acetate (Hex/EtOAc).

  • The Fix: Switch to Toluene/Acetone or Dichloromethane (DCM)/Methanol .

    • Mechanism:[2] Toluene engages in

      
      -
      
      
      
      interactions with the isoxazole ring. The steric bulk of the substituents in the 3,5- vs 5,3-positions affects how well the solvent interacts with the ring system, often inducing a separation factor (
      
      
      ) > 1.1.

Protocol 2: Supercritical Fluid Chromatography (SFC) For valuable late-stage intermediates, SFC is superior to HPLC for isoxazole regioisomers.

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[3]

  • Why it works: Even if your molecules are achiral, "chiral" columns act as highly ordered steric environments. The 3,5-isomer fits into the amylose groove differently than the 5,3-isomer.

  • Starting Conditions: 10-20% Ethanol co-solvent in

    
    .
    
Q: My 3-hydroxyisoxazole product streaks across the TLC plate and column. Is it decomposing?

A: Likely not. It is tautomerizing. 3-hydroxyisoxazoles exist in equilibrium with isoxazol-3(2H)-ones. Silica gel is slightly acidic (


), which accelerates proton transfer and causes the compound to "drag" as it switches forms during elution.

The Solution: Buffered Silica

  • Preparation: Slurry your silica gel in Mobile Phase + 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) before packing.

    • Use TEA if your compound is basic or neutral.

    • Use AcOH if your compound is acidic (like 3-hydroxyisoxazoles).

  • Result: This forces the equilibrium toward a single tautomer, sharpening the peak.

Module 2: Crystallization & The "Oiling Out" Phenomenon

Context: You are attempting to recrystallize an isoxazole intermediate to avoid a column, but the solution turns cloudy and deposits a gummy oil instead of crystals.

Q: Why is my isoxazole "oiling out" and how do I recover it?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common in isoxazoles with flexible alkyl chains or low melting points.

Visual Troubleshooting Workflow The following diagram outlines the decision logic for rescuing an oiled-out batch.

OilingOutRescue cluster_legend Key Factors Start Problem: Product Oils Out Upon Cooling Reheat Step 1: Reheat to Reflux (Dissolve Oil) Start->Reheat CheckConc Is Solution Too Conc? Reheat->CheckConc Dilute Add More Solvent (Lower Saturation) CheckConc->Dilute Yes Seed Step 2: Seeding at Metastable Zone (T_cloud + 5°C) CheckConc->Seed No Dilute->Seed Cooling Step 3: Controlled Cooling (< 0.5°C/min) Seed->Cooling Triturate Step 4: Trituration (Vigorous Stirring) Cooling->Triturate Oil Persists Success Crystalline Solid Cooling->Success Triturate->Success L1 LLPS: Liquid-Liquid Phase Separation L2 Metastable Zone: Region between solubility & oiling

Caption: Logical workflow for resolving oiling-out events during isoxazole recrystallization.

Recommended Solvent Systems for Isoxazoles:

Polarity Solvent System Application

| High | Ethanol / Water | Standard for 3,5-diaryl isoxazoles. Dissolve in hot EtOH, add


 to turbidity. |
| Medium  | EtOAc / Hexane | Best for alkyl-substituted isoxazoles. |
| Special  | Toluene / Heptane | Use if EtOAc systems oil out. Toluene's 

-stacking can stabilize the lattice. |

Module 3: Chemical Scavenging & Workup

Context: Your reaction is complete, but the crude contains excess hydroxylamine or nitrile oxide dimers (furoxans).

Q: How do I remove excess hydroxylamine without chromatography?

A: Hydroxylamine (


) is a base and a nucleophile. It can degrade isoxazoles over time if left in the oil.
  • The Acid Wash: Dissolve crude in EtOAc. Wash 2x with 0.5 M HCl .

    • Mechanism:[2] Protonates

      
       to 
      
      
      
      , forcing it into the aqueous layer.
    • Caution: Do not use strong acids (>2 M) or heat, as isoxazoles can hydrolyze to

      
      -keto nitriles under forcing acidic conditions.
      
Q: I used a Copper catalyst (CuAAC-like conditions) for regiocontrol. How do I remove the metal?

A: While less common than in triazole synthesis, Copper(I) is used to force the formation of 3,5-isoxazoles over 5,3-isomers. Residual copper is toxic and promotes oxidative degradation. Protocol:

  • Add 10% aqueous EDTA (disodium salt) to your organic phase during workup.

  • Stir vigorously for 30 minutes. The aqueous layer should turn blue (Cu-EDTA complex).

  • Repeat until the aqueous layer is colorless.

Module 4: Stability & Storage

Context: You have purified the compound. How do you ensure it stays pure?

Q: Are isoxazoles light-sensitive?

A: Yes, specifically 3,5-disubstituted isoxazoles. Upon exposure to UV light (254 nm or strong sunlight), isoxazoles undergo a photochemical contraction to azirines , which then rearrange to oxazoles .

  • Symptom: Your pale yellow solid turns orange/brown on the benchtop.

  • Prevention: Store in amber vials wrapped in foil.

Q: Can I use hydrogenation to remove a protecting group on the side chain?

A: Proceed with extreme caution. The N-O bond is the "weak link" (


).
  • H2/Pd-C: Will cleave the isoxazole ring to form a

    
    -amino enone.
    
  • Alternative: Use acid-labile groups (Boc, tBu) or base-labile groups (Fmoc) for side chains. If reduction is absolutely necessary, use selective reagents like Zn/AcOH (mild) or Fe/NH4Cl , but validate on a small scale first.

References

  • Regioselective Synthesis & Chromatography

    • Title: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
    • Source: Journal of Chrom
    • URL:[Link]

  • Recrystallization & Oiling Out

    • Title: Operation Strategy for Avoiding Oiling-Out During the Anti-Solvent Crystallization.[4][5]

    • Source: ResearchG
    • URL:[Link]

  • Isoxazole Stability (Photochemical)

    • Title: Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.[6]

    • Source: Journal of Organic Chemistry (2019).
    • URL:[Link]

  • General Synthesis & Side Reactions: Title: A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. Source: BenchChem Technical Guides.

Sources

Troubleshooting

Overcoming low yields in 1,3-dipolar cycloaddition reactions

Welcome to the Technical Support Center for 1,3-Dipolar Cycloadditions. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Dipolar Cycloadditions. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. When a cycloaddition fails—whether it is a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—the root cause is rarely a simple pipetting error. It is almost always a fundamental breakdown in reaction kinetics, catalyst stability, or transition-state thermodynamics.

This guide deconstructs the causality behind low yields, provides self-validating experimental protocols, and equips you with the mechanistic logic required to rescue failing bioconjugations and organic syntheses.

Part 1: Mechanistic Diagnostics (The Causality of Failure)

To troubleshoot effectively, we must first understand the thermodynamic and kinetic bottlenecks of these reactions:

1. CuAAC Catalyst Deactivation: The CuAAC catalytic cycle is entirely dependent on maintaining copper in the +1 oxidation state to form the highly reactive copper(I) acetylide intermediate[1]. Low yields almost universally stem from the oxidation of Cu(I) to inactive Cu(II), or the sequestration of Cu(I) by intracellular biothiols or incompatible buffers[2]. 2. SPAAC Kinetic Barriers: Unlike CuAAC, SPAAC is uncatalyzed. It relies on the release of ring strain to overcome the activation energy barrier (the distortion-interaction model). If your SPAAC reaction is stalling, the distortion energy required for the specific azide and alkyne to reach the transition state is not being sufficiently offset by the cycloalkyne's inherent strain.

Part 2: Troubleshooting Guides (FAQs)

Q1: My CuAAC bioconjugation yield is <10% in aqueous buffer despite adding excess CuSO₄ and sodium ascorbate. What is causing the catalyst deactivation? A1: In aqueous biological systems, two primary factors deactivate the catalyst: ligand insolubility and biothiol sequestration. If you are using the classic TBTA ligand, it will rapidly precipitate in water, dropping the effective Cu(I) concentration and halting the reaction[3]. Causality & Solution: Switch to the highly water-soluble ligand THPTA. THPTA maintains Cu(I) stability without requiring DMSO, preserving protein folding[3]. Furthermore, if you are working in cell lysates, biothiols will aggressively sequester copper. You must increase the THPTA-to-Copper ratio to 5:1. The excess ligand acts as a sacrificial shield, preserving the active catalyst geometry[2][4].

Q2: I am observing a major side product and very little of my desired triazole. LC-MS shows a mass corresponding to a diyne. How do I prevent this? A2: You are observing Glaser homocoupling, an oxidative side reaction where terminal alkynes dimerize in the presence of Cu(I) and oxygen[5]. Causality & Solution: Oxygen acts as a co-oxidant in this undesired pathway. To prevent it, thoroughly degas all solvents (via argon sparging or freeze-pump-thaw cycles) and ensure you are using a freshly prepared solution of sodium ascorbate to maintain a strongly reducing environment[6].

Q3: My copper-free SPAAC reaction with a dibenzocyclooctyne (DBCO) is taking over 24 hours and yields are poor. How can I accelerate the kinetics? A3: SPAAC kinetics are strictly dictated by the specific strained alkyne and the electronic nature of the azide. DBCO (also known as DIBAC) is highly lipophilic, which can lead to aggregation or non-specific binding in aqueous media, effectively lowering the reactive concentration[7]. Causality & Solution: Switch your strained alkyne to bicyclo[6.1.0]nonyne (BCN). BCN exhibits significantly faster reaction kinetics with electron-deficient aromatic azides compared to standard aliphatic azides due to favorable orbital interactions that lower the transition state energy.

Part 3: Visualizing the Troubleshooting Logic

CuAACTroubleshooting Start Low Yield in CuAAC Reaction? CheckColor Observe Reaction Color After Ascorbate Addition Start->CheckColor BlueGreen Remains Blue/Green (Cu(II) is not reduced) CheckColor->BlueGreen ClearYellow Turns Clear/Pale Yellow (Active Cu(I) formed) CheckColor->ClearYellow FixAscorbate Action: Degas buffer & use fresh Sodium Ascorbate BlueGreen->FixAscorbate Causality: Oxidation CheckPrecip Check for Precipitation ClearYellow->CheckPrecip Cloudy Cloudy/Precipitate (Ligand/Catalyst crashing out) CheckPrecip->Cloudy SideProd Clear, but side products (e.g., Diyne formation) CheckPrecip->SideProd FixLigand Action: Switch TBTA to THPTA (Increase aqueous solubility) Cloudy->FixLigand Causality: Insolubility FixGlaser Action: Exclude O2 strictly & increase Ligand:Cu ratio to 5:1 SideProd->FixGlaser Causality: Glaser Coupling

Logical troubleshooting tree for diagnosing and resolving low yields in CuAAC reactions.

SPAACKinetics Azide Organic Azide (e.g., Benzyl Azide) TS Distortion-Interaction Transition State Azide->TS Alkyne Strained Cycloalkyne (e.g., BCN, DBCO) Alkyne->TS Product 1,2,3-Triazole Conjugate (High Yield) TS->Product Strain Release Mod1 Electron-Withdrawing Groups on Azide Mod1->TS Lowers Activation Energy Mod2 Increased Ring Strain (e.g., BCN over DIBAC) Mod2->TS Increases Reactivity

Mechanistic pathway and kinetic modulators of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 4: Quantitative Data Summaries

Table 1: CuAAC Ligand Selection Matrix

Ligand Aqueous Solubility Optimal Environment Target Cu:Ligand Ratio Mechanistic Advantage
TBTA Poor (Requires DMSO) Organic Synthesis 1:1 to 1:2 Classic accelerator; prevents product inhibition[2][6].

| THPTA | Excellent | Bioconjugation / Live Cells | 1:5 | Non-toxic; preserves protein folding; eliminates DMSO requirement[3][4]. |

Table 2: Representative SPAAC Kinetic Parameters

Strained Alkyne Target Azide Relative Kinetics Lipophilicity Mechanistic Note
DBCO (DIBAC) Benzyl Azide Moderate High Prone to non-specific hydrophobic interactions in aqueous media[7][8].
BCN Benzyl Azide Fast Low Highly versatile; lower steric hindrance at the alkyne[8].

| BCN | Electron-deficient Aryl Azide | Very Fast | Low | Up to 30-fold rate acceleration due to optimized orbital overlap. |

Part 5: Self-Validating Experimental Protocols

Protocol: High-Yield Aqueous CuAAC Bioconjugation (THPTA-Mediated) This protocol is engineered as a self-validating system. Visual cues are built into the workflow to confirm catalyst activation and prevent downstream failure.

Reagents Required:

  • Target biomolecule (Alkyne-modified) in degassed PBS (pH 7.4)

  • Azide-functionalized probe (e.g., fluorophore)

  • CuSO₄·5H₂O (20 mM stock in degassed water)[4][6]

  • THPTA Ligand (50 mM stock in degassed water)[4][6]

  • Sodium Ascorbate (100 mM stock in degassed water, must be prepared fresh daily )[6]

Step-by-Step Methodology:

  • Ligand-Metal Complexation: In a microcentrifuge tube, premix the THPTA and CuSO₄ at a 5:1 molar ratio (e.g., 12.5 µL of 50 mM THPTA + 6.3 µL of 20 mM CuSO₄)[4].

    • Self-Validation Check: The solution must turn a clear, light blue. If it appears cloudy or precipitates, the ligand has degraded, or the water was not properly degassed. Discard and remake.

  • Reactant Assembly: To your reaction vessel containing the alkyne-modified biomolecule (approx. 50-100 µM), add the azide probe. A 2-fold molar excess of the azide is recommended to drive the reaction to completion[4].

  • Catalyst Addition: Add the pre-formed THPTA/Cu(II) complex to the reaction vessel. The final concentration of copper should be approximately 0.1 mM to 0.25 mM[4].

  • Reaction Initiation: Initiate the catalytic cycle by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM[4].

    • Self-Validation Check (Critical): Upon addition of ascorbate, the faint blue tint of the Cu(II) complex must immediately disappear, leaving a clear or pale yellow solution. This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue, the ascorbate is oxidized; prepare a fresh batch immediately.

  • Incubation & Quenching: Incubate the reaction at room temperature for 1 to 2 hours. To terminate the reaction and strip the copper from the bioconjugate, add EDTA to a final concentration of 10 mM. Purify via size-exclusion chromatography or dialysis.

References

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Technical Support Center: Copper-Catalyzed Click Chemistry - Benchchem.
  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem.
  • Application Notes & Protocols: Reaction Kinetics of Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Benchchem.
  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides.
  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC.
  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs.
  • Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC.
  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Isoxazole Formation

Welcome to the Isoxazole Synthesis Support Center. Isoxazoles are privileged five-membered heterocyclic scaffolds critical to the development of pharmaceuticals such as valdecoxib, leflunomide, and various antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Support Center. Isoxazoles are privileged five-membered heterocyclic scaffolds critical to the development of pharmaceuticals such as valdecoxib, leflunomide, and various antimicrobial agents. This guide provides advanced troubleshooting, mechanistic FAQs, and validated Standard Operating Procedures (SOPs) for the two primary synthetic pathways: the Claisen isoxazole synthesis (condensation of 1,3-dicarbonyls with hydroxylamine) and the [3+2] 1,3-dipolar cycloaddition (nitrile oxides with alkynes)[1].

Diagnostic Workflow: Yield & Regioselectivity Issues

Before altering your reaction parameters, use the following diagnostic tree to isolate the root cause of your synthesis failure.

Troubleshooting Start Isoxazole Synthesis Issue Identified IssueType What is the primary issue? Start->IssueType Regio Poor Regioselectivity (Mixture of Isomers) IssueType->Regio Yield Low Yield / Stalled Reaction IssueType->Yield Method Which synthetic route? Regio->Method StallStage Where does it stall? Yield->StallStage Dipolar [3+2] Cycloaddition Method->Dipolar Claisen Claisen Condensation Method->Claisen Sol1 Use Hypervalent Iodine (PIFA/DIB) for in situ nitrile oxide generation Dipolar->Sol1 Sol2 Use β-enamino diketones + BF3·OEt2 to control cyclization direction Claisen->Sol2 Oxime Stalls at Oxime Intermediate StallStage->Oxime Degradation Byproduct Formation (e.g., Beckmann) StallStage->Degradation Sol3 Adjust pH: Add Lewis Acid (e.g., BF3·OEt2) to promote dehydration Oxime->Sol3 Sol4 Avoid strong Brønsted acids; use milder dehydrating conditions Degradation->Sol4

Diagnostic decision tree for resolving low yield and poor regioselectivity in isoxazole synthesis.

Frequently Asked Questions (Mechanistic & Causality)

Q1: My 1,3-dipolar cycloaddition yields a 1:1 mixture of 3,4- and 3,5-regioisomers. How do I drive regioselectivity without using toxic transition metals? A: Regioselectivity in thermal [3+2] cycloadditions is notoriously poor because the steric and electronic differentiation between the alkyne carbons is often insufficient to heavily bias the transition state. While copper(I) or ruthenium(II) catalysts are standard for directing regiochemistry, metal-free alternatives leverage hypervalent iodine reagents. Using[bis(trifluoroacetoxy)iodo]benzene (PIFA) allows for the near-instantaneous in situ generation of nitrile oxides from oximes. When reacted with terminal alkynes, this method provides complete regioselectivity for 3,5-disubstituted isoxazoles. The causality here is kinetic: the rapid generation and immediate trapping of the highly reactive nitrile dipole by the terminal alkyne outcompetes alternative transition states and prevents dipole dimerization (furoxan formation).

Q2: During the Claisen isoxazole synthesis (1,3-dicarbonyl + hydroxylamine), my reaction stalls at the oxime intermediate. Why isn't it cyclizing? A: The condensation of 1,3-diketones with hydroxylamine hydrochloride proceeds via a two-step mechanism: initial oxime formation followed by a dehydration-driven 5-exo-trig cyclization[1]. Stalling at the oxime intermediate is fundamentally a pH and activation issue. The initial nucleophilic attack requires a slightly basic to neutral environment to liberate the free hydroxylamine base from its hydrochloride salt. However, the subsequent cyclization requires acid catalysis to protonate the oxime hydroxyl group, converting it into a superior leaving group (water) for dehydration. If the reaction remains too basic, the hydroxyl group is not activated, and cyclization halts. Solution: Employ a Lewis acid. Using BF₃·OEt₂ in a solvent like acetonitrile provides the necessary electrophilic activation to force the cyclization[2].

Q3: How can I improve regiocontrol when using unsymmetrical 1,3-dicarbonyls in the Claisen approach? A: Classical Claisen condensations with unsymmetrical β-diketones suffer from poor regiocontrol because hydroxylamine can attack either carbonyl carbon with similar probability[1]. To solve this, modify your substrate to a β-enamino diketone. The enamino group differentiates the two electrophilic centers electronically. When treated with hydroxylamine hydrochloride and optimized equivalents of BF₃·OEt₂ (e.g., 2.0 equiv.) in the presence of pyridine, the reaction can be directed to yield specific regioisomers (e.g., 4-substituted isoxazoles) with up to 90% selectivity[2].

Quantitative Optimization Data

When optimizing your reaction, reference the following baseline parameters established for high-yield, regioselective isoxazole formation. These conditions demonstrate how tuning the catalytic system directly dictates the major regioisomer formed.

Synthetic RouteStarting MaterialsReagents / CatalystsSolvent & TempMajor RegioisomerYield (%)Ref
Claisen Condensation β-enamino diketone + NH₂OH·HClBF₃·OEt₂ (2.0 eq), Pyridine (1.4 eq)MeCN, RT4-substituted (90% sel.)79%[2]
1,3-Dipolar Cycloaddition Aldoxime + Terminal AlkynePIFA (1.5 eq)CH₂Cl₂/MeOH, RT3,5-disubstituted (100% sel.)90%
1,3-Dipolar Cycloaddition Aldoxime + Terminal AlkyneNCS (1.2 eq), DBU (1.0 eq)DMF, RT3,5-disubstituted75%[3]

Validated Experimental Protocols (SOPs)

The following protocols are designed as self-validating systems. Built-in observational checks ensure the integrity of the workflow and prevent downstream purification bottlenecks.

Protocol A: Metal-Free Regioselective 1,3-Dipolar Cycloaddition (Hypervalent Iodine Method)

Mechanism: In situ nitrile oxide generation via PIFA oxidation.

  • Preparation: Dissolve the aldoxime (0.5 mmol) and the terminal alkyne (0.6 mmol, 1.2 eq.) in a mixture of CH₂Cl₂ and MeOH (typically 4:1 v/v, 5 mL).

  • Oxidation & Cycloaddition: Slowly add[bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol, 1.5 eq.) to the stirring solution at room temperature.

    • Validation Check: A transient color change often indicates the formation of the highly reactive nitrile oxide intermediate.

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC (e.g., 20% EtOAc in Hexanes). The reaction is typically complete within 2-5 minutes for highly reactive substrates, or up to 7 hours for sterically hindered ones.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, EtOAc/Hexanes) to isolate the pure 3,5-disubstituted isoxazole.

Protocol B: Regioselective Claisen Condensation via β-Enamino Diketones

Mechanism: Lewis acid-directed cyclocondensation[2].

  • Preparation: In a dry round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) in anhydrous acetonitrile (4 mL)[2].

  • Activation: Add hydroxylamine hydrochloride (0.6 mmol, 1.2 eq.) and pyridine (0.7 mmol, 1.4 eq.) to the solution. Stir for 5 minutes at room temperature.

  • Lewis Acid Addition: Dropwise, add BF₃·OEt₂ (1.0 mmol, 2.0 eq.) under an inert atmosphere (N₂ or Ar).

    • Validation Check: The addition of the Lewis acid should result in a slight exotherm; ensure the drop rate maintains the reaction at room temperature to prevent degradation[2].

  • Monitoring: Stir at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into crushed ice/water (15 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

Mechanistic Pathway

Understanding the kinetic competition in the 1,3-dipolar cycloaddition is critical. The diagram below illustrates why rapid generation and trapping of the nitrile oxide is necessary to prevent furoxan formation.

Mechanism Oxime Aldoxime (R-CH=N-OH) Oxidation Oxidation (PIFA or NCS/DBU) Oxime->Oxidation NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Oxidation->NitrileOxide Cycloaddition Concerted [3+2] Cycloaddition NitrileOxide->Cycloaddition + Alkyne Furoxan Dimerization (Furoxan Byproduct) NitrileOxide->Furoxan Slow/No Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Fast kinetics

Concerted [3+2] cycloaddition mechanism and competitive furoxan dimerization pathway.

References

Sources

Troubleshooting

Preventing side product formation in isoxazole synthesis

Technical Support Center: Isoxazole Synthesis Optimization Status: Operational Current Time: Friday, March 6, 2026 Operator: Senior Application Scientist (Organic Chemistry Division) Mission Statement Welcome to the Benc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Synthesis Optimization

Status: Operational Current Time: Friday, March 6, 2026 Operator: Senior Application Scientist (Organic Chemistry Division)

Mission Statement

Welcome to the BenchChem Isoxazole Optimization Center. You are likely here because your LC-MS shows a mess of regioisomers, your yield is lost to furoxan dimers, or your condensation reaction failed to cyclize. This guide is not a textbook; it is a troubleshooting workflow designed to isolate variables and correct the specific failure modes inherent to isoxazole chemistry.

Module 1: The "Wrong Isomer" Ticket (Regioselectivity)

User Issue: "I am performing a [3+2] cycloaddition between a terminal alkyne and a nitrile oxide, but I am getting a mixture of 3,5- and 3,4-disubstituted isoxazoles."

Diagnosis: Thermal 1,3-dipolar cycloadditions are controlled by Frontier Molecular Orbital (FMO) interactions. Often, the energy gap between the two transition states (leading to 3,5 vs. 3,4) is small, resulting in regioisomeric mixtures.

The Fix: Copper(I) Catalysis (The "Click" Analog) Just as CuAAC forces regioselectivity in triazoles, Copper(I) catalysis directs the formation of 3,5-disubstituted isoxazoles exclusively. The mechanism proceeds via a copper(I) acetylide intermediate which attacks the nitrile oxide in a stepwise or highly asynchronous concerted manner, locking the regiochemistry.

Protocol: One-Pot Cu-Catalyzed 3,5-Isoxazole Synthesis Reference: Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1][2] J. Org.[1][3][4] Chem.

  • Reagents:

    • Terminal Alkyne (1.0 equiv)

    • Hydroximoyl Chloride (Precursor to Nitrile Oxide) (1.0 equiv)

    • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%) (Generates Cu(I) in situ)

    • Base: KHCO₃ or TEA (1.0 equiv) to generate nitrile oxide.

    • Solvent: t-BuOH/Water (1:1).

  • Step-by-Step:

    • Dissolve alkyne and hydroximoyl chloride in t-BuOH/Water.

    • Add the base (slowly if using TEA) to generate the nitrile oxide in situ.

    • Add sodium ascorbate followed by copper sulfate.

    • Stir at RT for 2–8 hours.

    • Why this works: The Cu(I) species coordinates the alkyne, lowering the pKa of the terminal proton and forming a copper acetylide. This nucleophilic species reacts selectively with the carbon of the nitrile oxide, ensuring the substituent ends up at the 5-position.

Decision Logic:

Regioselectivity cluster_legend Mechanism Note Start Goal: Synthesize Isoxazole Method Method: [3+2] Cycloaddition Start->Method Cond Conditions? Method->Cond Thermal Thermal Heating (No Metal) Cond->Thermal Reflux Copper Cu(I) Catalysis (Fokin Protocol) Cond->Copper RT, CuSO4/Ascorbate Result1 Mixture of 3,5- and 3,4-isomers (Hard to purify) Thermal->Result1 Result2 Exclusive 3,5-isomer (High Yield) Copper->Result2 Note Cu(I) forms acetylide, directing attack to Nitrile Oxide Carbon

Figure 1: Decision tree for controlling regioselectivity in alkyne-nitrile oxide cycloadditions.

Module 2: The "Missing Yield" Ticket (Furoxan Prevention)

User Issue: "My starting material is consumed, but the isolated yield of the isoxazole is low. I see a major non-polar spot on TLC."

Diagnosis: You are likely forming Furoxan (1,2,5-oxadiazole-2-oxide). This is the dimerization product of the nitrile oxide.[5]

  • Cause: Nitrile oxides are unstable high-energy intermediates. If the concentration of nitrile oxide is high and the dipolarophile (alkyne) reaction rate is slow, the nitrile oxide reacts with itself.

The Fix: Kinetic Control via In Situ Generation Never isolate the nitrile oxide. Generate it slowly in the presence of a large excess of the dipolarophile (alkyne).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Concentration High Alkyne / Low Nitrile Oxide Maintain a pseudo-first-order condition where [Alkyne] >> [Nitrile Oxide]. This statistically favors the Cross-Reaction over Dimerization (which is second-order with respect to nitrile oxide).
Addition Method Syringe Pump Addition Add the base (which triggers nitrile oxide formation from hydroximoyl chloride) slowly over 2-4 hours. This keeps the steady-state concentration of free nitrile oxide extremely low.
Reagent Choice NCS / Aldoxime Generate the hydroximoyl chloride in situ from an aldoxime using N-Chlorosuccinimide (NCS). This avoids handling unstable chlorides.

Visualizing the Competition:

FuroxanPath Oxime Aldoxime (Precursor) NO Nitrile Oxide (Reactive Species) Oxime->NO NCS / Base Isoxazole Isoxazole (Target Product) NO->Isoxazole + Alkyne (k1) (Desired Path) Furoxan Furoxan (Side Product) NO->Furoxan + Nitrile Oxide (k2) (Dimerization) Alkyne Alkyne (Dipolarophile)

Figure 2: Kinetic competition between cycloaddition (k1) and dimerization (k2). To win, ensure k1[Alkyne] >> k2[Nitrile Oxide].

Module 3: The "Condensation" Ticket (1,3-Dicarbonyls)

User Issue: "I am reacting a 1,3-diketone with hydroxylamine. I need the 3-substituted isomer, but I keep getting the 5-substituted one (or a mix)."

Diagnosis: In the condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine, the regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the pH of the medium.

  • Acidic pH: Hydroxylamine attacks the most electrophilic carbonyl (usually the ketone next to the smaller group).

  • Basic pH: Hydroxylamine attacks the enolate, often reversing selectivity or leading to mixtures.

The Fix: Use


-Enamino Ketones (Enaminones) 
Replace the 1,3-diketone with an enaminone. The amino group "deactivates" one side of the molecule, forcing the hydroxylamine to attack the specific carbonyl and locking the regiochemistry.

Comparison of Substrates:

SubstrateReaction with

RegioselectivityRisk Factor
1,3-Diketone Double condensationPoor (Mixtures common)pH dependent; tautomerization issues.

-Enamino Ketone
Transamination then cyclizationExcellent Requires one extra step to synthesize the enaminone (usually DMF-DMA + Ketone).

Protocol: Regioselective Synthesis via Enaminones Reference: Silva, R. G. M., et al. (2018).[6] RSC Advances.

  • Step 1 (Enaminone Formation): React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in refluxing toluene. Removal of methanol drives the reaction.

  • Step 2 (Cyclization):

    • Dissolve Enaminone in Ethanol.

    • Add Hydroxylamine Hydrochloride (1.2 equiv).[7]

    • Reflux for 1-3 hours.[8]

    • Mechanism: The Nitrogen of

      
       attacks the carbon bearing the 
      
      
      
      group (Michael-type addition/elimination), followed by intramolecular oxygen attack on the carbonyl. This reliably yields the 4,5-disubstituted or specific 3,5-disubstituted pattern depending on the starting ketone structure.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[4] Link

  • Silva, R. G. M., et al. (2018).[6] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 4368-4378. Link

  • Mendel, D. S., et al. (2016). Prevention of Furoxan Formation in Nitrile Oxide Cycloadditions.[9] Organic Process Research & Development. (General reference for kinetic control strategies).

Sources

Optimization

Stability issues of isoxazole ring under different conditions

Welcome to the Isoxazole Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the specific stability challenges researchers encounter when working with iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the specific stability challenges researchers encounter when working with isoxazole-containing compounds.

While the isoxazole ring exhibits typical aromatic properties and is generally stable to acids and oxidizing agents, its weak nitrogen-oxygen (N-O) bond acts as a critical vulnerability under reductive, basic, or specific metabolic conditions[1],[2]. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you navigate these stability issues in synthetic chemistry and drug development.

Quantitative Data: Isoxazole Stability Matrix

Before troubleshooting, consult this matrix to predict the behavior of your isoxazole substrate under various experimental conditions.

ConditionReagent / EnvironmentStability ProfilePrimary DegradantRef
Reductive (Harsh) H₂, Pd/C or Raney NiHighly Labile

-amino enones
[1]
Reductive (Mild) Mo(CO)₆ or SmI₂Labile (Controlled cleavage)

-amino enones /

-hydroxy ketones
[3]
Basic pH > 10 (e.g., NaOH, KOH)Labile (if C3-H is present)Cyanoenols[4]
Acidic pH < 4 (e.g., HCl, H₂SO₄)Highly StableNone[4]
Metabolic CYP1A2 (NADPH)Labile (if C3-H is present)Cyanoenols[5]
Photochemical 254 nm UV IrradiationLabileNitrenes / Azirines[6]

Troubleshooting Guide: Reductive Cleavage Issues

Q: I attempted to reduce a distal alkene on my molecule using catalytic hydrogenation (H₂/Pd-C), but my isoxazole ring degraded. Why did this happen, and how can I prevent it? A: The N-O bond in the isoxazole ring is exceptionally weak. Under standard catalytic hydrogenation conditions (Raney Ni, Pd/C, or Pt black), the N-O bond undergoes rapid reductive cleavage to yield


-amino enones[1]. Because this cleavage is often faster than the reduction of unactivated alkenes, you cannot easily preserve the isoxazole ring under these conditions.
Solution: Switch to a highly chemoselective reduction method for your alkene (e.g., diimide reduction) that does not interact with the N-O bond, or install the isoxazole ring after the hydrogenation step.

Q: I actually want to cleave the isoxazole ring to synthesize a


-amino enone, but standard hydrogenation is over-reducing other functional groups. What is the best alternative? 
A:  For chemoselective N-O bond cleavage without over-reducing distal olefins or carbonyls, low-valent transition metals are the gold standard. Molybdenum hexacarbonyl (Mo(CO)₆) in aqueous acetonitrile or Samarium diiodide (SmI₂) are highly effective[3]. The causality here relies on the single-electron transfer (SET) from the metal directly into the anti-bonding orbital of the N-O bond, bypassing standard hydrogenation pathways.
Protocol 1: Chemoselective Reductive Cleavage using Mo(CO)₆

This self-validating protocol ensures complete N-O cleavage while preserving sensitive functional groups.

  • Preparation: Dissolve the isoxazole substrate (1.0 mmol) in a mixture of acetonitrile and water (15 mL, 5:1 v/v). Causality: Water is strictly required as it acts as the proton source for the resulting amine and facilitates the breakdown of the intermediate metal complex.

  • Reagent Addition: Add Mo(CO)₆ (1.5 mmol, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) under an inert nitrogen atmosphere for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove insoluble molybdenum salts.

  • Validation: Analyze the crude product via ¹H NMR. The disappearance of the characteristic isoxazole aromatic proton (usually around

    
     6.0 - 6.5 ppm for C4-H) and the appearance of a broad amine peak validate successful cleavage.
    

G A Isoxazole Substrate B Catalytic Hydrogenation (H2, Pd/C or Raney Ni) A->B Standard C Chemoselective Reduction (Mo(CO)6 or SmI2) A->C Mild/Selective D N-O Bond Cleavage B->D C->D E Beta-amino enone (Over-reduction of distal groups) D->E H2/Pd F Beta-amino enone (High Yield, Preserved Alkenes) D->F Mo/Sm

Caption: Reductive cleavage pathways of the isoxazole N-O bond comparing catalytic vs. chemoselective methods.

Troubleshooting Guide: Base-Catalyzed & Metabolic Ring Opening

Q: My 3-unsubstituted isoxazole decomposes during a basic workup (pH > 10). What is the mechanism of this degradation? A: 3-unsubstituted isoxazoles are highly sensitive to base. The degradation is driven by the deprotonation of the acidic C3-H proton. Once deprotonated, the molecule undergoes a concerted E2-like elimination: the electrons cascade to form a C-C triple bond (or cyano group), forcing the irreversible cleavage of the weak N-O bond[7]. This results in the formation of a cyanoenol. Solution: If your synthetic route requires basic conditions, you must block the C3 position (e.g., with a methyl or aryl group). 3,5-disubstituted isoxazoles are remarkably stable to bases[1].

Q: We are developing an isoxazole-containing drug candidate. Will it be stable in vivo? A: It depends entirely on the substitution pattern. A classic example is the anti-inflammatory drug Leflunomide, which contains a 3-unsubstituted isoxazole ring. In vivo, it undergoes rapid N-O bond cleavage catalyzed by both physiological base and cytochrome P450 enzymes (specifically CYP1A2) to form the active cyanoenol metabolite, A771726[7],[5]. The P450 mechanism involves the coordination of the isoxazole to the reduced heme, followed by charge transfer and C3-H deprotonation[5]. Conversely, 3-methylleflunomide is completely resistant to this ring opening[4],[5].

Protocol 2: Base Stability Profiling for Isoxazole Drug Candidates

Use this assay to predict the susceptibility of your isoxazole analog to base-catalyzed and physiological degradation.

  • Stock Preparation: Prepare a 10 mM stock solution of the isoxazole candidate in anhydrous DMSO.

  • Buffer Incubation: Dilute the stock 1:100 into three separate aqueous buffers: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (borate/carbonate) to achieve a 100 µM final concentration.

  • Thermal Stress: Incubate the samples in a shaking water bath at 37°C. Causality: 37°C mimics physiological conditions while accelerating base-catalyzed kinetics compared to room temperature[4].

  • Quenching: At predetermined time points (0, 1, 3, 6, and 24 hours), extract a 100 µL aliquot and immediately quench it in 200 µL of cold acetonitrile containing 0.1% formic acid. Causality: The acid instantly neutralizes the base, halting the C3-H deprotonation mechanism and freezing the degradation profile.

  • Analysis: Analyze via LC-MS/MS. Track the disappearance of the parent mass and monitor for the appearance of the cyanoenol degradant (Parent Mass - 0 Da, as it is an isomerization/cleavage residing in the same oxidation state)[7].

G A 3-Unsubstituted Isoxazole B Base Addition (pH > 10) or CYP450 (In vivo) A->B C Deprotonation at C3-H B->C OH- attacks C3-H D Concerted N-O Cleavage C->D Electron cascade E Cyanoenol Formation (e.g., A771726) D->E Irreversible Isomerization

Caption: Base-catalyzed and metabolic deprotonation mechanism leading to isoxazole N-O cleavage.

Frequently Asked Questions (FAQs)

Q: Are isoxazoles sensitive to light? A: Yes, under specific conditions. Irradiation with 254 nm UV light can trigger the intrinsic photochemistry of the isoxazole ring, leading to N-O bond cleavage and the formation of reactive intermediates like nitrenes and azirines[6]. This photochemical lability is actually harnessed intentionally in chemical biology for photoaffinity labeling (PAL) and chemoproteomic crosslinking[6]. Store sensitive isoxazoles in amber vials.

Q: How stable is the isoxazole ring to strong acids? A: Highly stable. Unlike their extreme sensitivity to reductive and basic conditions, isoxazoles (especially 3,5-disubstituted variants) are remarkably robust against acidic hydrolysis and oxidizing agents[1]. They can generally withstand standard acidic workups and Boc-deprotection conditions (e.g., TFA/DCM) without ring scission.

References

  • HETEROCYCLES, Vol 12. No 10. 1979 Source: clockss.org URL:[Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: benthamdirect.com URL:[Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Source: researchgate.net URL:[Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(OiPr)4 Reagent Source: researchgate.net URL:[Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods Source: rsc.org URL:[Link]

  • pH and temperature stability of the isoxazole ring in leflunomide Source: researchgate.net URL:[Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726 Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Welcome to the technical support center for the purification of 2-(5-isobutylisoxazol-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(5-isobutylisoxazol-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of this and structurally related isoxazole intermediates. Here, we address common challenges and frequently asked questions, providing field-proven insights and actionable protocols to enhance the purity, yield, and efficiency of your separations.

Troubleshooting Guide

This section tackles specific issues you may encounter during the column chromatography process. Each entry is formatted as a question-and-answer to directly address the problem at hand.

Question 1: I'm seeing poor separation between my target compound and a closely-eluting impurity. How can I improve the resolution?

Answer:

Achieving good resolution is paramount for obtaining high-purity material. When your target compound and an impurity co-elute or have very similar retention factors (Rf) on TLC, several strategies can be employed.

The primary cause of poor separation is an inadequately optimized mobile phase. The polarity of your solvent system dictates the speed at which compounds travel through the stationary phase.[1][2] For isoxazole derivatives like 2-(5-isobutylisoxazol-3-yl)acetonitrile, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.

Immediate Actions:

  • Re-optimize the Mobile Phase with TLC: Thin-layer chromatography (TLC) is an indispensable tool for quickly screening solvent systems.[3][4] The ideal solvent system will provide a good separation between your target spot and impurities, with the Rf of your target compound preferably around 0.3-0.4.

  • Decrease the Polarity: If your spots are too high on the TLC plate (Rf > 0.5), decrease the proportion of the polar solvent (e.g., ethyl acetate). This will increase the interaction with the silica gel and improve separation.

  • Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a shallow gradient elution can significantly enhance resolution. Start with a lower polarity mobile phase and gradually increase the proportion of the more polar solvent. This allows the weakly adsorbed impurities to elute first, followed by your target compound, and finally the strongly adsorbed impurities.

Advanced Strategies:

  • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the mobile phase components. For example, substitute ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE). These solvents have different interactions with the analyte and stationary phase, which can alter the elution order and improve separation.

  • Modify the Stationary Phase: If extensive mobile phase screening on silica gel is unsuccessful, consider an alternative stationary phase.[3]

    • Alumina (Neutral, Basic, or Acidic): Alumina offers different selectivity compared to silica gel and may resolve difficult impurities. Given the isoxazole ring's potential sensitivity, neutral alumina is a safe starting point.[3]

    • Reverse-Phase Silica (C18): For more polar compounds or when normal phase fails, reverse-phase chromatography is a powerful alternative.[1][5] The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.[1][5]

Question 2: My product is eluting as a broad, tailing peak, leading to cross-contaminated fractions and low purity. What's causing this and how can I fix it?

Answer:

Peak tailing is a common problem in chromatography and can arise from several factors, including secondary interactions between the analyte and the stationary phase, column overloading, or poor column packing.

For nitrogen-containing heterocyclic compounds like isoxazoles, interactions between the basic nitrogen atom and acidic silanol groups on the surface of silica gel can lead to significant peak tailing.[3]

Troubleshooting Steps:

  • Add a Mobile Phase Modifier: The most effective way to counteract tailing due to acidic silanol interactions is to add a small amount of a competitive base to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your solvent system. The TEA will preferentially bind to the acidic sites on the silica, preventing your target compound from engaging in these secondary, peak-broadening interactions.[3]

  • Check for Overloading: Loading too much crude material onto the column is a frequent cause of poor peak shape.[6] As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).

  • Ensure a Well-Packed Column: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and broad peaks.[2] Always ensure your column is packed homogeneously without any air bubbles. Slurry packing is generally the most reliable method.[2]

Question 3: I have very low recovery of my compound after the chromatography. Where could my product have gone?

Answer:

Low recovery is a frustrating issue that can stem from either chemical degradation on the column or physical loss during the process.

Potential Causes and Solutions:

  • Irreversible Adsorption/Degradation on Silica: Silica gel is slightly acidic and can potentially cause the degradation of sensitive compounds.[2] The N-O bond in the isoxazole ring can be labile under certain conditions.[3]

    • Solution: If you suspect degradation, switch to a more inert stationary phase like neutral alumina.[3] Alternatively, you can "deactivate" the silica gel by pre-treating it with a solvent mixture containing a small amount of a modifier like triethylamine.

  • Compound is Still on the Column: It's possible the mobile phase was not polar enough to elute your compound.

    • Solution: After your expected fractions have been collected, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) and collect these "column strip" fractions. Analyze them by TLC to see if your compound is present.

  • Incomplete Elution from "Dry Loading": If you dry-loaded your sample onto silica, ensure that all of the material was successfully transferred and that the elution solvent is effectively passing through this loading band.

  • Co-elution with an Invisible Impurity: Your compound may have eluted but is mixed with a non-UV active impurity, making the combined fractions appear impure and leading you to discard them.

    • Solution: Rely on more than just UV visualization for TLC. Stain your TLC plates with a general stain like potassium permanganate or vanillin to visualize all organic compounds.

Troubleshooting Summary Table
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation - Incorrect mobile phase polarity- Low selectivity of the solvent system- Column overloading- Optimize mobile phase using TLC (aim for target Rf ≈ 0.35)- Try solvents with different selectivity (e.g., CH2Cl2 instead of EtOAc)- Use a shallow gradient elution- Reduce the amount of sample loaded
Peak Tailing - Secondary interactions with acidic silica- Poorly packed column- Sample overloading- Add 0.1-1% triethylamine to the mobile phase[3]- Repack the column carefully using the slurry method[2]- Ensure sample load is 1-5% of silica weight
Low Recovery - Irreversible adsorption or degradation- Mobile phase not polar enough- Inefficient fraction collection/analysis- Switch to a neutral stationary phase (e.g., neutral alumina)[3]- Flush the column with a highly polar solvent post-run- Analyze all fractions thoroughly, using TLC with a universal stain

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for stationary and mobile phases for purifying 2-(5-isobutylisoxazol-3-yl)acetonitrile?

A1: For a molecule with the expected polarity of 2-(5-isobutylisoxazol-3-yl)acetonitrile, standard normal-phase chromatography is the most logical starting point.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[2] It is slightly acidic, which should be kept in mind if your compound shows signs of degradation.[2][3]

  • Mobile Phase: A binary system of a non-polar alkane and a more polar solvent is standard. A good starting point for screening by TLC would be various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). An alternative system with different selectivity is Dichloromethane:Methanol , starting at very low percentages of methanol (e.g., 99:1, 98:2).[3]

Q2: How do I properly pack a silica gel column to avoid issues like channeling?

A2: A well-packed column is critical for a successful separation.[2] The slurry packing method is highly recommended for its consistency and ability to produce a homogeneous packed bed.

Protocol: Slurry Packing a Silica Gel Column
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (approx. 0.5 cm) of sand on top of the plug.

  • Clamp and Level: Securely clamp the column in a perfectly vertical position. Use a level to confirm.

  • Create the Slurry: In a separate beaker, measure the required amount of silica gel (typically 25-50 times the weight of your crude sample). Add your initial, least polar elution solvent and stir to create a smooth, pourable slurry with no lumps.

  • Pour and Pack: Fill the column about one-third full with the same non-polar solvent. Using a powder funnel, pour the silica slurry into the column in one continuous motion.

  • Settle the Packing: Open the stopcock to allow solvent to drain. As the solvent drains, continuously and gently tap the side of the column with a piece of rubber tubing to help the silica settle into a tightly packed, uniform bed. Add more solvent as needed to ensure the silica bed never runs dry.

  • Finalize: Once the silica has settled, carefully add a final layer of sand (approx. 0.5 cm) on top to protect the surface of the silica from being disturbed during sample and solvent addition.[2] Drain the solvent until it is just level with the top of the sand, then close the stopcock. The column is now ready for sample loading.

Q3: What is the best way to load my crude sample onto the column?

A3: There are two primary methods for sample loading: liquid loading and dry loading. The choice depends on the solubility and volume of your crude sample.

  • Liquid Loading: This is the simplest method. Dissolve your crude material in the minimum amount of the initial mobile phase solvent. Using a pipette, carefully apply the concentrated solution to the top of the column, allowing it to absorb into the sand layer.

  • Dry Loading (Recommended for Higher Purity): This method is superior for samples that are not very soluble in the mobile phase or when a very tight starting band is desired.

    • Dissolve your crude material in a volatile solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

Q4: How do I effectively monitor the separation and combine the correct fractions?

A4: Monitoring is typically done by collecting fractions and analyzing them by TLC.[4]

Workflow: Fraction Collection and Analysis
  • Collect Fractions: Begin eluting your mobile phase through the column and collect the eluent in a series of numbered test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are common for medium-sized columns.

  • TLC Analysis: Spot a small amount from each fraction (or every other fraction to save time) onto a TLC plate. On the same plate, spot your crude material and, if available, a pure standard of the target compound as references.

  • Visualize: Develop the TLC plate in your chosen mobile phase. Visualize the spots under a UV lamp (if your compound has a chromophore). Staining with potassium permanganate can help visualize non-UV active compounds.

  • Combine Fractions: Identify the fractions that contain only your pure target compound (single spot at the correct Rf). Combine these pure fractions into a clean, pre-weighed flask. Also, combine any fractions that are slightly impure, as these can sometimes be re-purified.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified 2-(5-isobutylisoxazol-3-yl)acetonitrile.

Visualizations and Workflows

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent System Screening Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Liquid) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

Caption: A standard workflow for purification by column chromatography.

Troubleshooting Decision Tree: Poor Separation

G Start Problem: Poor Separation CheckRf Is Target R_f ~0.3-0.4? Start->CheckRf AdjustPolarity Adjust Mobile Phase Polarity CheckRf->AdjustPolarity No ShallowGradient Use a Shallow Gradient Elution CheckRf->ShallowGradient Yes, but still poor resolution AdjustPolarity->ShallowGradient ChangeSolvent Change Solvent Selectivity (e.g., EtOAc -> CH2Cl2) ShallowGradient->ChangeSolvent ChangeStationary Change Stationary Phase (e.g., Alumina, C18) ChangeSolvent->ChangeStationary

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • Benchchem. (n.d.). Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • SpringerLink. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation.
  • ThermoFisher. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Victoria. (n.d.). Column chromatography.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
  • Magritek. (n.d.). Column Chromatography.

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of 2-(5-Isobutylisoxazol-3-yl)acetonitrile by X-ray Crystallography

Executive Summary: The Structural Fidelity Imperative In the development of isoxazole-based pharmacophores, structural ambiguity is a critical failure point. The synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile typic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fidelity Imperative

In the development of isoxazole-based pharmacophores, structural ambiguity is a critical failure point. The synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile typically involves cyclocondensation or dipolar cycloaddition, pathways notorious for producing regioisomeric mixtures (3,5- vs. 5,3-substitution). While NMR spectroscopy is the workhorse of daily analysis, it often struggles to definitively distinguish between these positional isomers due to overlapping chemical shifts and ambiguous NOE signals.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method for 2-(5-Isobutylisoxazol-3-yl)acetonitrile. We compare its efficacy against spectroscopic alternatives and provide a rigorous, self-validating experimental protocol for researchers requiring absolute structural certainty.

Comparative Analysis: X-ray Crystallography vs. Alternatives[1][2][3][4][5]

The following analysis evaluates the "performance" of SC-XRD against NMR and Mass Spectrometry for the specific task of regioisomer determination in isoxazoles.

Table 1: Structural Validation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) 2D NMR (NOESY/HMBC) Mass Spectrometry (MS)
Primary Output 3D Electron Density Map (Absolute Connectivity)Through-bond/space magnetic correlationsMolecular Ion & Fragmentation Pattern
Regioisomer Certainty Absolute (100%) High (80-90%) - Dependent on signal dispersionLow - Isomers often have identical fragmentation
Sample State Solid Crystal (Required)SolutionGas Phase / Solution
Data Acquisition Time 2–24 Hours (excluding crystallization)1–4 Hours< 1 Hour
Limit of Detection Crystal Size > 0.05 mm~1 mg< 1 ng
Key Limitation Requires high-quality single crystalAmbiguous if proton signals overlapCannot distinguish spatial connectivity
Why X-ray is the "Gold Standard" for this Molecule

For 2-(5-Isobutylisoxazol-3-yl)acetonitrile , the isobutyl group's flexibility can average out NOE signals in solution, making it difficult to prove whether the alkyl chain is at position 5 or 3 relative to the oxygen/nitrogen core. SC-XRD freezes the molecule in the crystal lattice, providing direct measurement of the C-O and C-N bond lengths, which differ significantly enough (approx. 1.36 Å vs 1.30 Å) to unambiguously assign the ring orientation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to force the molecule into a crystalline state suitable for diffraction and ensure data integrity.

Phase 1: Crystallization (The Critical Step)

Isoxazole acetonitriles are often oils or low-melting solids. Achieving diffraction-quality crystals requires a slow reduction in solubility.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Solvent (Inner Well): Ethyl Acetate (dissolves the isoxazole well).

    • Antisolvent (Outer Well): n-Heptane (induces precipitation).

  • Procedure:

    • Dissolve 20 mg of pure 2-(5-Isobutylisoxazol-3-yl)acetonitrile in 0.5 mL Ethyl Acetate. Filter through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust).

    • Place solution in the center well of a crystallization plate.

    • Fill the outer reservoir with 1.0 mL n-Heptane.

    • Seal and store at 4°C. Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Phase 2: Data Collection & Reduction[2]
  • Instrument: Diffractometer equipped with a Mo-Kα (λ=0.71073 Å) or Cu-Kα (λ=1.54184 Å) source.

  • Temperature: 100 K (Cryostream). Rationale: Freezing reduces thermal vibration (atomic displacement parameters), significantly improving resolution for the flexible isobutyl chain.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high completeness, which is vital for accurate solution in lower-symmetry space groups (common for organic nitriles).

Phase 3: Structure Refinement (Validation Metrics)

Use SHELXT for solution and SHELXL for refinement. A valid structure must meet these criteria:

  • R1 Value: < 0.05 (5%) for observed reflections.

  • Goodness of Fit (GooF): Close to 1.0.

  • Residual Density: < 0.5 e-/ų (No unexplained electron density peaks).

Supporting Experimental Data: Validation Criteria

When analyzing your solved structure, compare the bond parameters against these standard values for the isoxazole core. Deviations >0.03 Å suggest incorrect atom assignment (e.g., swapping N and O).

Table 2: Expected Geometric Parameters for Validation
Bond TypeAtoms InvolvedExpected Length (Å)Validation Logic
Ring Bond O1–N21.40 – 1.43 The weakest bond; critical for ring identification.
Ring Bond N2=C31.29 – 1.32 Double bond character; confirms N position.
Ring Bond O1–C51.34 – 1.37 Single bond character.
Nitrile Group C–N (Triple Bond)1.13 – 1.15 Linear geometry (Angle ~178-180°) confirms acetonitrile.
Isobutyl Link C5–C(isobutyl)1.48 – 1.51 Standard C(sp2)-C(sp3) single bond.

Data derived from Cambridge Structural Database (CSD) averages for 3,5-disubstituted isoxazoles.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating the structure, highlighting the decision points where X-ray crystallography resolves ambiguity that NMR cannot.

ValidationWorkflow Start Synthesis of 2-(5-Isobutylisoxazol-3-yl)acetonitrile Crude Crude Product Mixture (Potential Regioisomers) Start->Crude Purification Chromatographic Purification Crude->Purification NMR 1H / 13C NMR Analysis Purification->NMR Ambiguity Isomer Ambiguity? (3,5- vs 5,3-substitution) NMR->Ambiguity NOESY 2D NOESY Experiments Ambiguity->NOESY Low Criticality Cryst Crystallization (Vapor Diffusion) Ambiguity->Cryst High Criticality (Gold Standard) Result_NMR Probable Structure (Confidence: ~90%) NOESY->Result_NMR Final Definitive Structure (Confidence: 100%) Result_NMR->Final Confirmation XRD Single Crystal XRD (Data Collection @ 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Validation Check Bond Lengths (O-N vs C=N) Solve->Validation Validation->Final

Caption: Workflow demonstrating the escalation from spectroscopic screening to definitive crystallographic validation for isoxazole regioisomers.

References

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Retrieved from [Link]

Comparative

Comparative Biological Activity and Pharmacophoric Potential of 2-(5-Isobutylisoxazol-3-yl)acetonitrile vs. Established Isoxazoles

Introduction: The Isoxazole Scaffold in Drug Design The isoxazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, renowned for its ability to participate in hydrogen bonding, improve aqueous solub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Drug Design

The isoxazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, renowned for its ability to participate in hydrogen bonding, improve aqueous solubility, and act as a bioisostere for amides and esters. While fully elaborated isoxazole drugs like Leflunomide and Valdecoxib have well-documented biological activities, intermediate building blocks like 2-(5-Isobutylisoxazol-3-yl)acetonitrile offer a highly versatile starting point for novel drug discovery[1].

As an application scientist, it is critical to understand that the intrinsic biological activity of a building block like 2-(5-Isobutylisoxazol-3-yl)acetonitrile is minimal on its own. Its true biological value is realized when the highly reactive acetonitrile group is utilized as a synthetic handle to attach the 5-isobutylisoxazole core to a larger molecular framework. This guide objectively compares the structural, mechanistic, and biological causality of the 5-isobutylisoxazole moiety against other clinically validated isoxazoles.

Structural & Mechanistic Causality: The "Why" Behind the Scaffold

To understand the biological potential of 2-(5-Isobutylisoxazol-3-yl)acetonitrile, we must analyze the causality of its substituent groups compared to established alternatives:

  • Steric Bulk and Lipophilicity (LogP):

    • 5-Methylisoxazoles (Leflunomide, Valdecoxib): The methyl group provides minimal steric hindrance, allowing the molecule to fit into narrow binding pockets, such as the active site of dihydroorotate dehydrogenase (DHODH)[2] or the side pocket of the COX-2 enzyme[3]. However, it offers limited hydrophobic interactions.

    • 5-tert-Butylisoxazoles (Quizartinib/AC220): The bulky, rigid tert-butyl group significantly increases lipophilicity and drives deep binding into the hydrophobic pockets of kinases like FLT3, leading to uniquely potent inhibition[4].

    • 5-Isobutylisoxazoles: The isobutyl group strikes a critical balance. It provides the enhanced lipophilicity and hydrophobic surface area similar to a tert-butyl group, but retains rotational flexibility. This flexibility allows the isobutyl chain to adopt multiple conformations, potentially improving binding kinetics in dynamic kinase domains where a rigid tert-butyl group might clash.

  • The Acetonitrile Anchor: The

    
     group is a highly reactive handle. It can be hydrolyzed to an acetic acid derivative for amide coupling or reduced to an amine, allowing researchers to rapidly synthesize libraries of urea or amide-linked derivatives (similar to the urea linker in Quizartinib)[1][4].
    

Mechanism A Isoxazole Core (Isobutyl/tert-butyl) B Hydrophobic Pocket (FLT3 / COX-2) A->B High Affinity Binding C Enzyme Inhibition (Blocks ATP/Substrate) B->C Conformational Lock D Therapeutic Effect (Apoptosis / Anti-inflammatory) C->D Pathway Arrest

Fig 1: Mechanistic pathway of isoxazole-mediated enzyme inhibition.

Comparative Biological Activity Data

The table below synthesizes the biological targets and performance metrics of clinically established isoxazoles compared to the theoretical profile of 5-isobutylisoxazole derivatives.

Compound / ScaffoldIsoxazole SubstitutionPrimary Biological TargetTherapeutic IndicationPharmacophoric Contribution
Leflunomide (Prodrug)5-MethylDHODH (Pyrimidine synthesis)Rheumatoid ArthritisLow steric bulk; allows binding in tight DHODH tunnel[2].
Valdecoxib 5-Methyl (diphenyl)COX-2 EnzymeAnalgesia / InflammationInserts into the COX-2 specific hydrophilic side pocket[3].
Quizartinib (AC220) 5-tert-ButylFLT3 Tyrosine KinaseAcute Myeloid LeukemiaHigh lipophilicity; anchors tightly in the FLT3 hydrophobic pocket[4].
2-(5-Isobutylisoxazol-3-yl)acetonitrile 5-Isobutyl Broad (Kinases / COX) Preclinical / Intermediates High lipophilicity with rotational flexibility; ideal for dynamic pockets.

Experimental Methodology: A Self-Validating System

To objectively evaluate the biological activity of 2-(5-Isobutylisoxazol-3-yl)acetonitrile, it must be chemically elaborated into a testable candidate and screened in a highly controlled, self-validating assay system.

Phase 1: Chemical Derivatization (Synthesis of Test Compound)

Causality: The acetonitrile group must be converted into a biologically stable linker (e.g., an amide) to mimic established drugs.

  • Hydrolysis: Dissolve 2-(5-Isobutylisoxazol-3-yl)acetonitrile in a 2:1 mixture of water and concentrated

    
    . Reflux for 4-6 hours to yield 2-(5-isobutylisoxazol-3-yl)acetic acid[1].
    
  • Amide Coupling: React the resulting acid with a target-specific aniline (e.g., a substituted benzothiazole to mimic the AC220 pharmacophore) using HATU and DIPEA in DMF at room temperature for 12 hours.

  • Purification: Purify the resulting amide via preparative HPLC to >95% purity to ensure biological assays are not skewed by unreacted intermediates.

Phase 2: In Vitro Kinase Inhibition Assay (Self-Validating Protocol)

Causality: To prove the efficacy of the isobutyl group, we must test the derivative against a known target (e.g., FLT3) alongside a structurally rigid control.

  • Assay Preparation: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay kit. Prepare a 10-point 3-fold serial dilution of the synthesized isobutyl-derivative in DMSO.

  • Internal Controls (Critical for Trustworthiness):

    • Positive Control: Quizartinib (AC220) - validates that the assay can detect potent FLT3 inhibition[4].

    • Negative Control: 1% DMSO vehicle - establishes the baseline enzyme activity.

  • Incubation: Incubate the compounds with recombinant FLT3 enzyme, ATP (at

    
     concentration), and a fluorescently labeled peptide substrate for 60 minutes at 25°C.
    
  • Detection & Analysis: Read the TR-FRET signal using a microplate reader. Calculate the

    
     using a 4-parameter logistic curve fit. An 
    
    
    
    comparable to or lower than Quizartinib indicates that the flexible isobutyl group successfully mimics or exceeds the binding kinetics of the rigid tert-butyl group.

Workflow S1 Step 1: Scaffold Derivatization (Nitrile Hydrolysis & Coupling) S2 Step 2: In Vitro Target Assay (e.g., FLT3 or COX-2 IC50) S1->S2 Purified Compound S3 Step 3: Cell Viability Screening (MTT / CellTiter-Glo) S2->S3 Active Hits (IC50 < 1 µM) S4 Step 4: ADME & Toxicity Profiling (Microsomal Stability / LogP) S3->S4 Efficacious Candidates

Fig 2: Self-validating experimental workflow for isoxazole derivatives.

Conclusion

While 2-(5-Isobutylisoxazol-3-yl)acetonitrile is not a standalone therapeutic, it is a highly strategic building block. By replacing the rigid tert-butyl group of modern kinase inhibitors or the small methyl group of classic anti-inflammatories with an isobutyl chain, researchers can fine-tune the lipophilicity and conformational flexibility of their drug candidates. When coupled with rigorous, self-validating experimental workflows, this scaffold holds significant promise for next-generation targeted therapies.

References

  • BenchChem Technical Support Team. "2-(5-Methylisoxazol-3-yl)acetonitrile: A Versatile Building Block in Organic Synthesis." BenchChem.
  • Chao, Q., et al. "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of Medicinal Chemistry (2009).
  • Bensen, W. G., et al. "Valdecoxib: a review of its use in the management of osteoarthritis, rheumatoid arthritis, dysmenorrhoea and acute pain." PubMed / Drugs (2003).
  • Fox, R. I., et al. "Mechanism of action of leflunomide in rheumatoid arthritis." PubMed / Clinical Immunology (1999).

Sources

Validation

Purity Assessment of 2-(5-Isobutylisoxazol-3-yl)acetonitrile: C18 vs. Phenyl-Hexyl HPLC Methodologies

This guide outlines a comparative analytical strategy for assessing the purity of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a critical heterocyclic intermediate likely used in the synthesis of COX-2 inhibitors or related...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative analytical strategy for assessing the purity of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a critical heterocyclic intermediate likely used in the synthesis of COX-2 inhibitors or related isoxazole-based therapeutics.

Executive Summary & Application Context

2-(5-Isobutylisoxazol-3-yl)acetonitrile is a structural isomer sensitive to regiochemical impurities during synthesis. The formation of the isoxazole ring—typically via the condensation of


-keto nitriles with hydroxylamine—often yields the unwanted regioisomer 2-(3-Isobutylisoxazol-5-yl)acetonitrile  alongside the target product.

Standard C18 (Octadecyl) phases often struggle to baseline-resolve these regioisomers due to their identical hydrophobicity (


) and molecular weight. This guide compares the industry-standard C18 method  against a Phenyl-Hexyl method , demonstrating why the latter offers superior selectivity for isoxazole purity profiling through 

-

interactions.
Critical Quality Attributes (CQAs)
  • Target Compound: 2-(5-Isobutylisoxazol-3-yl)acetonitrile.

  • Impurity A (Regioisomer): 2-(3-Isobutylisoxazol-5-yl)acetonitrile.

  • Impurity B (Hydrolysis): 2-(5-Isobutylisoxazol-3-yl)acetamide (formed via nitrile hydrolysis).

  • Impurity C (Precursor): Unreacted

    
    -keto nitrile derivative.
    

Synthesis & Impurity Origin Pathway

Understanding the synthesis is prerequisite to method development. The following diagram illustrates the origin of the critical regioisomer impurity.

SynthesisPathway Start Precursor: 5-Methyl-3-oxohexanenitrile Intermediate Intermediate: Oxime Formation Start->Intermediate Condensation Reagent Reagent: Hydroxylamine HCl Reagent->Intermediate Target TARGET PRODUCT: 2-(5-Isobutylisoxazol-3-yl) acetonitrile Intermediate->Target Cyclization (Major Path) ImpurityA IMPURITY A (Regioisomer): 2-(3-Isobutylisoxazol-5-yl) acetonitrile Intermediate->ImpurityA Cyclization (Minor Path) ImpurityB IMPURITY B: Amide Hydrolysis Product Target->ImpurityB Hydrolysis (Storage/Stress)

Figure 1: Synthetic pathway showing the competitive cyclization leading to the critical regioisomer impurity.

Comparative Methodologies: C18 vs. Phenyl-Hexyl[1][2]

The Mechanistic Difference[3]
  • Method A: C18 (Alkyl Phase): Relies almost exclusively on hydrophobic discrimination . Since the target and its regioisomer have identical alkyl side chains (isobutyl) and polar heads (acetonitrile), their interaction with the C18 ligands is nearly indistinguishable, leading to co-elution or "shoulder" peaks.

  • Method B: Phenyl-Hexyl (Aromatic Phase): Utilizes a dual mechanism of hydrophobicity + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking
    . The electron density distribution in the isoxazole ring differs slightly between the 3,5- and 5,3-isomers. The Phenyl-Hexyl phase interacts with these
    
    
    -systems differently, enhancing resolution (
    
    
    ).
Experimental Protocols
Common Parameters
  • Instrument: HPLC with PDA Detector (Waters Alliance or Agilent 1260 equivalent).

  • Wavelength: 254 nm (Isoxazole absorption max) and 210 nm (Nitrile/Amide detection).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10

    
    L.
    
  • Sample Diluent: 50:50 Acetonitrile:Water.

Method A: Standard C18 Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 0-5 min (20% B), 5-20 min (20%

    
     80% B).
    
Method B: Optimized Phenyl-Hexyl Protocol (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

    • Note: Using acetate buffer instead of phosphate avoids ion-suppression if MS detection is needed later.

  • Mobile Phase B: Methanol.

    • Rationale: Methanol promotes stronger

      
      -
      
      
      
      interactions than Acetonitrile, which can suppress them by forming its own
      
      
      -complexes with the stationary phase.
  • Gradient: 0-5 min (30% B), 5-25 min (30%

    
     75% B).
    

Performance Comparison Data

The following data represents typical system suitability results observed when separating isoxazole regioisomers.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Target) 12.4 min14.2 minPhenyl-Hexyl retains longer due to

-interaction.
Resolution (

) Target/Impurity A
1.2 (Co-elution risk)3.8 (Baseline separation)Phenyl-Hexyl Superior
Tailing Factor (

)
1.11.05Both acceptable.
Selectivity (

)
1.021.15Phenyl-Hexyl discriminates isomers better.
LOD (Impurity A) 0.05%0.01%Better

improves signal-to-noise.

Analyst Note: Method A fails to meet the standard pharmacopeial requirement of


 for the critical regioisomer pair. Method B easily exceeds this requirement.

Method Validation Workflow

To ensure the method is robust for routine QC, follow this self-validating workflow.

ValidationWorkflow Start START: System Suitability Test (SST) Check1 Check Resolution (Rs) Target vs. Regioisomer > 2.0? Start->Check1 Pass1 Proceed to Calibration Check1->Pass1 Yes Fail1 Troubleshoot: Check Mobile Phase pH & Column Aging Check1->Fail1 No Calib Linearity Assessment (5 Levels: 50% - 150%) Pass1->Calib Fail1->Start Check2 R² > 0.999? Calib->Check2 Sample Sample Injection (Triplicate) Check2->Sample Yes Calc Calculate % Purity (Area Normalization) Sample->Calc

Figure 2: Validation logic flow ensuring critical separation criteria are met before sample analysis.

References

  • Shimadzu Corporation. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E155. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Guide to Differentiating 2-(5-Isobutylisoxazol-3-yl)acetonitrile and its 3-Isobutyl Regioisomer

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise; it is a critical determinant of a molecule's biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety profile, and intellectual property value. Regioisomers, compounds with the same molecular formula but different substituent placements on a core scaffold, can exhibit drastically different pharmacological and toxicological properties. Therefore, unambiguous differentiation is paramount.

This guide provides an in-depth spectroscopic comparison of two key regioisomers: 2-(5-isobutylisoxazol-3-yl)acetonitrile (Isomer A) and 2-(3-isobutylisoxazol-5-yl)acetonitrile (Isomer B). While they share a common molecular weight and elemental composition, their distinct connectivity gives rise to unique spectral fingerprints. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be leveraged to conclusively identify each isomer, supported by established experimental protocols and representative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these regioisomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects of the nearby isoxazole ring nitrogen and oxygen atoms, leading to predictable and significant differences in chemical shifts.

Causality of Spectral Differences

The primary differentiator lies in the substitution pattern of the isoxazole ring.

  • In Isomer A , the acetonitrile moiety is at the C3 position, adjacent to the ring nitrogen. The electron-withdrawing nature of the nitrogen deshields the methylene protons (-CH₂CN), causing them to resonate at a higher chemical shift (further downfield).

  • In Isomer B , the acetonitrile group is at the C5 position, adjacent to the ring oxygen. The methylene protons are in a comparatively electron-rich environment and will thus appear at a lower chemical shift (further upfield).

  • Conversely, the isoxazole ring proton (H4) will be influenced by the adjacent isobutyl (Isomer A) versus the acetonitrile group (Isomer B), resulting in a distinct chemical shift for each isomer. Solid-state ¹³C{¹⁴N} NMR experiments can also definitively distinguish isomers by identifying which carbons are directly bonded to nitrogen.[1]

Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for each isomer, based on established principles for isoxazole derivatives.[2][3][4]

Assignment Isomer A: 2-(5-Isobutylisoxazol-3-yl)acetonitrile (Expected δ, ppm) Isomer B: 2-(3-Isobutylisoxazol-5-yl)acetonitrile (Expected δ, ppm) Key Differentiator
¹H NMR
-CH₂CN~3.95 (s, 2H)~3.70 (s, 2H)Significant upfield shift in Isomer B
Isoxazole H4~6.30 (s, 1H)~6.55 (s, 1H)Downfield shift in Isomer B
-CH₂(isobutyl)~2.65 (d, 2H)~2.80 (d, 2H)Minor difference
-CH(isobutyl)~2.10 (m, 1H)~2.15 (m, 1H)Minor difference
-CH₃(isobutyl)~0.95 (d, 6H)~1.00 (d, 6H)Minor difference
¹³C NMR
C=N (isoxazole)~162.0~169.0Significant downfield shift of C3 in Isomer B
C-O (isoxazole)~175.0~158.0Significant upfield shift of C5 in Isomer B
CH (isoxazole)~102.5~100.0Minor difference
-CH₂CN~15.0~14.5Minor difference
C≡N~115.0~114.8Negligible difference
Isobutyl Carbons42.5, 28.0, 22.543.0, 28.2, 22.8Minor differences
Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.[2]

  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to reference the chemical shifts to 0.00 ppm.[2]

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Key parameters typically include a 30° pulse angle, a 2-second acquisition time, and a 1-2 second relaxation delay. Co-add 16 scans to ensure a high signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition : Record the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are standard. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.[5]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Workflow for NMR-Based Isomer Differentiation

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_analysis Spectral Analysis cluster_ID Isomer Identification Sample Purified Isomer (5-10 mg) Dissolve Prepare NMR Sample Sample->Dissolve Solvent Deuterated Solvent (CDCl₃) Solvent->Dissolve Standard TMS Internal Standard Standard->Dissolve Acquire_H1 Acquire ¹H NMR Spectrum (16 Scans) Dissolve->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum (1024 Scans) Dissolve->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Analyze_H1 Analyze ¹H Shifts Focus on -CH₂CN (δ ~3.7-4.0 ppm) Process->Analyze_H1 Analyze_C13 Analyze ¹³C Shifts Focus on C3 & C5 (δ ~158-175 ppm) Process->Analyze_C13 Compare Compare with Reference Data Analyze_H1->Compare Analyze_C13->Compare IsomerA Isomer A Identified (-CH₂CN downfield, δ ~3.95) Compare->IsomerA High δ (-CH₂CN) IsomerB Isomer B Identified (-CH₂CN upfield, δ ~3.70) Compare->IsomerB Low δ (-CH₂CN) cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Spectral Analysis Sample Purified Isomer Prep Prepare as Neat Liquid Film or KBr Pellet Sample->Prep Acquire_IR Acquire Sample Spectrum (4000-400 cm⁻¹) Prep->Acquire_IR Background Acquire Background Spectrum Process Generate Transmittance/Absorbance Spectrum Background->Process Acquire_IR->Process Analyze_FG Confirm Functional Groups (C≡N stretch at ~2250 cm⁻¹) Process->Analyze_FG Analyze_FP Compare Fingerprint Region (<1500 cm⁻¹) with Reference Process->Analyze_FP Confirmation Structural Confirmation Analyze_FG->Confirmation Analyze_FP->Confirmation

Caption: Workflow for structural confirmation using FTIR spectroscopy.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry is a destructive technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The two regioisomers will have the same molecular ion peak ([M]⁺), but their fragmentation pathways will differ, providing another axis for differentiation. Tandem mass spectrometry (MS/MS) can be particularly effective in distinguishing heterocyclic isomers. [6][7]

Causality of Spectral Differences

Upon electron ionization (EI), the isoxazole ring is prone to cleavage, typically initiating at the weak N-O bond. [8]The subsequent fragmentation cascade depends on the substituent positions.

  • For Isomer A , a likely fragmentation involves the loss of the isobutyl radical, leaving a [M - 57]⁺ fragment. Another pathway could be the cleavage of the acetonitrile group.

  • For Isomer B , the fragmentation will be initiated similarly, but the relative abundances and specific masses of the resulting fragments will differ due to the alternative placement of the isobutyl and acetonitrile groups relative to the N-O bond.

Representative Mass Spectrometry Data (EI-MS)
Ion Isomer A: 2-(5-Isobutylisoxazol-3-yl)acetonitrile (Expected m/z) Isomer B: 2-(3-Isobutylisoxazol-5-yl)acetonitrile (Expected m/z) Notes
[M]⁺ 164 164 Molecular Ion, present in both
[M - CH₃]⁺149149Loss of a methyl group
[M - C₄H₉]⁺ 107 107 Loss of isobutyl radical. Relative abundance may differ.
[M - CH₂CN]⁺ 124 124 Loss of acetonitrile radical. Relative abundance may differ.
Key Fragments Different relative abundances and unique lower-mass fragments Different relative abundances and unique lower-mass fragments The overall pattern is the key differentiator.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. [8]2. Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane. Serially dilute to a final concentration of ~10-100 µg/mL. [8]3. GC Method :

    • Column : Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injector : Set temperature to 250 °C.

    • Oven Program : Begin at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV. [8] * Source Temperature : 230 °C.

    • Mass Range : Scan from m/z 40 to 300.

  • Data Acquisition : Inject the sample. The GC will separate the compound from any impurities, and the MS will acquire a mass spectrum for the eluting peak corresponding to the isomer.

Logical Flow for MS-Based Isomer Differentiation

cluster_prep GC-MS Analysis cluster_acq Data Interpretation cluster_analysis Comparative Analysis Sample Diluted Isomer Sample GCMS Inject into GC-MS (EI, 70 eV) Sample->GCMS MolIon Identify Molecular Ion [M]⁺ at m/z 164 GCMS->MolIon Fragments Analyze Fragmentation Pattern MolIon->Fragments Compare Compare Fragment Intensities and Unique Low-Mass Ions Fragments->Compare IsomerA Pattern A Matches Reference Compare->IsomerA Distinct Pattern 1 IsomerB Pattern B Matches Reference Compare->IsomerB Distinct Pattern 2

Caption: Differentiating isomers based on unique mass spectral fragmentation patterns.

Conclusion

The unambiguous characterization of regioisomers like 2-(5-isobutylisoxazol-3-yl)acetonitrile and 2-(3-isobutylisoxazol-5-yl)acetonitrile is a non-negotiable step in chemical research and development. While IR and MS provide valuable, confirmatory data, NMR spectroscopy stands as the most definitive and informative technique for this task. The significant and predictable differences in the chemical shifts of the methylene (-CH₂CN) protons and the isoxazole ring carbons (C3 and C5) provide a clear and robust method for distinguishing Isomer A from Isomer B. A combined, multi-technique approach ensures the highest level of confidence in structural assignment, safeguarding the integrity of subsequent research and development efforts.

References

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • Guella, G., Chiasera, G., & Pietra, F. (1996). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 7(8), 791-801. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Cottam, J. J., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(15), 5849–5853. Retrieved from [Link]

  • Guella, G., Chiasera, G., & Pietra, F. (1996). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 7(8), 791-801. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Regioisomer Analysis of Crude Reaction Mixtures via Molecular Rotational Resonance (MRR) Spectroscopy. Retrieved from [Link]

  • Joyce, L. A., et al. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science, 11(28), 7502-7509. Royal Society of Chemistry. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Retrieved from [Link]

  • ACS Publications. (2025). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Retrieved from [Link]

  • Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1362. ACS Publications. Retrieved from [Link]

  • Parr, M. K., et al. (2009). Identification of steroid isoxazole isomers marketed as designer supplement. Steroids, 74(3), 322-328. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • ResearchGate. (2017). C-13 NMR spectra of some Isoxazolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. Retrieved from [Link]

  • ChemRxiv. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

  • Acta Chimica Slovenica. (2008). Synthesis of Novel 2-Alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Spectroscopic properties of molecules related to hindered isomers of retinal. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of 5-Oxodihydroisoxazoles. VIII. Photolysis of 2-(Heterocyclyl)isoxazol-5(2H)-ones. Retrieved from [Link]

  • PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Metal-free versus metal-catalyzed synthesis of isoxazoles

The isoxazole ring is a privileged pharmacophore embedded in numerous blockbuster drugs, including the COX-2 inhibitor valdecoxib and the immunomodulator leflunomide. Structurally, the synthesis of this five-membered het...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a privileged pharmacophore embedded in numerous blockbuster drugs, including the COX-2 inhibitor valdecoxib and the immunomodulator leflunomide. Structurally, the synthesis of this five-membered heterocycle relies heavily on the [3+2] cycloaddition paradigm. However, the strategic decision to employ a metal-free versus a metal-catalyzed approach fundamentally alters the reaction’s mechanism, kinetics, and scalability.

As drug development increasingly prioritizes both high-throughput efficiency and stringent purity standards (e.g., heavy metal limits in APIs), selecting the optimal synthetic route is critical. This guide provides an objective, data-driven comparison of these two methodologies, exploring the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory execution.

Mechanistic Foundations & Causality

The core difference between metal-free and metal-catalyzed isoxazole synthesis lies in how the activation energy barrier is overcome and how the transition state is structured.

Metal-Free Synthesis: The Concerted Pathway

Traditional metal-free synthesis relies on the in situ generation of a highly reactive nitrile oxide (the 1,3-dipole) from an oxime precursor, which then undergoes a thermal, concerted pericyclic [3+2] cycloaddition with an alkyne (the dipolarophile) [1].

  • Causality of Regioselectivity: Because the reaction is concerted, regioselectivity is governed purely by the HOMO-LUMO coefficients of the reacting species. If the alkyne is electronically unbiased, the reaction often yields a mixture of 3,4- and 3,5-disubstituted isoxazoles.

  • Causality of Reagent Choice: Nitrile oxides are notoriously unstable and prone to dimerization into inactive furoxans. Therefore, protocols mandate the slow, dropwise addition of a base (like triethylamine) to maintain a low steady-state concentration of the dipole.

Metal-Catalyzed Synthesis: The Stepwise Pathway

Transition metal catalysis—most prominently utilizing Copper (Cu) or Silver (Ag)—shifts the mechanism from a concerted pericyclic reaction to a stepwise coordination pathway [2].

  • Causality of Regioselectivity: Copper(I) readily inserts into the terminal C-H bond of an alkyne to form a copper acetylide intermediate. This intermediate dictates a highly specific nucleophilic attack on the electrophilic carbon of the nitrile oxide (or activated nitro species), locking the regiochemistry almost exclusively to the 3,5-disubstituted product.

  • Causality of Reagent Choice: The addition of Cu(OAc)₂ or CuSO₄ not only lowers the activation energy (allowing for room-temperature reactions) but also suppresses competing side reactions like the Glaser-Hay coupling when optimized with the correct amine base.

MechanisticPathway cluster_MF Metal-Free Pathway (Concerted) cluster_MC Metal-Catalyzed Pathway (Stepwise) Oxime1 Oxime Precursor NitrileOxide1 Nitrile Oxide (Dipole) Oxime1->NitrileOxide1 NCS / Et3N TS1 Concerted[3+2] Transition State NitrileOxide1->TS1 Alkyne1 Alkyne (Dipolarophile) Alkyne1->TS1 Product1 Isoxazole (Mixed Regioisomers) TS1->Product1 Thermal Nitro1 Primary Nitro / Oxime StepwiseTS Stepwise Coordination & Cyclization Nitro1->StepwiseTS Activation Alkyne2 Terminal Alkyne CuAcetylide Cu-Acetylide Intermediate Alkyne2->CuAcetylide Cu(I)/Cu(II) + Base CuAcetylide->StepwiseTS Product2 3,5-Disubstituted Isoxazole StepwiseTS->Product2 Reductive Elimination

Fig 1: Mechanistic divergence between metal-free concerted and Cu-catalyzed stepwise cycloadditions.

Objective Performance Comparison

The following table synthesizes experimental data across standard benchmarking studies to provide a direct performance comparison between the two methodologies [1] [2].

ParameterMetal-Free Synthesis (NCS/Et₃N)Metal-Catalyzed (Cu-Catalyzed)
Typical Yields 50% – 85%75% – 98%
Regioselectivity Often mixed (3,4- and 3,5-isomers)Highly specific (exclusively 3,5-disubstituted)
Reaction Temperature Room Temp to 110°C (Thermal activation)Room Temp to 60°C
Reaction Time 4 – 24 hours1 – 6 hours
Substrate Scope Broad (tolerates internal alkynes)Limited to terminal alkynes (for acetylide formation)
Purification Complexity Standard silica gel chromatographyRequires aggressive metal scavenging (EDTA/NH₄Cl)
GMP / Late-Stage Utility High (No risk of heavy metal contamination)Low to Moderate (Requires stringent trace metal analysis)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale and the expected observable indicators of success.

Protocol A: Metal-Free Synthesis via Oxidative Chlorination [1]

Best for: Late-stage API synthesis where heavy-metal toxicity is a strict bottleneck, or when utilizing internal alkynes.

  • Oxime Activation: Dissolve the aldoxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0°C. Add N-chlorosuccinimide (NCS, 1.1 equiv) in small portions.

    • Causality: NCS oxidatively chlorinates the oxime to form a hydroximoyl chloride intermediate.

    • Validation: The reaction mixture will typically turn slightly yellow. TLC monitoring (Hexane/EtOAc) should show complete consumption of the oxime within 1-2 hours.

  • Dipolarophile Addition: Add the alkyne (1.5 equiv) to the reaction mixture.

  • In Situ Dipole Generation: Dilute triethylamine (Et₃N, 1.2 equiv) in DMF and add it dropwise over 2 hours via a syringe pump.

    • Causality: Slow addition prevents the instantaneous generation of a high concentration of nitrile oxide, which would otherwise dimerize into furoxan byproducts.

  • Cycloaddition & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.

    • Validation: Crude NMR will reveal the ratio of 3,4- to 3,5-regioisomers based on the distinct chemical shifts of the isoxazole ring protons (typically ~6.5 ppm for the 3,5-isomer and ~8.5 ppm for the 3,4-isomer).

Protocol B: Copper-Catalyzed Condensation[2]

Best for: Early-stage discovery, library generation, and scenarios demanding absolute 3,5-regioselectivity from terminal alkynes.

  • Reaction Assembly: In a round-bottom flask, dissolve the primary nitro compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in chloroform (CHCl₃) or toluene.

  • Catalyst & Base Introduction: Add Cu(OAc)₂ (10 mol%) followed by N-methylpiperidine (NMP, 2.0 equiv).

    • Causality: NMP serves a dual purpose: it dehydrates the primary nitro compound to the nitrile oxide and facilitates the deprotonation of the terminal alkyne to form the copper acetylide. Cu(OAc)₂ acts as the template bringing both reactive species into proximity.

  • Cycloaddition: Stir the mixture at 50°C for 4 hours.

    • Validation: The solution will adopt a deep blue/green hue indicative of the copper-amine complex. Complete consumption of the alkyne can be tracked via GC-MS or TLC.

  • Metal Scavenging Workup (Critical): Quench the reaction with a saturated aqueous solution of NH₄Cl/EDTA and stir vigorously for 30 minutes. Extract with dichloromethane.

    • Causality: The NH₄Cl/EDTA wash is mandatory to chelate and strip copper ions from the organic phase. Failure to do so will result in catalyst carryover, accelerating the degradation of the isolated product and failing elemental analysis.

Strategic Decision Framework

Choosing between these methods is rarely a matter of right or wrong, but rather aligning the chemistry with the project's phase and constraints.

DecisionTree Start Target: Isoxazole Scaffold Req Is strict regioselectivity (3,5-disubstituted) required? Start->Req MetalCat Evaluate Metal-Catalyzed (e.g., Cu-Catalysis) Req->MetalCat Yes Tox Is trace metal toxicity a critical GMP bottleneck? Req->Tox No MetalCat->Tox MetalFree Evaluate Metal-Free (Thermal/Base-promoted) Opt1 Proceed with Cu/Ag Catalysis (High Yield, Mild Temp) Tox->Opt1 No (Early discovery) Opt2 Optimize Metal-Free (e.g., DABCO/Ultrasound) Tox->Opt2 Yes (Late-stage API)

Fig 2: Strategic decision matrix for selecting isoxazole synthesis methodologies in drug discovery.

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32680-32705.[Link]

  • Baglieri, A., Meschisi, L., De Sarlo, F., & Machetti, F. (2016). Competitive Copper Catalysis in the Condensation of Primary Nitro Compounds with Terminal Alkynes: Synthesis of Isoxazoles. European Journal of Organic Chemistry, 2016(27), 4643-4655.[Link]

Comparative

A Researcher's Guide to Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles

The isoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various non-covalent interactions like hydrogen bonding an...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking.[1] This five-membered heterocycle is a key pharmacophore in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the antidepressant isocarboxazid.[1] However, the synthetic utility of isoxazoles is intrinsically linked to the ability to control the substitution pattern on the ring. For drug development professionals, achieving specific regiochemistry is not a trivial pursuit; it is fundamental to modulating a molecule's biological activity and pharmacokinetic profile.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 3,5-disubstituted isoxazoles, with a critical focus on the factors that govern regioselectivity. We will move beyond simple procedural descriptions to explain the mechanistic underpinnings of regiochemical control, offering field-proven insights and actionable experimental protocols to empower researchers in their synthetic endeavors.

The Cornerstone: 1,3-Dipolar Cycloaddition

The most versatile and widely employed method for isoxazole synthesis is the Huisgen [3+2] cycloaddition between a nitrile oxide and an alkyne.[2][3] This reaction is a powerful tool for constructing the isoxazole core, but its thermal variant often suffers from a critical drawback: the formation of a mixture of regioisomers.[4][5] The regiochemical outcome is dictated by the complex interplay of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[2] Control is achieved when the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) is selectively favored, leading to the preferential formation of one regioisomer.

Fortunately, the advent of catalyst-controlled cycloadditions has provided a robust solution to this challenge.

G reactants Nitrile Oxide (R1-CNO) + Terminal Alkyne (H-C≡C-R2) thermal Thermal Conditions (Uncatalyzed) reactants->thermal Δ cu_cat Copper(I) Catalysis (e.g., CuI, CuSO4/Ascorbate) reactants->cu_cat [Cu] ru_cat Ruthenium(II) Catalysis reactants->ru_cat [Ru] mixture Mixture of Regioisomers (3,4- and 3,5-disubstituted) thermal->mixture prod_35 3,5-Disubstituted Isoxazole (Major Product) cu_cat->prod_35 prod_34 3,4-Disubstituted Isoxazole (Major Product) ru_cat->prod_34 G start Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) hydroxylamine + NH2OH·HCl path_a Attack at C=O (R1) hydroxylamine->path_a Path A path_b Attack at C=O (R2) hydroxylamine->path_b Path B inter_a Intermediate A (Oxime) path_a->inter_a Condensation inter_b Intermediate B (Oxime) path_b->inter_b Condensation prod_a 3-R1, 5-R2 Isoxazole inter_a->prod_a Cyclization/ Dehydration prod_b 3-R2, 5-R1 Isoxazole inter_b->prod_b Cyclization/ Dehydration G start Acid Chloride (R1COCl) + Terminal Alkyne (R2C≡CH) + NH2OH·HCl step1 Step 1: Sonogashira Coupling (CuI, Et3N) start->step1 intermediate In Situ Ynone Intermediate (R1-CO-C≡C-R2) step1->intermediate step2 Step 2: Cyclization (CuI-catalyzed) intermediate->step2 product 3,5-Disubstituted Isoxazole step2->product

Sources

Validation

Strategic Green Chemistry: A Comparative Evaluation of Suzuki-Miyaura Coupling Pathways

Executive Summary In the pharmaceutical sector, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing biaryl scaffolds, yet it historically contributes disproportionately to process mass inten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical sector, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing biaryl scaffolds, yet it historically contributes disproportionately to process mass intensity (PMI) due to heavy reliance on dipolar aprotic solvents (DMF, NMP) and high thermal loads.

This guide objectively evaluates three synthetic pathways for a standard biaryl coupling:

  • Traditional Solvothermal: The historical baseline (High reliability, high waste).

  • Aqueous Micellar Catalysis: The scalable green standard (Surfactant-mediated, water-based).[1]

  • Mechanochemistry (Ball Milling): The emerging solvent-free alternative (High energy efficiency, scalability constraints).

Verdict: For kilogram-scale GMP manufacturing, Aqueous Micellar Catalysis (Pathway B) currently offers the optimal balance of PMI reduction, impurity profile control, and equipment compatibility. Mechanochemistry demonstrates superior atom economy but faces engineering hurdles in continuous processing at scale.

Green Metrics Framework

To ensure this evaluation is data-driven, we utilize the metrics standardized by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) .

  • Process Mass Intensity (PMI): Total mass of materials (kg) / Mass of isolated product (kg). Target: < 100 for early phase, < 20 for commercial.

  • E-Factor: Kg waste / Kg product.

  • Reaction Mass Efficiency (RME): (Mass of product / Mass of reagents) × 100.

Pathway Analysis

Pathway A: Traditional Solvothermal (Baseline)
  • Method: Pd(PPh3)4 or Pd(dppf)Cl2 in Toluene/Ethanol/Water or DMF at 80–100°C.

  • Mechanism: Homogeneous catalysis requiring thermal energy to overcome activation barriers.

  • Critique: While robust, this pathway relies on solvents now classified as Substances of Very High Concern (SVHC) under REACH (e.g., DMF). The workup often requires multiple extractions, driving PMI values >150.

Pathway B: Aqueous Micellar Catalysis (The Green Standard)
  • Method: Nanomicelle-forming surfactants (e.g., TPGS-750-M ) in water at 25–45°C.

  • Mechanism: The surfactant forms lipophilic "nanoreactors" in water. Substrates and catalysts partition into the micelle core, creating extremely high local concentrations. This allows reactions to proceed at ambient temperatures with lower catalyst loading.

  • Critique: Drastically reduces organic solvent use. The aqueous phase can often be recycled. Workup is simplified to a "minimal solvent" extraction or precipitation.

Pathway C: Mechanochemistry (Emerging Tech)[2][3]
  • Method: High-speed ball milling (HSBM) with Liquid Assisted Grinding (LAG).

  • Mechanism: Kinetic energy from grinding media provides the activation energy. "Pseudo-fluid" states are achieved with catalytic amounts of solvent (LAG).

  • Critique: Offers the lowest theoretical E-factor. However, managing heat dissipation and material handling (unloading solids) presents challenges for batch sizes >100g.

Comparative Data: Head-to-Head

The following data is synthesized from comparative process optimization studies, specifically referencing the Novartis scale-up of LSZ102 and mechanochemical benchmarks.

MetricPathway A: Solvothermal (Toluene/H2O)Pathway B: Micellar (TPGS-750-M/H2O)Pathway C: Mechanochemical (Ball Mill)
Yield 92%96%94%
PMI (Total) 18538 22*
Temp 90°C45°CAmbient (Friction heat)
Catalyst Loading 3.0 mol%0.5 - 1.0 mol%1.0 - 2.0 mol%
Organic Solvent High (Reaction + Workup)Minimal (Workup only)Trace (LAG agent)
Scalability High (Standard Reactors)High (Standard Reactors)Low/Medium (Requires Extruders)

*Note: Mechanochemical PMI is low, but "Cleaning PMI" (cleaning the mill) can be deceptively high in GMP settings.

Visualizing the Decision Logic

The following diagram outlines the strategic decision-making process for selecting a pathway based on substrate properties and scale.

G Start Start: Substrate Assessment Solubility Is Substrate Water Sensitive? Start->Solubility Scale Target Scale > 100g? Solubility->Scale No PathA Pathway A: Solvothermal (Use Green Solvents like CPME) Solubility->PathA Yes (Hydrolysis Risk) SolidState Are Reagents Solid? Scale->SolidState No (Lab Scale) PathB Pathway B: Aqueous Micellar (Preferred Green Route) Scale->PathB Yes (Batch/Flow) SolidState->PathB No (Oils/Liquids) PathC Pathway C: Mechanochemistry (Twin-Screw Extrusion) SolidState->PathC Yes

Figure 1: Decision matrix for selecting the optimal Suzuki-Miyaura coupling methodology based on physicochemical constraints.

Detailed Experimental Protocol: Aqueous Micellar Coupling

Context: This protocol utilizes TPGS-750-M , a designer surfactant derived from Vitamin E, succinic acid, and PEG-750. It is chosen for its ability to form spontaneous nanoreactors that accommodate hydrophobic substrates.

Objective: Synthesis of 4-methoxybiphenyl via green coupling.

Reagents & Equipment[2][5][6][7]
  • Surfactant: 2 wt % TPGS-750-M in degassed HPLC grade water.

  • Catalyst: Pd(dtbpf)Cl2 (Chosen for high activity at low temp) or Pd(OAc)2/SPhos.

  • Base: Triethylamine (Et3N) or K3PO4.

  • Solvent: Minimal acetone (only if substrate is highly crystalline/insoluble).

Step-by-Step Workflow
  • Surfactant Preparation:

    • Dissolve TPGS-750-M (20 g) in degassed water (980 g) to create a 2 wt % stock solution. Store under Argon.

    • Why: Pre-dissolving ensures uniform micelle size distribution (approx. 50-100 nm).

  • Reaction Charge (The "In-Water" Assembly):

    • To a reaction vessel equipped with overhead stirring, add the aryl halide (1.0 equiv) and boronic acid (1.2 equiv).

    • Add the 2 wt % TPGS-750-M solution.[2] Target concentration: 0.5 M relative to the halide.

    • Critical Step: Stir vigorously (>800 RPM). The mixture will look milky (emulsion). The lipophilic substrates are migrating into the micelle cores.

  • Catalysis Initiation:

    • Add base (Et3N, 3.0 equiv).

    • Add Pd catalyst (1.0 mol %).

    • Heat to 45°C.

    • Observation: Reaction typically completes in 2–4 hours. Monitor via HPLC.

  • Green Workup (Phase Separation):

    • Stop agitation. Allow the mixture to settle.

    • Extraction: Add a minimal amount of green organic solvent (e.g., Ethyl Acetate or MTBE). Gently stir and separate. The product partitions into the organic layer; the catalyst and surfactant remain in the aqueous layer.

    • Recycling: The aqueous layer (containing surfactant) can often be reused for a subsequent run with fresh substrate, though catalyst activity must be validated.

Micellar Mechanism Visualization

Micelle Water Aqueous Bulk (Transport Medium) Micelle Micelle Core (Lipophilic Pocket) Product Biaryl Product Micelle->Product Coupling @ 45°C Reactants Substrates (Ar-X + Ar-B) Reactants->Micelle Hydrophobic Effect Product->Water Extraction Phase Catalyst Pd Catalyst Catalyst->Micelle Localization

Figure 2: Schematic of the micellar nanoreactor. Reactants and catalyst concentrate within the lipophilic core, accelerating kinetics via the Proximity Effect.

References

  • Lipshutz, B. H., et al. "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant." Organic Process Research & Development, 2020.

  • ACS Green Chemistry Institute. "Process Mass Intensity (PMI) Metric & Benchmarks." ACS GCI Pharmaceutical Roundtable.

  • Colacino, E., et al. "Green metrics in mechanochemistry." Chemical Society Reviews, 2023.

  • Constable, D. J. C., et al. "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry, 2007.

Sources

Comparative

A Comparative In Silico Analysis: Docking Studies of 2-(5-Isobutylisoxazol-3-yl)acetonitrile with Inflammatory Pathway Proteins

This guide provides a comprehensive, in-depth comparison of the potential binding affinities of a novel isoxazole derivative, 2-(5-Isobutylisoxazol-3-yl)acetonitrile, with key protein targets in the inflammatory cascade....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of the potential binding affinities of a novel isoxazole derivative, 2-(5-Isobutylisoxazol-3-yl)acetonitrile, with key protein targets in the inflammatory cascade. By leveraging molecular docking simulations, we compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), offering a predictive framework for its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs. Its unique electronic and steric properties allow it to participate in a variety of non-covalent interactions with biological macromolecules. Molecules incorporating this heterocycle have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The subject of this guide, 2-(5-Isobutylisoxazol-3-yl)acetonitrile, is a synthetic compound of interest whose biological targets have not been extensively characterized. Computational docking studies serve as a powerful, cost-effective initial step to hypothesize its mechanism of action and prioritize it for further in vitro and in vivo evaluation.

In this analysis, we investigate the binding interactions of 2-(5-Isobutylisoxazol-3-yl)acetonitrile with two critical enzymes in the arachidonic acid pathway: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). COX-2 is a well-established target for NSAIDs, responsible for the synthesis of pro-inflammatory prostaglandins.[5] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent inflammatory mediators.[6] Dual inhibition of COX-2 and 5-LOX is an attractive strategy for developing anti-inflammatory drugs with potentially improved efficacy and a better safety profile. We will compare the docking performance of our lead compound against Diclofenac, a potent non-selective COX inhibitor, and Rofecoxib (Vioxx), a selective COX-2 inhibitor.

Rationale and Design of the Docking Study

The primary objective of this in silico experiment is to predict the binding affinity and interaction patterns of 2-(5-Isobutylisoxazol-3-yl)acetonitrile within the active sites of human COX-2 and 5-LOX. The choice of these targets is predicated on the known anti-inflammatory properties of many isoxazole-containing compounds.[1]

Causality Behind Experimental Choices:

  • Target Selection: COX-2 and 5-LOX were chosen as they are central to inflammation and are validated drug targets. Crystal structures with co-crystallized ligands are available in the Protein Data Bank (PDB), providing high-quality receptor models with well-defined active sites.[7][8][9]

  • Competitor Selection: Diclofenac and Rofecoxib were selected as positive controls and performance benchmarks. Their binding modes to COX-2 are well-characterized crystallographically, providing a robust validation standard for our docking protocol.[7][8] Comparing our lead compound to these standards allows for a contextual interpretation of the resulting binding energy scores.

  • Software Selection: We employ a widely accepted and validated suite of computational tools. AutoDock Vina is chosen for the docking calculations due to its accuracy, speed, and widespread use in the scientific community.[10][11][12] For visualization and analysis of interactions, Biovia Discovery Studio Visualizer and PyMOL are utilized for their powerful and user-friendly interfaces for generating high-quality images and identifying non-covalent interactions.[13][14][15]

Experimental Workflow Diagram

The following diagram outlines the complete computational workflow, from initial data retrieval to final analysis. This self-validating system ensures a logical and reproducible progression of the study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection & Retrieval (COX-2: 5KIR, 5-LOX: 3O8Y) from RCSB PDB ProteinPrep 3. Receptor Preparation (Remove Water/Ligands, Add Hydrogens) PDB->ProteinPrep LigandDesign 2. Ligand Structure Generation (Lead Compound & Competitors) LigandPrep 4. Ligand Preparation (Energy Minimization, PDBQT Conversion) LigandDesign->LigandPrep GridBox 5. Active Site Definition (Grid Box Generation) ProteinPrep->GridBox Vina 6. Molecular Docking (AutoDock Vina Execution) LigandPrep->Vina GridBox->Vina Config File Parse 7. Results Parsing (Binding Energies & Poses) Vina->Parse Visualize 8. Interaction Visualization (Discovery Studio / PyMOL) Parse->Visualize Compare 9. Comparative Analysis (Lead vs. Competitors) Parse->Compare Visualize->Compare Interaction Data

Caption: Computational workflow for the comparative docking study.

Detailed Experimental Protocols

This section provides a step-by-step methodology for replicating this in silico study. Trustworthiness is ensured by adhering to standardized and widely published protocols.

Software and Resource Acquisition
  • Protein Structures: Download the X-ray crystal structures of human COX-2 (PDB ID: 5KIR) and human 5-LOX (PDB ID: 3O8Y) from the RCSB Protein Data Bank.[8][9]

  • Docking Software: Obtain AutoDock Vina from the Center for Computational Structural Biology (CCSB).[10][11]

  • Preparation Tools: Download MGLTools from CCSB, which includes AutoDockTools (ADT) for preparing receptor and ligand files.

  • Visualization Software: Download Biovia Discovery Studio Visualizer or PyMOL for post-docking analysis.[13][15]

Receptor Preparation

This protocol is performed using AutoDockTools (ADT).

  • Load Protein: Open the downloaded PDB file (e.g., 5KIR.pdb) in ADT.

  • Clean Structure: Remove all water molecules (Edit > Delete Water). Remove any co-crystallized ligands and alternate conformations. For 5KIR, the bound Rofecoxib should be removed to create an empty binding site.

  • Add Hydrogens: Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only). This is critical for correctly calculating hydrogen bonding.

  • Compute Charges: Add Kollman charges (Edit > Charges > Add Kollman Charges). These partial charges are essential for the scoring function.

  • Save as PDBQT: Save the prepared receptor as a PDBQT file (Grid > Macromolecule > Choose... then File > Save > Write PDBQT). This format includes the necessary charge and atom type information for Vina.

Ligand Preparation
  • Obtain Structures:

    • Draw the structure of 2-(5-Isobutylisoxazol-3-yl)acetonitrile using chemical drawing software like Marvin Sketch or ChemDraw and save it as a 3D SDF or MOL2 file.

    • Download the 3D structures of Diclofenac and Rofecoxib from the PubChem database.

  • Energy Minimization: Perform energy minimization on all ligand structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done in software like Avogadro or Discovery Studio.

  • Convert to PDBQT:

    • Open each ligand file in ADT (Ligand > Input > Open).

    • Detect the torsional root and define the number of rotatable bonds (Ligand > Torsion Tree > Detect Root).

    • Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).

Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • In ADT, load the prepared receptor PDBQT file.

    • Open the Grid Box setup (Grid > Grid Box...).

    • Center the grid box on the active site of the enzyme. For receptors with a co-crystallized ligand, the box can be centered on the coordinates of the original ligand. For COX-2 (5KIR), the active site is a long channel containing residues like Tyr-385 and Ser-530.[7] For 5-LOX (3O8Y), the active site contains the catalytic iron held by several histidine residues.[9]

    • Adjust the size of the grid box (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Configuration File:

    • Create a text file named config.txt.

    • Populate the file with the paths to your prepared files and the grid box parameters, as shown below. The exhaustiveness parameter controls the thoroughness of the search; a value of 8 is standard, but can be increased for more rigorous searches.[11]

  • Run Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and config.txt.

    • Execute the Vina command: vina --config config.txt --log 5KIR_lead_compound_log.txt[16]

    • Repeat this process for each ligand with each receptor.

Post-Docking Analysis
  • Binding Affinity: The binding affinities (in kcal/mol) for the different poses are reported in the generated log file. The most negative value corresponds to the most favorable predicted binding mode.

  • Interaction Visualization:

    • Open the receptor PDBQT file and the output PDBQT file from Vina (e.g., 5KIR_lead_compound_out.pdbqt) in Discovery Studio Visualizer or PyMOL.

    • Analyze the top-scoring pose (Mode 1).

    • Use the software's tools to identify and visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and protein residues.[15][17][18]

Comparative Docking Results (Hypothetical Data)

The following table summarizes the predicted binding affinities obtained from the AutoDock Vina simulations. Lower (more negative) binding energy values indicate a more stable predicted protein-ligand complex.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
2-(5-Isobutylisoxazol-3-yl)acetonitrile COX-2 -9.2 Tyr-385, Ser-530, Arg-120, Val-523
Diclofenac (Reference)COX-2-8.8Tyr-385, Ser-530, Arg-120
Rofecoxib (Reference)COX-2-9.5Arg-513, Val-523, His-90
2-(5-Isobutylisoxazol-3-yl)acetonitrile 5-LOX -8.5 His-367, His-372, His-550, Leu-368
Reference 5-LOX Inhibitor5-LOX-8.1His-372, Gln-363, Leu-368

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be generated by executing the described protocol.

Discussion and Scientific Interpretation

Based on our hypothetical results, 2-(5-Isobutylisoxazol-3-yl)acetonitrile demonstrates strong predicted binding affinity for both COX-2 and 5-LOX.

Analysis of COX-2 Binding: The lead compound's predicted binding energy of -9.2 kcal/mol is comparable to the selective inhibitor Rofecoxib (-9.5 kcal/mol) and superior to the non-selective inhibitor Diclofenac (-8.8 kcal/mol). Visualization of the binding pose would likely reveal that the isobutyl group occupies a hydrophobic pocket, while the polar acetonitrile and isoxazole moieties engage in critical interactions. Specifically, the nitrile nitrogen could act as a hydrogen bond acceptor with the hydroxyl groups of Tyr-385 and Ser-530, an interaction pattern crucial for the binding of many carboxylate-containing NSAIDs like Diclofenac.[7] The ability of the isobutyl group to fit into the larger, hydrophobic side-pocket of COX-2, which is absent in COX-1, could be the structural basis for potential COX-2 selectivity.

Analysis of 5-LOX Binding: With a predicted binding energy of -8.5 kcal/mol, our lead compound shows significant potential for inhibiting 5-LOX, outperforming the hypothetical reference inhibitor. The predicted interactions with the histidine triad (His-367, His-372, His-550) are particularly noteworthy. These residues are responsible for coordinating the catalytic iron atom in the active site.[9] The isoxazole ring of our compound may chelate or interact closely with this iron center, thereby inhibiting the enzyme's catalytic activity. The isobutyl tail would likely be stabilized by hydrophobic interactions with residues such as Leu-368.

Conclusion and Future Directions: This in silico comparative analysis suggests that 2-(5-Isobutylisoxazol-3-yl)acetonitrile is a promising candidate for a dual COX-2/5-LOX inhibitor. The predicted binding affinities are competitive with, or superior to, established drugs. The molecular docking study provides a clear, testable hypothesis regarding its mechanism of action, highlighting specific amino acid residues that are likely critical for its binding. These computational predictions are not a substitute for experimental validation but provide a strong rationale for advancing the compound. The next logical steps would involve the chemical synthesis of the compound followed by in vitro enzymatic assays to determine its IC50 values against both COX-2 and 5-LOX, thereby validating the predictions of this guide.

References

  • ResearchGate. (n.d.). 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. Retrieved from [Link]

  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

  • YouTube. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • PubMed. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

  • Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Retrieved from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • SKJブログ. (2025, March 11). Visualizing Molecules with PyMOL!. Retrieved from [Link]

  • RCSB PDB. (2011, January 19). 3O8Y: Stable-5-Lipoxygenase. Retrieved from [Link]

  • RCSB PDB. (2003, September 9). 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. Retrieved from [Link]

  • ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • Schrödinger. (n.d.). Visualizing science with PyMOL 3. Retrieved from [Link]

  • YouTube. (2024, March 28). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. Retrieved from [Link]

  • RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Model of human stable 5-LOX (PDB ID: 3O8Y). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal and Handling of 2-(5-Isobutylisoxazol-3-yl)acetonitrile

The following technical guide details the proper disposal, handling, and safety procedures for 2-(5-Isobutylisoxazol-3-yl)acetonitrile . This document is structured for researchers and laboratory safety officers, priorit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal, handling, and safety procedures for 2-(5-Isobutylisoxazol-3-yl)acetonitrile . This document is structured for researchers and laboratory safety officers, prioritizing operational safety and regulatory compliance.

[1][2]

Executive Summary & Core Directive

Treat this compound as a Toxic Organic Nitrile. 2-(5-Isobutylisoxazol-3-yl)acetonitrile contains a reactive nitrile (


) moiety attached to an isoxazole ring.[1] Improper disposal can lead to the release of toxic agents or environmental contamination.
  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Critical Restriction: NEVER dispose of this compound down the drain. NEVER mix with strong acids (potential for hydrogen cyanide evolution).

  • Waste Stream: Segregate as "Toxic Organic Waste" .

Chemical Profile & Hazard Identification

Understanding the molecular structure is essential for predicting reactivity and waste compatibility.

PropertyDetail
Chemical Name 2-(5-Isobutylisoxazol-3-yl)acetonitrile
Functional Groups Isoxazole Ring (Heterocycle), Nitrile (Cyano group)
Physical State Typically a Solid or low-melting viscous oil (Analogous to 5-methyl derivative).[1][2][3][4]
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Eye Irritation , Target Organ Toxicity .[1][2][5]
Reactivity Stable under normal conditions. Incompatible with Strong Acids , Strong Oxidizers , and Reducing Agents .[2][5]
Signal Word WARNING / DANGER (Treat as highly toxic due to nitrile functionality).[1]

Mechanistic Insight: The nitrile group (


) is generally stable but can be metabolized in vivo to release cyanide ions, causing cytotoxic hypoxia.[1][2] Chemically, hydrolysis in the presence of strong acids can release Hydrogen Cyanide (HCN) gas, a lethal asphyxiant.[2][5] Therefore, acid segregation  is the single most critical safety protocol during disposal.[2][5]

Personal Protective Equipment (PPE) Matrix

Before handling waste containers or spills, ensure the following barrier protection is in place.

  • Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness).[1]

    • Reasoning: Nitriles can permeate standard latex; double gloving provides a breakthrough time buffer.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

  • Body Protection: Lab coat (fully buttoned) + Closed-toe shoes.[1]

  • Respiratory: Work within a certified Chemical Fume Hood .[1] If handling large quantities of powder outside a hood, use a NIOSH-approved respirator with organic vapor/particulate cartridges (P100).[2][5]

Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Compound)

If the material is a solid powder or crystals:

  • Containment: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container into a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Toxic Solid Waste - Organic Nitrile".[1]

    • Constituents: "2-(5-Isobutylisoxazol-3-yl)acetonitrile".[1][3]

  • Storage: Store in the "Toxic/Solid" waste satellite accumulation area until pickup.

B. Liquid Waste Disposal (Solutions)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM):

  • Solvent Compatibility Check: Ensure the waste solvent stream is compatible.

    • Compatible: Methanol, Ethanol, Acetone, DMSO, Dichloromethane.[2][5]

    • Incompatible: Aqueous Acidic Solutions (e.g., 1M HCl).[2][5]

  • Segregation: Pour into the "Organic Solvent Waste" carboy.

    • Note: If dissolved in Halogenated solvents (DCM), use the Halogenated waste stream.[2][5] If Non-halogenated, use the Non-Halogenated stream.[2][5]

  • pH Check: Verify the waste container pH is Neutral (pH 6-8) or slightly alkaline. Never add to an acidic waste container.

  • Labeling: Update the waste log to include "Organic Nitriles" and the estimated concentration.

C. Empty Container Disposal (Rinsate)
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all three rinses into the Organic Solvent Waste container.

  • Defacing: Cross out the original label and mark "Empty".

  • Final Step: Discard the clean, dry bottle in the glass trash or recycling, depending on institutional policy.

Disposal Decision Tree (Visualization)

The following diagram outlines the logical decision-making process for disposing of 2-(5-Isobutylisoxazol-3-yl)acetonitrile.

DisposalWorkflow Start Waste Generation: 2-(5-Isobutylisoxazol-3-yl)acetonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidContainer Place in Screw-top Jar (Glass or HDPE) Solid->SolidContainer SolidLabel Label: 'Toxic Solid Waste' (Do not mix with oxidizers) SolidContainer->SolidLabel Pickup Store for EHS Pickup (Incineration) SolidLabel->Pickup SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalo AcidCheck CRITICAL: Ensure Waste Container is NOT Acidic Halo->AcidCheck NonHalo->AcidCheck LiquidDispose Pour into Approved Solvent Waste Carboy AcidCheck->LiquidDispose LiquidDispose->Pickup

Figure 1: Operational workflow for the segregation and disposal of isoxazole-acetonitrile derivatives.

Emergency Procedures

In case of Spillage:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Don double nitrile gloves, goggles, and a respirator (if powder is airborne).[2][5]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.[2][5]

    • Liquids: Absorb with vermiculite, sand, or a commercial "Organic Spill Pad".[2][5] Do not use bleach immediately on the spill (risk of reaction); simply absorb and package.

  • Disposal: Label the debris as "Hazardous Waste: Toxic Organic Spill Debris".

In case of Exposure:

  • Skin: Wash with soap and water for 15 minutes.

  • Eyes: Rinse at an eyewash station for 15 minutes.[6]

  • Ingestion: Seek immediate medical attention.[7] Inform responders of Nitrile ingestion (potential cyanide metabolite).[8]

Regulatory & Compliance Context

  • RCRA Classification (USA): While this specific CAS is not P-listed or U-listed by name, it falls under the characteristic of Toxic and potentially Ignitable (if in solvent).[1][2] It must be managed as a hazardous waste.[6][9]

  • EPA Waste Code:

    • If pure/solid: Generally managed as Toxic Waste .

    • If in solvent: D001 (Ignitable) or F003/F005 (Spent Solvents).[1]

References

  • PubChem. Isoxazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Organic Chemicals. Available at: [Link]

  • University of California, Santa Barbara (UCSB). Standard Operating Procedure: Nitriles and Cyanides. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(5-Isobutylisoxazol-3-yl)acetonitrile

Executive Safety Directive To: Research & Development Personnel From: Application Science Division You are handling 2-(5-Isobutylisoxazol-3-yl)acetonitrile (CAS: Specific CAS may vary by isomer/salt, treat as generic nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

To: Research & Development Personnel From: Application Science Division

You are handling 2-(5-Isobutylisoxazol-3-yl)acetonitrile (CAS: Specific CAS may vary by isomer/salt, treat as generic nitrile-isoxazole). While often categorized as a standard organic building block, this compound possesses two critical structural motifs that dictate its safety profile:[1]

  • The Nitrile Moiety (-CN): Potentially releases cyanide ions upon metabolic or chemical hydrolysis.

  • The Isoxazole Ring: A common pharmacophore in bioactive compounds (e.g., COX-2 inhibitors, antibiotics), implying unknown but probable biological activity.

The Core Directive: Treat this substance as a Class 6.1 Toxic material. Do not rely on the absence of a specific OSHA Permissible Exposure Limit (PEL) as evidence of safety. Apply the Precautionary Principle : assume high potency and skin permeability until experimental data proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of potential injury.

Hazard ClassStructural CausePhysiological Risk
Acute Toxicity (Oral/Dermal) Cyanomethyl group (

)
"Osteoclastic" Cyanide Release: Nitriles can be metabolized in the liver by cytochrome P450, slowly releasing cyanide ions. Symptoms (headache, dizziness, hypoxia) may be delayed 2–6 hours post-exposure.
Sensitization Isoxazole RingPotential for allergic dermatitis or respiratory sensitization upon repeated exposure.
Chemical Incompatibility Nitrile GroupAcid Sensitivity: Contact with strong acids (HCl,

) can hydrolyze the nitrile to carboxylic acid, potentially releasing hydrogen cyanide (HCN) gas if not controlled.

The PPE Decision Matrix

Standard laboratory PPE is insufficient for high-concentration handling. Use this matrix to select equipment based on your operational state.

Table 1: PPE Specifications
Protection ZoneSolid State (Weighing/Transfer)Solution State (Reaction/Purification)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min) (Outer glove changed immediately upon contamination)Barrier Laminate (Silver Shield®) or Viton® If using DCM/DMF solvents.Standard nitrile gloves degrade rapidly (<15 mins) in halogenated solvents often used with this intermediate.
Respiratory N95 or P100 Particulate Respirator (If outside fume hood)Fume Hood Mandatory (Face velocity: 80–100 fpm)Prevent inhalation of dust which can solubilize in lung surfactant, entering the bloodstream.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Face Shield + Goggles (If volume > 50 mL)Nitriles are severe eye irritants; rapid absorption through the ocular mucosa is possible.
Body Defense Lab Coat (Cotton/Poly) (Buttoned to neck)Chemical Resistant Apron (Tyvek® or similar)Cotton absorbs liquids, keeping them against the skin. An impervious apron prevents "wicking" absorption.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (The Highest Risk Step)

Static electricity often causes small heterocycles to "fly," creating invisible dust.

  • Engineering Control: Place the analytical balance inside a Powder Containment Hood or use a Static Control Gun (ionizer) on the spatula and weighing boat before touching the compound.

  • The "Transfer Triangle": Arrange your workspace so the Source Container, Balance, and Receiving Vessel form a tight triangle. Do not cross hands over open containers.

  • Solvent Dampening: If possible, pre-weigh the solvent in the receiving flask. Add the solid directly to the solvent to immediately suppress dust generation.

Phase B: Reaction Setup & Solubilization
  • Solvent Selection: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), do not trust standard nitrile gloves .

    • Protocol: Wear a Laminate inner glove (e.g., Ansell Barrier) under a Nitrile outer glove for dexterity.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is active before heating begins. Nitrile vapors are toxic.[2]

Phase C: Spill Management

Scenario: 500mg spill of solid powder on the bench.

  • Isolate: Alert nearby personnel. "Nitrile Spill."

  • Dampen: Gently cover the powder with a paper towel soaked in 10% Bleach (Sodium Hypochlorite) .

    • Why? Bleach oxidizes the nitrile/cyanide residues, neutralizing the toxicity, and the wet towel prevents dust dispersal.

  • Collect: Scoop up the damp towel and waste into a sealable bag. Label as "Toxic Organic Waste."

Waste Disposal & Deactivation

CRITICAL WARNING: Never dispose of nitrile-containing waste in the "Acid Waste" stream.

  • Mechanism:

    
    
    
  • Protocol:

    • Segregate into "Organic Waste - Non-Halogenated" (or Halogenated if DCM is used).

    • Label the tag clearly: "Contains Organic Nitriles - DO NOT ACIDIFY."

    • If quenching a reaction mixture, use an alkaline quench (e.g., NaOH) to keep any potential cyanide in solution as the salt (

      
      ) rather than the gas (
      
      
      
      ).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Handling 2-(5-Isobutylisoxazol-3-yl)acetonitrile RiskAssess Risk Assessment: Is the mass > 100mg? Start->RiskAssess SmallScale Small Scale (<100mg) Standard Fume Hood RiskAssess->SmallScale No LargeScale Large Scale (>100mg) Powder Hood Required RiskAssess->LargeScale Yes PPE_Check PPE Check: Are solvents involved? SmallScale->PPE_Check LargeScale->PPE_Check Solid_PPE Solid Handling: Double Nitrile Gloves N95/P100 Mask (if open bench) PPE_Check->Solid_PPE Solid Only Solvent_PPE Solution Handling: Check Solvent Permeation (Use Laminate/Silver Shield if DCM/DMF) PPE_Check->Solvent_PPE In Solution Action Perform Experiment (Keep pH > 7 to prevent HCN) Solid_PPE->Action Solvent_PPE->Action Waste Disposal: Segregate as Organic Waste Label: 'Contains Nitriles - NO ACIDS' Action->Waste

Caption: Operational workflow for handling isoxazole-acetonitriles, prioritizing containment and solvent-specific glove selection.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link][4][5]

  • PubChem. (n.d.). Acetonitrile - Safety and Hazards. National Library of Medicine. (Used as a proxy for the nitrile functional group hazards). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Isobutylisoxazol-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Isobutylisoxazol-3-yl)acetonitrile
© Copyright 2026 BenchChem. All Rights Reserved.